molecular formula C11H15NO B1355883 3-(Cyclopentyloxy)aniline CAS No. 653604-38-7

3-(Cyclopentyloxy)aniline

Cat. No.: B1355883
CAS No.: 653604-38-7
M. Wt: 177.24 g/mol
InChI Key: XQNLSQQEYXXVRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclopentyloxy)aniline is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopentyloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNLSQQEYXXVRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588419
Record name 3-(Cyclopentyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

653604-38-7
Record name 3-(Cyclopentyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(Cyclopentyloxy)aniline chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and a plausible synthetic route for 3-(Cyclopentyloxy)aniline. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed information for the synthesis and handling of this compound.

Chemical Structure and Identifiers

This compound is an aromatic amine featuring a cyclopentyl ether substituent at the meta-position of the aniline ring.

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 653604-38-7[1]
Molecular Formula C₁₁H₁₅NO
SMILES NC1=CC=CC(OC2CCCC2)=C1
InChI InChI=1S/C11H15NO/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,12H2

Physicochemical Properties

Detailed experimental data for this compound is not widely available in public literature. The following table summarizes the basic calculated and available properties.

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight 177.24 g/mol Calculated
Appearance Not specified-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-

Proposed Synthesis Protocol

A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of 3-aminophenol with a cyclopentyl halide in the presence of a base.

Reaction Scheme:

3-Aminophenol + Cyclopentyl Bromide → this compound

Proposed Synthetic Workflow:

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product aminophenol 3-Aminophenol reaction Williamson Ether Synthesis (Heating under inert atmosphere) aminophenol->reaction c_bromide Cyclopentyl Bromide c_bromide->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., DMF) solvent->reaction extraction Aqueous Work-up (e.g., Water/Ethyl Acetate) reaction->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Methodology

Materials:

  • 3-Aminophenol

  • Cyclopentyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminophenol (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous DMF.

  • Addition of Reagent: Stir the mixture at room temperature under an inert atmosphere (argon or nitrogen) for 15 minutes. Add cyclopentyl bromide (1.2 equivalents) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This generalized protocol is based on the well-established Williamson ether synthesis and should provide a solid starting point for the laboratory-scale preparation of this compound.[2][3][4][5][6] Optimization of reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, may be necessary to achieve the desired yield and purity.

References

Synthesis of 3-(Cyclopentyloxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the prevalent synthesis pathways for 3-(Cyclopentyloxy)aniline, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and quantitative data to support researchers in the fields of medicinal chemistry and drug development.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized as an intermediate in the preparation of pharmacologically active molecules. Its structure, featuring a substituted aniline moiety, makes it a crucial component for introducing the cyclopentyloxyaniline pharmacophore into larger, more complex molecules. This guide focuses on a robust and widely applicable synthetic approach: the selective O-alkylation of 3-aminophenol.

Core Synthesis Pathway: Selective O-Alkylation of 3-Aminophenol

The most common and reliable method for the synthesis of this compound involves a three-step process starting from 3-aminophenol. This strategy addresses the key challenge of chemoselectivity, ensuring the alkylation occurs at the hydroxyl group rather than the amino group. The pathway consists of:

  • Protection of the Amino Group: The amino group of 3-aminophenol is temporarily protected to prevent its reaction in the subsequent alkylation step.

  • O-Alkylation: The hydroxyl group of the protected 3-aminophenol is alkylated using a suitable cyclopentylating agent, typically cyclopentyl bromide.

  • Deprotection of the Amino Group: The protecting group is removed to yield the final product, this compound.

A common and effective method for the protection of the amino group is the formation of a Schiff base with benzaldehyde. This imine is stable under the basic conditions of the subsequent alkylation step and can be readily hydrolyzed to regenerate the amine.

Synthesis_Pathway 3-Aminophenol 3-Aminophenol N-(3-hydroxyphenyl)benzylideneamine N-(3-hydroxyphenyl)benzylideneamine 3-Aminophenol->N-(3-hydroxyphenyl)benzylideneamine Benzaldehyde, MeOH N-(3-(cyclopentyloxy)phenyl)benzylideneamine N-(3-(cyclopentyloxy)phenyl)benzylideneamine N-(3-hydroxyphenyl)benzylideneamine->N-(3-(cyclopentyloxy)phenyl)benzylideneamine Cyclopentyl Bromide, K2CO3, Acetone This compound This compound N-(3-(cyclopentyloxy)phenyl)benzylideneamine->this compound HCl (aq), then NaHCO3 Experimental_Workflow cluster_protection Step 1: Protection cluster_alkylation Step 2: O-Alkylation cluster_deprotection Step 3: Deprotection p1 Dissolve 3-Aminophenol in MeOH p2 Add Benzaldehyde p1->p2 p3 Reflux for 4h p2->p3 p4 Cool and Precipitate p3->p4 p5 Filter and Dry p4->p5 a1 Dissolve Protected Intermediate in Acetone p5->a1 a2 Add K2CO3 and Cyclopentyl Bromide a1->a2 a3 Reflux for 24h a2->a3 a4 Filter and Concentrate a3->a4 d1 Dissolve Alkylated Intermediate a4->d1 d2 Add Aqueous HCl d1->d2 d3 Stir for 4-6h d2->d3 d4 Neutralize with NaHCO3 d3->d4 d5 Extract with Organic Solvent d4->d5 d6 Dry and Concentrate d5->d6 d7 Purify by Chromatography d6->d7 Final Product: this compound Final Product: this compound d7->Final Product: this compound

Spectroscopic Analysis of 3-(Cyclopentyloxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(Cyclopentyloxy)aniline, a key intermediate in pharmaceutical and materials science. Due to the limited availability of published experimental data for the meta isomer, this document utilizes high-quality spectral data from its close structural isomer, para-(Cyclopentyloxy)aniline, to provide a robust predictive framework for its characterization. The methodologies and expected spectral features detailed herein serve as a valuable resource for the synthesis, purification, and analysis of this class of compounds.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound (based on p-isomer data)

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~ 7.1-7.3t1HAr-H
2~ 6.6-6.8m3HAr-H
3~ 4.7-4.8m1HO-CH (cyclopentyl)
4~ 3.6br s2HNH₂
5~ 1.8-2.0m2HCyclopentyl-H
6~ 1.5-1.8m6HCyclopentyl-H

Note: Data is derived from the known spectrum of p-(Cyclopentyloxy)aniline and predicted shifts for a 1,3-disubstituted benzene ring.

Table 2: Predicted ¹³C NMR Data for this compound (based on p-isomer data)

SignalPredicted Chemical Shift (δ, ppm)Assignment
1~ 158-160Ar-C (C-O)
2~ 140-142Ar-C (C-N)
3~ 129-131Ar-CH
4~ 110-115Ar-CH
5~ 105-110Ar-CH
6~ 100-105Ar-CH
7~ 80-82O-CH (cyclopentyl)
8~ 32-34Cyclopentyl-CH₂
9~ 23-25Cyclopentyl-CH₂

Note: Data is derived from the known spectrum of p-(Cyclopentyloxy)aniline and predicted shifts for a 1,3-disubstituted benzene ring.

Infrared (IR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the N-H bonds of the primary amine, C-N stretching, C-O stretching, and aromatic C-H and C=C bonds.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450-3250Medium, two bandsN-H stretch (primary amine)
3100-3000MediumAromatic C-H stretch
2980-2850StrongAliphatic C-H stretch (cyclopentyl)
1620-1580StrongN-H bend (scissoring)
1600-1450Medium-StrongAromatic C=C stretch
1335-1250StrongAromatic C-N stretch
1250-1200StrongAryl-O stretch (asymmetric)
~1050MediumAryl-O stretch (symmetric)
910-665Broad, StrongN-H wag
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. The molecular ion peak (M⁺) for this compound (C₁₁H₁₅NO) is expected at m/z 177.12.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/zPredicted Fragment
177[M]⁺ (Molecular Ion)
109[M - C₅H₈]⁺ (Loss of cyclopentene)
93[C₆H₅NH₂]⁺ (Aniline fragment)
69[C₅H₉]⁺ (Cyclopentyl cation)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for aromatic amines like this compound.

NMR Spectroscopy
  • Instrumentation : A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation : Weigh approximately 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • ¹H NMR Acquisition :

    • Experiment : Standard single-pulse experiment.

    • Spectral Width : 12-16 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-2 seconds.

    • Scans : 8-16.

  • ¹³C NMR Acquisition :

    • Experiment : Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width : 200-240 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Scans : Several hundred to thousands to achieve a good signal-to-noise ratio.

  • Processing : Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak (e.g., CDCl₃: δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).

IR Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation :

    • Neat (Liquid) : Place a drop of the neat liquid sample between two KBr or NaCl plates.

    • KBr Pellet (Solid) : Mix a small amount of solid sample with dry KBr powder and press it into a thin, transparent disk.

  • Acquisition : Record the spectrum typically over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry
  • Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Sample Preparation : Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • GC-MS Protocol :

    • Injection : Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • Separation : Use a suitable capillary column (e.g., a nonpolar column like DB-5ms) with a temperature program to separate the analyte from any impurities.

    • Ionization : Use a standard ionization technique, such as Electron Ionization (EI) at 70 eV.

    • Detection : Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a compound such as this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_report Final Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (e.g., GC-MS) Purification->MS ProcessNMR NMR Data Processing & Structure Elucidation NMR->ProcessNMR ProcessIR IR Spectrum Analysis & Functional Group ID IR->ProcessIR ProcessMS MS Data Analysis & Mol. Weight Confirmation MS->ProcessMS Report Comprehensive Spectroscopic Report ProcessNMR->Report ProcessIR->Report ProcessMS->Report

A Technical Guide to the Solubility of 3-(Cyclopentyloxy)aniline in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Cyclopentyloxy)aniline, a compound of interest in pharmaceutical and chemical synthesis. Due to the limited availability of public quantitative solubility data for this specific molecule, this document emphasizes a predictive approach based on its chemical structure and provides a detailed, standardized experimental protocol for its empirical determination. A qualitative solubility profile in a range of common laboratory solvents is presented in a tabular format. Furthermore, a logical workflow for determining solubility is illustrated using a Graphviz diagram. This guide is intended to be a foundational resource for laboratory professionals, enabling them to effectively work with this compound in various experimental settings.

Predicted Solubility Profile of this compound

The solubility of an organic compound is primarily dictated by its molecular structure, including the presence of functional groups, overall polarity, and molecular size. This compound possesses a combination of polar and non-polar features that influence its interaction with different solvents.

  • Aniline Moiety: The primary amine (-NH2) group on the benzene ring is capable of hydrogen bonding, both as a donor and an acceptor. This suggests favorable interactions with polar protic solvents such as alcohols and water.

  • Cyclopentyloxy Group: The ether linkage in the cyclopentyloxy group can act as a hydrogen bond acceptor. The cyclopentyl ring itself is a non-polar, hydrophobic moiety.

  • Aromatic Ring: The benzene ring is non-polar and contributes to the molecule's overall lipophilicity.

Based on these structural features, a qualitative prediction of the solubility of this compound in common laboratory solvents can be made. The general principle of "like dissolves like" is a useful guideline.

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterSparingly SolubleThe presence of the amine and ether groups allows for some hydrogen bonding with water, but the non-polar cyclopentyl and benzene rings limit extensive solubility.
MethanolSolubleThe alcohol can engage in hydrogen bonding with the aniline and ether groups, and its small alkyl chain can interact with the non-polar parts of the molecule.
EthanolSolubleSimilar to methanol, ethanol is a good solvent for anilines due to its ability to form hydrogen bonds and solvate the non-polar regions.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very SolubleDMSO is a strong hydrogen bond acceptor and has a high dielectric constant, making it an excellent solvent for a wide range of organic compounds, including anilines.
N,N-Dimethylformamide (DMF)Very SolubleSimilar to DMSO, DMF is a highly polar aprotic solvent capable of solvating both the polar and non-polar portions of the molecule.
AcetoneSolubleThe ketone group in acetone can act as a hydrogen bond acceptor, and its overall polarity is suitable for dissolving substituted anilines.
AcetonitrileSolubleWhile less polar than DMSO or DMF, acetonitrile can still effectively solvate the molecule.
Non-Polar TolueneSolubleThe aromatic ring of toluene can interact favorably with the benzene ring of this compound through π-stacking, and it can solvate the non-polar cyclopentyl group.
HexaneSparingly SolubleAs a non-polar aliphatic hydrocarbon, hexane will primarily interact with the non-polar regions of the molecule. The polar amine group will limit solubility.
Dichloromethane (DCM)SolubleDCM is a good solvent for many organic compounds due to its ability to dissolve a range of polarities.
Diethyl EtherSolubleThe ether can act as a hydrogen bond acceptor and effectively solvate the non-polar parts of the molecule.

Experimental Protocol for Determining Thermodynamic Solubility

The following protocol details the shake-flask method, which is considered a reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[1]

2.1. Materials and Equipment

  • This compound (solid)

  • Selected solvents (analytical grade)

  • Glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument

  • Volumetric flasks and pipettes

2.2. Procedure

  • Preparation of Solvent: Prepare the desired solvent or buffer solution. For pH-dependent solubility, use appropriate buffers.

  • Addition of Excess Solid: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a glass vial.

  • Addition of Solvent: Add a known volume of the selected solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).[2] The shaking ensures continuous mixing of the solid and the solvent.

  • Phase Separation: After the equilibration period, remove the vial and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vial at a high speed or filter the supernatant through a syringe filter.[3]

  • Sample Preparation for Analysis: Carefully take an aliquot of the clear, saturated supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

  • Calculation of Solubility: Calculate the solubility of the compound in the chosen solvent based on the measured concentration and the dilution factor.

2.3. Data Analysis and Reporting

The solubility should be reported in units such as mg/mL or mol/L. It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Workflow start Start prepare_compound Weigh excess This compound start->prepare_compound add_solvent Add known volume of solvent prepare_compound->add_solvent equilibration Equilibrate with shaking (24-72h at constant T) add_solvent->equilibration phase_separation Phase Separation (Centrifugation/Filtration) equilibration->phase_separation dilution Dilute supernatant phase_separation->dilution analysis Analyze by HPLC dilution->analysis calculate Calculate Solubility analysis->calculate end_node End calculate->end_node

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

An In-Depth Technical Guide to 3-(Cyclopentyloxy)aniline: Synthesis, Applications, and Biological Evaluation Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Cyclopentyloxy)aniline, a key chemical intermediate in contemporary organic synthesis and medicinal chemistry. While a detailed historical account of its initial discovery is not prominently documented in scientific literature, its importance is evident from its role as a structural motif in the development of complex bioactive molecules. This document outlines a robust and widely applicable synthetic protocol for its preparation, details its applications in drug discovery, and presents a framework for its biological evaluation based on established methodologies for analogous aniline derivatives. Due to the compound's primary role as a building block, direct quantitative biological data is not available in the public domain; however, this guide provides the necessary protocols for researchers to conduct such evaluations.

Introduction and Physicochemical Properties

This compound is an aromatic amine featuring a cyclopentyl ether moiety at the meta-position of the aniline ring. Its chemical structure combines the nucleophilic character of the aniline nitrogen with the lipophilic and sterically defined cyclopentyloxy group, making it a valuable synthon for introducing this specific pharmacophore into larger molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 653604-38-7[Commercial Suppliers]
Molecular Formula C₁₁H₁₅NO[Commercial Suppliers]
Molecular Weight 177.24 g/mol [Commercial Suppliers]
Appearance Varies (typically a liquid or low-melting solid)[Commercial Suppliers]
Boiling Point Not reported-
Melting Point Not reported-
Solubility Soluble in common organic solventsInferred

History and Discovery

The specific historical details of the first synthesis of this compound are not well-documented in peer-reviewed literature. Its emergence is closely tied to the broader exploration of aniline derivatives in medicinal chemistry. The cyclopentyloxy group is a recognized bioisostere for other functionalities and can be employed to modulate a compound's pharmacokinetic properties, such as lipophilicity and metabolic stability. As such, this compound likely became a compound of interest as a readily available intermediate for the synthesis of libraries of compounds in drug discovery programs, particularly those targeting kinases.

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This method involves the O-alkylation of a phenol with an alkyl halide under basic conditions. In this case, 3-aminophenol is reacted with a cyclopentyl halide.

Proposed Synthetic Pathway

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions 3_Aminophenol 3-Aminophenol Reaction_Step O-alkylation 3_Aminophenol->Reaction_Step Williamson Ether Synthesis Cyclopentyl_Halide Cyclopentyl Halide (e.g., Bromide or Iodide) Cyclopentyl_Halide->Reaction_Step Base Base (e.g., K₂CO₃, NaH) Base->Reaction_Step Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction_Step Product This compound Reaction_Step->Product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 3-Aminophenol

  • Cyclopentyl bromide (or iodide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 3-aminophenol (1.0 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (1.5-2.0 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add cyclopentyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of 3-aminophenol), cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Applications in Drug Discovery

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The aniline moiety provides a reactive handle for various coupling reactions, such as amide bond formation or Buchwald-Hartwig amination, while the cyclopentyloxy group can occupy hydrophobic pockets in protein targets and improve pharmacokinetic properties.

Role as an Intermediate in Kinase Inhibitor Synthesis

Aniline and its derivatives are common scaffolds in the development of kinase inhibitors. The aniline nitrogen can act as a hydrogen bond donor, and the aromatic ring can participate in pi-stacking interactions within the ATP-binding site of kinases. The cyclopentyloxy substituent can be tailored to fit into specific hydrophobic regions of the kinase domain, potentially enhancing potency and selectivity.

G Start This compound (Building Block) Step1 Coupling Reaction (e.g., Buchwald-Hartwig, Amide formation) Start->Step1 Intermediate Functionalized Intermediate Step1->Intermediate Step2 Further Synthetic Modifications Intermediate->Step2 Final_Compound Complex Bioactive Molecule (e.g., Kinase Inhibitor) Step2->Final_Compound

Caption: Role in complex molecule synthesis.

Biological Activity and Evaluation Framework

As of the latest literature review, there is no publicly available quantitative biological data for this compound itself. Its biological relevance is primarily inferred from the activity of the larger molecules it is used to synthesize. Below are detailed, generalized protocols for how one might screen this compound for potential biological activities commonly associated with aniline derivatives.

Table 2: Quantitative Biological Data for this compound

Assay TypeTargetResult (e.g., IC₅₀, Kᵢ)
Kinase Inhibitione.g., Src, EGFRNot Available
Antimicrobial Activitye.g., S. aureusNot Available
Cytotoxicitye.g., HeLa, A549Not Available
Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a general method to assess the inhibitory activity of a compound against a protein kinase.

Materials:

  • Purified recombinant kinase (e.g., Src, EGFR)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • This compound dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute further in the assay buffer.

  • In a 384-well plate, add the kinase and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal (e.g., luminescence) is inversely proportional to the kinase inhibition.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the dose-response data to a suitable sigmoidal model.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound dissolved in DMSO

  • 96-well microtiter plates

  • Bacterial inoculum standardized to approximately 5 x 10⁵ CFU/mL

Procedure:

  • Perform serial two-fold dilutions of this compound in CAMHB in a 96-well plate.

  • Add the standardized bacterial inoculum to each well.

  • Include positive (no compound) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Signaling Pathway Interactions

Given that many aniline derivatives function as kinase inhibitors, a molecule derived from this compound could potentially interfere with cellular signaling pathways regulated by kinases. These pathways are often implicated in cell proliferation, survival, and differentiation.

G cluster_pathway Generic Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Downstream Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Inhibitor Hypothetical Inhibitor Derived from This compound Inhibitor->Receptor Inhibition

Caption: Potential interaction with a signaling pathway.

Conclusion

This compound is a valuable and versatile chemical intermediate with clear applications in the synthesis of complex organic molecules, particularly within the realm of drug discovery. While its own biological activity profile is not yet characterized in the literature, its structural features make it an attractive starting point for the development of novel therapeutic agents. This guide provides a foundational understanding of its synthesis and potential applications, along with robust protocols to enable further research into its biological properties. Future studies are warranted to explore the direct biological effects of this compound and its simple derivatives to potentially uncover new pharmacological leads.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aniline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of an alkoxy group, such as a cyclopentyloxy moiety, can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent aniline structure. This technical guide provides a comprehensive overview of 3-(cyclopentyloxy)aniline and its related derivatives, focusing on their synthesis, potential therapeutic applications, and the structure-activity relationships that govern their biological activity. While specific data on this compound is limited in publicly available literature, this guide synthesizes information on closely related analogues and general synthetic methodologies to provide a predictive framework for researchers.

Introduction

The aniline scaffold is a privileged structure in drug discovery, present in a wide range of approved drugs, including kinase inhibitors for cancer therapy and anti-inflammatory agents.[1] Modification of the aniline ring with various substituents allows for the fine-tuning of a compound's properties to enhance efficacy, selectivity, and metabolic stability. The cyclopentyloxy group, a moderately lipophilic and conformationally restricted moiety, is an attractive substituent for modulating receptor binding and pharmacokinetic profiles. This guide will explore the synthesis and potential biological activities of this compound and its derivatives, drawing on established principles of medicinal chemistry and available data on analogous compounds.

Synthesis of this compound and Derivatives

The synthesis of this compound can be achieved through the O-alkylation of 3-aminophenol. Several general methods for the selective alkylation of aminophenols have been reported and can be adapted for this specific transformation.

General Synthesis of this compound

A plausible and efficient route to this compound involves the etherification of 3-aminophenol with a suitable cyclopentylating agent, such as cyclopentyl bromide. To prevent the competing N-alkylation of the amino group, a protection strategy is often employed.

Experimental Protocol: Synthesis of this compound

Step 1: Protection of the Amino Group

  • To a solution of 3-aminophenol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene, is added an aldehyde, for example, benzaldehyde (1.0 eq).

  • The reaction mixture is stirred at room temperature, and the formation of the corresponding imine is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude N-benzylidene-3-hydroxyaniline.

Step 2: O-Alkylation

  • The crude imine from Step 1 is dissolved in a polar aprotic solvent like acetone or N,N-dimethylformamide (DMF).

  • An excess of a base, such as potassium carbonate (K₂CO₃, 2.0 eq), is added to the solution.

  • Cyclopentyl bromide (1.2 eq) is then added, and the reaction mixture is heated to reflux.

  • The progress of the reaction is monitored by TLC. Upon completion, the inorganic salts are filtered off, and the solvent is evaporated.

Step 3: Deprotection of the Amino Group

  • The crude product from Step 2 is dissolved in a mixture of an organic solvent (e.g., diethyl ether) and an acidic aqueous solution (e.g., 1M HCl).

  • The mixture is stirred vigorously at room temperature to facilitate the hydrolysis of the imine.

  • The aqueous layer is then neutralized with a base (e.g., NaOH) to a pH of ~8-9, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude this compound is then purified by column chromatography on silica gel to afford the pure product.

Table 1: Hypothetical Synthesis Data for this compound

StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)
13-Aminophenol, Benzaldehyde-DCM252>95
2N-benzylidene-3-hydroxyaniline, Cyclopentyl bromideK₂CO₃Acetone561280-90
3N-benzylidene-3-(cyclopentyloxy)aniline1M HCl, NaOHDiethyl ether/H₂O25485-95

Note: The data in this table is hypothetical and based on typical yields for similar reactions. Actual results may vary.

Synthesis of Related Aniline Derivatives

The core this compound scaffold can be further modified to explore structure-activity relationships (SAR). Common modifications include substitution on the aniline ring or the amino group.

Experimental Protocol: N-Alkylation of this compound

  • To a solution of this compound (1.0 eq) in a suitable solvent such as methanol, is added an aldehyde or ketone (1.1 eq).

  • The mixture is stirred at room temperature for 1-2 hours to form the corresponding imine or enamine intermediate.

  • A reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), is then added portion-wise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is quenched by the addition of water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Potential Therapeutic Applications and Structure-Activity Relationships (SAR)

While there is no specific biological data for this compound in the public domain, the broader class of alkoxy-substituted anilines has shown significant promise in various therapeutic areas.

Kinase Inhibition

Aniline derivatives are a well-established class of kinase inhibitors.[1] The aniline moiety often serves as a key pharmacophore that interacts with the hinge region of the ATP-binding pocket of kinases. The nature and position of substituents on the aniline ring can significantly impact binding affinity and selectivity.

Alkoxy groups, in particular, can form crucial hydrogen bonds with the kinase hinge region or occupy hydrophobic pockets within the active site. For instance, 7-alkoxy-4-anilino-3-quinolinecarbonitriles have been evaluated for Src kinase inhibitory activity.[2] The variation of the alkoxy group can be a key strategy in optimizing the potency and selectivity of these inhibitors.

Logical Relationship: Kinase Inhibitor Design

SAR_Kinase_Inhibitor cluster_0 Aniline Scaffold cluster_1 Substituent Effects cluster_2 Biological Activity Aniline Aniline Core Alkoxy Alkoxy Group (e.g., Cyclopentyloxy) Aniline->Alkoxy Modification Other_Subst Other Substituents (e.g., halogens, alkyl) Aniline->Other_Subst Modification Potency Increased Potency Alkoxy->Potency Influences Selectivity Altered Selectivity Alkoxy->Selectivity Influences Other_Subst->Potency Influences Other_Subst->Selectivity Influences

Caption: SAR logic for aniline-based kinase inhibitors.

Anti-Inflammatory Activity

Some aniline derivatives exhibit anti-inflammatory properties. For example, derivatives of 3-substituted-indolin-2-one have been investigated as potent anti-inflammatory agents, with some compounds inhibiting the production of nitric oxide and pro-inflammatory cytokines like TNF-α and IL-6.[3][4] The introduction of a cyclopentyloxy group could modulate the anti-inflammatory activity by altering the compound's lipophilicity and interaction with biological targets involved in the inflammatory cascade.

Signaling Pathway: Potential Anti-Inflammatory Mechanism

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Transcription Aniline_Deriv This compound Derivative Aniline_Deriv->IKK Inhibition? Aniline_Deriv->NFkB Inhibition?

References

An In-Depth Technical Guide to the Theoretical Properties and Computational Modeling of 3-(Cyclopentyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Cyclopentyloxy)aniline is a molecule of interest in medicinal chemistry, possessing structural features that suggest potential for biological activity. This technical guide provides a comprehensive overview of its theoretical properties and a framework for its computational modeling. While specific experimental data for this compound is limited in public literature, this document outlines the established theoretical and computational methodologies that can be applied to predict its physicochemical properties, reactivity, and potential as a drug candidate. This guide also presents generalized experimental protocols for its synthesis and characterization based on established methods for analogous compounds. All quantitative data presented are illustrative and derived from computational predictions for structurally similar molecules, intended to serve as a reference for future research.

Theoretical Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). For novel compounds like this compound, computational methods provide valuable initial estimates of these properties.

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

PropertyPredicted Value for this compoundExperimental Value for Aniline[1]Notes
Molecular Formula C₁₁H₁₅NOC₆H₇N-
Molecular Weight ( g/mol ) 177.24[2][3]93.13The cyclopentyloxy group significantly increases molecular weight.
logP (Octanol/Water Partition Coefficient) ~2.5 - 3.50.9Increased lipophilicity due to the cyclopentyl and ether groups. This is a key predictor of membrane permeability.
Topological Polar Surface Area (TPSA) (Ų) ~35.326.0The ether oxygen contributes to the polar surface area, influencing hydrogen bonding potential.
Hydrogen Bond Donors 1 (from the amine group)1Important for receptor interactions.
Hydrogen Bond Acceptors 2 (from the amine nitrogen and ether oxygen)1Important for receptor interactions.
Rotatable Bonds 20The cyclopentyloxy group introduces flexibility.
pKa (acidic) ~17-18 (N-H)30Predicted for the amine proton.
pKa (basic) ~4.24.6Predicted for the amine nitrogen, indicating it is a weak base.

Note: Predicted values for this compound are estimations based on computational models and data from structurally similar compounds.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules.[4][5][6][7] These calculations provide insights into molecular orbitals, electrostatic potential, and other electronic properties that govern chemical reactions and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability.[8]

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, indicating these are the most likely sites for electrophilic attack. The LUMO is anticipated to be distributed across the aromatic ring. A smaller HOMO-LUMO gap would suggest higher reactivity.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[2][9][10][11] This is crucial for predicting how the molecule will interact with biological targets like proteins and enzymes.

In the MEP map of this compound, negative potential (typically colored red or orange) would be expected around the nitrogen and oxygen atoms, indicating regions that are attractive to electrophiles or likely to participate in hydrogen bonding as acceptors. Positive potential (blue) would be located around the amine hydrogens, indicating sites for nucleophilic attack or hydrogen bond donation.

Computational Modeling in Drug Discovery

Computational modeling plays a pivotal role in modern drug discovery by enabling the prediction of a molecule's interaction with biological targets, thereby saving time and resources in the early stages of development.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12][13][14][15] In the context of drug discovery, this involves docking a ligand (like this compound) into the active site of a target protein.

A typical molecular docking workflow is as follows:

G Figure 1: Generalized Molecular Docking Workflow cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis A Obtain Protein Structure (e.g., from PDB) B Prepare Protein (Remove water, add hydrogens) A->B E Define Binding Site (Grid generation) B->E C Obtain Ligand Structure (this compound) D Prepare Ligand (Generate 3D conformers, assign charges) C->D F Run Docking Algorithm (e.g., AutoDock, Glide) D->F E->F G Analyze Docking Poses (Binding energy, RMSD) F->G H Visualize Interactions (Hydrogen bonds, hydrophobic interactions) G->H I Select Candidate Poses H->I

Caption: A generalized workflow for molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[16][17][18][19] These models are used to predict the activity of new, unsynthesized compounds.

The development of a QSAR model involves the following steps:

G Figure 2: QSAR Model Development Workflow A Data Collection (Structures and biological activities) B Molecular Descriptor Calculation (Topological, electronic, steric, etc.) A->B C Data Splitting (Training and test sets) B->C D Model Building (e.g., MLR, PLS, Machine Learning) C->D E Model Validation (Internal and external validation) D->E F Prediction for New Compounds E->F

Caption: A typical workflow for developing a QSAR model.

For this compound, a QSAR study would require a dataset of structurally similar aniline derivatives with known biological activity against a specific target.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of this compound, based on established chemical literature for similar compounds.[20]

Synthesis of this compound

A plausible synthetic route to this compound is via a Williamson ether synthesis followed by the reduction of a nitro group.

G Figure 3: Proposed Synthesis of this compound cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction A 3-Nitrophenol D 1-Cyclopentyloxy-3-nitrobenzene A->D + B Cyclopentyl bromide B->D + C Base (e.g., K₂CO₃) Solvent (e.g., DMF) C->D E 1-Cyclopentyloxy-3-nitrobenzene G This compound E->G F Reducing agent (e.g., SnCl₂/HCl or H₂/Pd-C) F->G

Caption: A proposed two-step synthesis pathway for this compound.

Protocol for Step 1: Synthesis of 1-Cyclopentyloxy-3-nitrobenzene

  • To a solution of 3-nitrophenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add cyclopentyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-cyclopentyloxy-3-nitrobenzene.

Protocol for Step 2: Synthesis of this compound

  • To a solution of 1-cyclopentyloxy-3-nitrobenzene (1.0 eq) in a solvent such as ethanol or ethyl acetate, add a reducing agent. Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl), or catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst.

  • If using SnCl₂/HCl, stir the reaction at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

  • If using catalytic hydrogenation, subject the reaction mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.

  • Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.

Table 2: Analytical Techniques for Characterization

TechniquePurposeExpected Observations for this compound
¹H NMR (Proton Nuclear Magnetic Resonance) To determine the number and environment of hydrogen atoms.Signals corresponding to the aromatic protons, the methine proton of the cyclopentyl group, the methylene protons of the cyclopentyl group, and the amine protons. The chemical shifts and coupling patterns would be diagnostic.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) To determine the number and environment of carbon atoms.Resonances for the aromatic carbons (with distinct shifts for the carbon attached to the oxygen and nitrogen), and the carbons of the cyclopentyl group.
FT-IR (Fourier-Transform Infrared Spectroscopy) To identify functional groups.Characteristic absorption bands for the N-H stretch of the amine (around 3300-3500 cm⁻¹), C-H stretches (aromatic and aliphatic), C=C stretches of the aromatic ring, and the C-O stretch of the ether.
MS (Mass Spectrometry) To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the molecular weight of this compound (177.24 g/mol ).
Purity Analysis (HPLC, GC-MS) To determine the purity of the synthesized compound.A single major peak in the chromatogram.

Conclusion

This technical guide has provided a comprehensive theoretical and computational framework for the study of this compound. While specific experimental data for this molecule is not widely available, the methodologies outlined herein for predicting physicochemical properties, performing quantum chemical calculations, and conducting computational modeling studies such as molecular docking and QSAR, provide a solid foundation for future research. The generalized experimental protocols for synthesis and characterization offer a practical starting point for chemists to produce and verify this compound. It is hoped that this guide will serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating the exploration of this compound and its potential therapeutic applications.

References

Potential Research Areas for 3-(Cyclopentyloxy)aniline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Cyclopentyloxy)aniline is a substituted aniline derivative with a chemical structure that suggests potential for exploration in various therapeutic areas. While specific research on this compound is limited, its core aniline scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates. The presence of a cyclopentyloxy group at the meta position introduces lipophilicity and conformational constraints that can influence its binding to biological targets and its pharmacokinetic properties. This technical guide outlines potential research avenues for this compound, drawing parallels from structurally related molecules and providing detailed hypothetical experimental protocols to facilitate its investigation as a novel therapeutic agent.

Aniline and its derivatives are fundamental building blocks in medicinal chemistry, contributing to a wide range of drugs, from early sulfa antibiotics to modern targeted cancer therapies.[1] However, the aniline moiety can be associated with metabolic instability and toxicity, necessitating careful structural modification and evaluation.[2] The exploration of derivatives like this compound is a rational approach to potentially mitigate these liabilities while retaining or enhancing desired biological activity.

Potential Therapeutic Areas and Molecular Targets

Based on the known activities of other alkoxy-aniline derivatives, two primary areas of research are proposed for this compound: oncology, focusing on kinase inhibition, and neurology, targeting G-protein coupled receptors (GPCRs).

Oncology: Kinase Inhibition

Aniline derivatives are prevalent in the field of oncology, particularly as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1] The 3-alkoxy aniline motif is present in several known kinase inhibitors.

Hypothesized Molecular Targets:

  • Receptor Tyrosine Kinases (RTKs): Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR) are key targets in cancer therapy. Many inhibitors of these kinases feature an aniline core.

  • Non-Receptor Tyrosine Kinases: Src family kinases and Bruton's tyrosine kinase (BTK) are important in cancer cell signaling and survival.

  • Serine/Threonine Kinases: Inhibitors of kinases like Raf, MEK, and AKT, which are central to the MAPK and PI3K signaling pathways, often contain aniline-like structures.

Neurology: G-Protein Coupled Receptor (GPCR) Modulation

Alkoxy-substituted aromatic compounds are known to interact with various GPCRs in the central nervous system (CNS). The physicochemical properties of this compound suggest it may cross the blood-brain barrier, making it a candidate for neurological disorders.

Hypothesized Molecular Targets:

  • Serotonin (5-HT) Receptors: Different subtypes of 5-HT receptors are implicated in depression, anxiety, and psychosis.

  • Dopamine (D) Receptors: Modulation of dopamine receptors is a key strategy for treating schizophrenia, Parkinson's disease, and other neurological conditions.

  • Adrenergic Receptors: These receptors are involved in various physiological processes and are targets for cardiovascular and psychiatric medications.

Data Presentation: Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented below. These values are typically obtained from computational predictions or supplier information.

PropertyValueSource
CAS Number 653604-38-7Commercial Supplier
Molecular Formula C₁₁H₁₅NOCommercial Supplier
Molecular Weight 177.24 g/mol Commercial Supplier
Predicted LogP 2.8 - 3.2Computational
Predicted pKa (amine) 4.5 - 5.0Computational
Predicted Solubility Moderately soluble in organic solventsComputational

Experimental Protocols

The following are detailed, hypothetical protocols for the initial screening and characterization of this compound.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to assess the inhibitory activity of this compound against a panel of protein kinases.[3]

Materials:

  • Recombinant protein kinases (e.g., VEGFR2, EGFR, Src)

  • Kinase-specific peptide substrates

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point, 3-fold serial dilution in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.

    • Add 2 µL of the kinase solution (at 2X final concentration) to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of a mixture of the peptide substrate and ATP (at 2X final concentration).

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

GPCR Functional Assay: cAMP Measurement

This protocol outlines a method to screen for agonist or antagonist activity of this compound at Gs or Gi-coupled GPCRs.[4]

Materials:

  • HEK293 or CHO cells transiently or stably expressing the GPCR of interest

  • Cell culture medium

  • This compound

  • Known agonist and antagonist for the target GPCR

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 384-well white cell culture plates

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Seeding: Seed the cells in 384-well plates at an appropriate density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds in assay buffer.

  • Agonist Mode Screening:

    • Remove the culture medium and add the diluted compounds to the cells.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels according to the assay kit manufacturer's instructions.

  • Antagonist Mode Screening:

    • Pre-incubate the cells with the diluted compounds for 15 minutes at 37°C.

    • Add a known agonist at its EC₈₀ concentration to all wells (except for the negative control).

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels.

  • Data Analysis:

    • For agonist mode, plot the cAMP signal against the compound concentration to determine the EC₅₀.

    • For antagonist mode, plot the inhibition of the agonist response against the compound concentration to determine the IC₅₀.

Cell Viability Assay (MTT)

This assay is used to determine the cytotoxic effect of this compound on cancer cell lines.[5][6]

Materials:

  • Cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear cell culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium and add 100 µL of the diluted compound to the respective wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Mandatory Visualizations

Hypothesized Signaling Pathway Inhibition

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound This compound Compound->RTK

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway by this compound.

Experimental Workflow for Kinase Inhibitor Screening

Kinase_Screening_Workflow start Start primary_screen Primary Screen: Single concentration (e.g., 10 µM) against a kinase panel start->primary_screen hit_identification Hit Identification: >50% inhibition primary_screen->hit_identification dose_response Dose-Response Assay: Determine IC50 values for hits hit_identification->dose_response cytotoxicity_assay Cell-Based Assay: Cytotoxicity (MTT/XTT) in relevant cancer cell lines dose_response->cytotoxicity_assay selectivity_profiling Selectivity Profiling: Broader kinase panel screening cytotoxicity_assay->selectivity_profiling lead_optimization Lead Optimization selectivity_profiling->lead_optimization

Caption: A typical workflow for the screening and initial characterization of a potential kinase inhibitor.

Logical Relationship for GPCR Ligand Discovery

GPCR_Ligand_Discovery start This compound primary_binding Primary Screening: Radioligand Binding Assay (Target GPCRs) start->primary_binding functional_assay Functional Assays: cAMP or Calcium Flux primary_binding->functional_assay agonist_mode Agonist Mode functional_assay->agonist_mode antagonist_mode Antagonist Mode functional_assay->antagonist_mode determine_ec50 Determine EC50 agonist_mode->determine_ec50 determine_ic50 Determine IC50 antagonist_mode->determine_ic50 downstream Downstream Studies: Selectivity, In Vivo Efficacy determine_ec50->downstream determine_ic50->downstream

Caption: Logical workflow for identifying and characterizing the activity of this compound at GPCRs.

Conclusion

While this compound is a relatively unexplored chemical entity, its structural features suggest it is a promising starting point for drug discovery campaigns. The proposed research areas in oncology and neurology are based on the well-documented activities of related aniline derivatives. The provided experimental protocols and workflows offer a clear and structured approach for the initial investigation of this compound's biological activities. Further research, including synthesis of analogs and in-depth pharmacological profiling, will be necessary to fully elucidate the therapeutic potential of this compound and its derivatives.

References

Methodological & Application

Application Notes and Protocols: 3-(Cyclopentyloxy)aniline as a Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyclopentyloxy)aniline is a valuable building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a variety of biologically active compounds. Its utility is underscored by the prevalence of the aniline substructure in numerous approved drugs and clinical candidates. The cyclopentyloxy group provides a desirable lipophilic character, which can enhance membrane permeability and oral bioavailability of drug candidates. Furthermore, strategic placement of this group at the meta-position of the aniline ring allows for diverse chemical modifications to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties.

These application notes provide a comprehensive overview of the utility of this compound in the design and synthesis of potent and selective kinase inhibitors, with a particular focus on inhibitors of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a key target in oncology and neuroinflammatory diseases.

Application: Building Block for CSF-1R Inhibitors

The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages and microglia.[1][2] Dysregulation of the CSF-1R signaling pathway is implicated in various pathologies, including cancer, inflammatory disorders, and neurodegenerative diseases.[3] Consequently, CSF-1R has emerged as a compelling therapeutic target, and several small molecule inhibitors have been developed. The aniline scaffold is a common feature in many of these inhibitors, serving as a key pharmacophore for interaction with the kinase hinge region.

Featured Compound: PLX5622 - A Brain-Penetrant CSF-1R Inhibitor

PLX5622 is a highly selective and potent CSF-1R inhibitor that has demonstrated the ability to cross the blood-brain barrier.[4][5] This property makes it an invaluable research tool for studying the role of microglia in the central nervous system and a potential therapeutic agent for neuroinflammatory conditions like Alzheimer's disease.[6] While the precise synthetic route to PLX5622 from commercially available starting materials is proprietary, its structure, featuring a substituted aniline core, highlights the potential of this compound and its analogs as key intermediates in the synthesis of such inhibitors.

Quantitative Data: Biological Activity of CSF-1R Inhibitors

The following table summarizes the in vitro inhibitory activities of PLX5622 and other representative CSF-1R inhibitors. This data is essential for comparing the potency and selectivity of different compounds.

CompoundTargetIC50 (nM)Ki (nM)Reference(s)
PLX5622 CSF-1R165.9[4][7]
PexidartinibCSF-1R13-[8]
Compound 4 CSF-1R12 ± 3-[9]
DCC3014CSF-1R<10-[7]
ARRY-382CSF-1R9-[10]
Ki-20227CSF-1R2-[10]
CSF1R-IN-3CSF-1R2.1-[10]

Experimental Protocols

The following protocols describe a general synthetic approach for the preparation of anilino-pyrimidine cores, a common scaffold in many kinase inhibitors, using a substituted aniline like this compound. This is followed by a standard in vitro kinase inhibition assay protocol.

Protocol 1: Synthesis of a Substituted Anilino-Pyrimidine Core

This protocol outlines a typical Buchwald-Hartwig amination reaction, a powerful method for the formation of carbon-nitrogen bonds, which is widely used in the synthesis of kinase inhibitors.

Reaction Scheme:

Materials:

  • 4,6-dichloro-2-methylpyrimidine (or other suitable dichloropyrimidine)

  • This compound

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware and stirring equipment

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add 4,6-dichloro-2-methylpyrimidine (1.0 eq), this compound (1.1 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add Pd₂(dba)₃ (0.05 eq) to the flask under the inert atmosphere.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired anilino-pyrimidine product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro CSF-1R Kinase Inhibition Assay

This protocol describes a common method for evaluating the inhibitory activity of a compound against a target kinase using a fluorescence-based assay.

Materials:

  • Recombinant human CSF-1R enzyme

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compound (e.g., synthesized anilino-pyrimidine derivative) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • 384-well microplate

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well microplate, add the assay buffer.

  • Add the test compound solution to the wells (final DMSO concentration should be ≤ 1%). Include wells with DMSO only as a negative control and a known CSF-1R inhibitor as a positive control.

  • Add the poly(Glu, Tyr) substrate to all wells.

  • Initiate the kinase reaction by adding a solution of recombinant CSF-1R enzyme and ATP to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Visualizations

CSF-1R Signaling Pathway

The following diagram illustrates the major signaling cascades activated downstream of CSF-1R upon ligand binding. Inhibition of CSF-1R by small molecules like those derived from this compound blocks these pathways.

CSF1R_Signaling Ligand CSF-1 / IL-34 CSF1R CSF-1R Dimerization & Autophosphorylation Ligand->CSF1R PI3K PI3K CSF1R->PI3K RAS RAS CSF1R->RAS JAK JAK CSF1R->JAK NFkB NF-κB CSF1R->NFkB AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Proliferation ERK->Proliferation STAT STAT JAK->STAT Differentiation Differentiation STAT->Differentiation Inflammation Inflammation NFkB->Inflammation Inhibitor CSF-1R Inhibitor (e.g., PLX5622) Inhibitor->CSF1R

Caption: CSF-1R signaling pathways and the point of inhibition.

Experimental Workflow: Synthesis and Evaluation of CSF-1R Inhibitors

The following workflow diagram outlines the key steps in the discovery and preclinical evaluation of novel CSF-1R inhibitors starting from building blocks like this compound.

Workflow Start This compound Building Block Synthesis Chemical Synthesis (e.g., Buchwald-Hartwig Amination) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro In Vitro Kinase Assay (IC50 Determination) Purification->InVitro Cellular Cellular Assays (Proliferation, Phosphorylation) InVitro->Cellular Lead Lead Optimization / Candidate Selection InVitro->Lead ADME In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) Cellular->ADME Cellular->Lead InVivo In Vivo Efficacy Studies (Animal Models) ADME->InVivo ADME->Lead InVivo->Lead

Caption: Drug discovery workflow for CSF-1R inhibitors.

References

Application Notes and Protocols for the N-alkylation of 3-(Cyclopentyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 3-(cyclopentyloxy)aniline, a key transformation for the synthesis of various intermediates in drug discovery and materials science. Two robust and widely applicable methods are presented: a sustainable catalytic approach using the "borrowing hydrogen" methodology with alcohols and a classic, efficient reductive amination with aldehydes.

Introduction

N-alkylated anilines are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of an alkyl group on the nitrogen atom of an aniline can significantly modulate its physicochemical and pharmacological properties, such as basicity, lipophilicity, and receptor binding affinity. This compound serves as a versatile building block, and its N-alkylation opens avenues to a diverse range of derivatives for screening and development.

This document outlines two distinct and effective protocols for the N-alkylation of this compound:

  • Protocol 1: Catalytic N-Alkylation with Alcohols via Borrowing Hydrogen: This modern and green approach utilizes an alcohol as the alkylating agent in the presence of a transition metal catalyst.[1][2] The reaction proceeds through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where the alcohol is transiently oxidized to an aldehyde, which then undergoes condensation with the aniline to form an imine.[1] The catalyst, having "borrowed" the hydrogen, then reduces the imine to the desired N-alkylated aniline, with water being the only byproduct.[3] This method is celebrated for its high atom economy and avoidance of hazardous alkyl halides.[2]

  • Protocol 2: Reductive Amination with Aldehydes: A cornerstone of medicinal chemistry, reductive amination involves the reaction of the aniline with an aldehyde to form an imine intermediate, which is subsequently reduced in situ to the corresponding secondary amine.[4][5][6] This one-pot procedure is highly versatile and compatible with a wide range of functional groups, making it a reliable choice for the synthesis of diverse amine libraries.[7]

Mandatory Visualizations

cluster_0 General Experimental Workflow Start Start Reaction_Setup Reaction Setup (Aniline, Alkylating Agent, Catalyst/Reagent, Solvent) Start->Reaction_Setup 1. Combine Reagents Reaction Reaction (Heating, Stirring) Reaction_Setup->Reaction 2. Initiate Reaction Workup Aqueous Work-up (Quenching, Extraction) Reaction->Workup 3. Quench & Extract Purification Purification (Column Chromatography) Workup->Purification 4. Isolate Product Characterization Product Characterization (NMR, MS) Purification->Characterization 5. Verify Structure End End Characterization->End

Caption: General experimental workflow for N-alkylation reactions.

cluster_1 Protocol 1: Borrowing Hydrogen Pathway cluster_2 Protocol 2: Reductive Amination Pathway A R-CH2OH + [M] B R-CHO + [M]-H2 A->B Oxidation D Ar-N=CH-R B->D Condensation H2O + H2O C Ar-NH2 C->D E Ar-NH-CH2-R + [M] D->E Reduction F Ar-NH2 + R-CHO G [Ar-N=CH-R] F->G Imine Formation H Ar-NH-CH2-R G->H Reduction Reductant + Reducing Agent

Caption: Reaction pathways for the two N-alkylation protocols.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the N-alkylation of anilines analogous to this compound, based on established literature.

Table 1: Catalytic N-Alkylation of Anilines with Alcohols (Borrowing Hydrogen)

EntryAlkylating Agent (Alcohol)Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1Ethanol[Ru(p-cymene)Cl₂]₂ / dppfNaHToluene1102475-85
21-ButanolNiBr₂ / 1,10-phenanthrolinet-BuOKToluene1304880-90[8]
3Benzyl AlcoholRu-aminoamide complex-Benzyl Alcohol8024~85[9]
41-PentanolRuCl₂(PPh₃)₃KOHToluene1101270-80

Table 2: Reductive Amination of Anilines with Aldehydes

EntryAlkylating Agent (Aldehyde)Reducing AgentAdditive/CatalystSolventTemp. (°C)Time (h)Yield (%)
1AcetaldehydeNaBH(OAc)₃Acetic AcidDichloromethaneRT1285-95
2ButyraldehydeNaBH₃CNAcetic AcidMethanolRT680-90[10]
3AcetaldehydeAmmonium Formate10% Pd/C2-Propanol/H₂ORT0.590-98[11]
4CyclopentanoneBH₃·THFAcetic AcidDichloromethaneRT2075-85[12]

Experimental Protocols

Safety Precaution: These protocols involve handling of flammable solvents, reactive chemicals, and potentially hazardous catalysts. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Nickel-Catalyzed N-Alkylation with 1-Butanol

This protocol describes the selective mono-N-alkylation of this compound with 1-butanol using an earth-abundant nickel catalyst system.[8][13]

Materials:

  • This compound (1.0 mmol, 177.2 mg)

  • 1-Butanol (1.2 mmol, 110 µL)

  • Nickel(II) bromide (NiBr₂) (0.1 mmol, 21.9 mg)

  • 1,10-Phenanthroline (0.2 mmol, 36.0 mg)

  • Potassium tert-butoxide (t-BuOK) (1.2 mmol, 134.6 mg)

  • Anhydrous Toluene (4.0 mL)

  • Schlenk tube or oven-dried sealed vial with a magnetic stir bar

  • Nitrogen or Argon gas supply

Procedure:

  • To a Schlenk tube containing a magnetic stir bar, add NiBr₂ (0.1 mmol) and 1,10-phenanthroline (0.2 mmol).

  • Seal the tube, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Under a positive flow of inert gas, add potassium tert-butoxide (1.2 mmol), this compound (1.0 mmol), anhydrous toluene (4.0 mL), and 1-butanol (1.2 mmol).

  • Seal the tube tightly and place it in a preheated oil bath at 130 °C.

  • Stir the reaction mixture vigorously for 48 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding 10 mL of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 98:2 to 90:10) to afford the pure N-butyl-3-(cyclopentyloxy)aniline.

Protocol 2: Reductive Amination with Acetaldehyde using Pd/C

This protocol details a rapid and efficient N-ethylation of this compound using a heterogeneous palladium on carbon catalyst with ammonium formate as a convenient in-situ hydrogen source.[11]

Materials:

  • This compound (5.0 mmol, 886 mg)

  • Acetaldehyde (5.0 mmol, 280 µL)

  • 10% Palladium on carbon (Pd/C, 50% wet) (0.5 mmol Pd, ~532 mg)

  • Ammonium formate (50 mmol, 3.15 g)

  • 2-Propanol (90 mL)

  • Deionized Water (10 mL)

  • Round-bottom flask with a magnetic stir bar

  • Celite®

Procedure:

  • In a 250 mL round-bottom flask, add 10% Pd/C (0.5 mmol).

  • Add a solution of ammonium formate (50 mmol) in water (10 mL) to the flask, followed by 2-propanol (90 mL).

  • Stir the mixture for 5 minutes at room temperature to activate the catalyst.

  • To this stirring suspension, add this compound (5.0 mmol) followed by acetaldehyde (5.0 mmol).

  • Stir the reaction mixture vigorously at room temperature for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with dichloromethane.

  • Transfer the filtrate to a separatory funnel and wash with brine.

  • Separate the organic layer and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • The resulting residue can be further purified by silica gel column chromatography if necessary (eluent: ethyl acetate/cyclohexane) to yield pure N-ethyl-3-(cyclopentyloxy)aniline.[11]

References

Application of 3-(Cyclopentyloxy)aniline in Kinase Inhibitor Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aniline scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors. The amino group of the aniline moiety often serves as a key hydrogen bond donor, interacting with the hinge region of the ATP-binding pocket of various kinases. The aromatic ring provides a versatile platform for substitution to modulate potency, selectivity, and pharmacokinetic properties. 3-(Cyclopentyloxy)aniline introduces a bulky, lipophilic cyclopentyloxy group at the meta-position of the aniline ring. This feature can be exploited to probe deeper into hydrophobic pockets within the kinase active site, potentially enhancing binding affinity and selectivity for specific kinase targets. While specific examples of kinase inhibitors directly incorporating the this compound scaffold are not extensively documented in publicly available literature, its structural motifs suggest significant potential in the design of novel kinase inhibitors.

This document provides a generalized framework for the application of this compound in kinase inhibitor design, drawing upon established principles from analogous aniline-based inhibitors. The protocols and conceptual frameworks presented herein are intended to serve as a guide for researchers exploring the potential of this and structurally related scaffolds.

Rationale for Use in Kinase Inhibitor Design

The 3-(cyclopentyloxy) substituent offers several potential advantages in the design of kinase inhibitors:

  • Exploitation of Hydrophobic Pockets: The cyclopentyloxy group can occupy hydrophobic pockets adjacent to the ATP-binding site, potentially increasing inhibitor potency and selectivity.

  • Modulation of Physicochemical Properties: The lipophilicity of the cyclopentyl group can be leveraged to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the inhibitor.

  • Vector for Further Modification: The aniline core provides a reactive handle for coupling with various heterocyclic scaffolds that are known to interact with the kinase hinge region.

Potential Kinase Targets

Based on the general activity of aniline-based inhibitors, derivatives of this compound could potentially target a range of kinases implicated in oncology and other diseases, including:

  • Receptor Tyrosine Kinases (RTKs):

    • Epidermal Growth Factor Receptor (EGFR)

    • Vascular Endothelial Growth Factor Receptor (VEGFR)

    • Platelet-Derived Growth Factor Receptor (PDGFR)

  • Non-Receptor Tyrosine Kinases:

    • Src family kinases

    • Bruton's tyrosine kinase (BTK)

  • Serine/Threonine Kinases:

    • Polo-like kinase 1 (PLK1)

    • 3-Phosphoinositide-dependent kinase 1 (PDK1)

Data Presentation

Due to the limited availability of specific quantitative data for kinase inhibitors derived directly from this compound, the following table presents hypothetical data for illustrative purposes. This data is based on typical inhibitory concentrations observed for analogous aniline-based kinase inhibitors.

Compound IDScaffoldKinase TargetIC50 (nM)
Hypothetical-1 4-(Pyrazol-3-yl)-pyrimidineEGFR50
Hypothetical-2 QuinazolineVEGFR225
Hypothetical-3 Pyrazolo[3,4-d]pyrimidineBTK10
Hypothetical-4 QuinolineSrc75

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of kinase inhibitors derived from this compound.

Protocol 1: General Synthesis of a 4-Anilinoquinazoline-based Kinase Inhibitor

This protocol describes a common synthetic route to quinazoline-based kinase inhibitors, where this compound is coupled to a quinazoline core.

Materials:

  • This compound

  • 4-Chloroquinazoline

  • Isopropanol (or other suitable solvent like n-butanol)

  • Hydrochloric acid (catalytic amount)

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-chloroquinazoline (1.0 eq) in isopropanol, add this compound (1.1 eq).

  • Add a catalytic amount of hydrochloric acid.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the desired 4-(3-(cyclopentyloxy)phenylamino)quinazoline.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific kinase using a luminescence-based assay that measures ADP production.

Materials:

  • Recombinant kinase of interest (e.g., EGFR, VEGFR2)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP (at a concentration near the Km for the specific kinase)

  • Suitable peptide substrate for the kinase

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase and the test compound to the kinase buffer.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to deplete the remaining ATP.

  • Add the Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert the generated ADP to ATP, which then drives a luciferase reaction.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

This protocol describes a method to evaluate the effect of a kinase inhibitor on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549, HUVEC)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (serially diluted in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO).

  • Incubate the cells for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Mandatory Visualizations

G cluster_synthesis General Synthetic Workflow Aniline This compound Coupling Coupling Reaction (e.g., Buchwald-Hartwig, SNAr) Aniline->Coupling Heterocycle Core Heterocycle (e.g., 4-Chloroquinazoline) Heterocycle->Coupling Inhibitor Kinase Inhibitor Candidate Coupling->Inhibitor

Caption: General synthetic workflow for kinase inhibitors.

G cluster_screening Kinase Inhibitor Screening Cascade cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Studies Biochemical Biochemical Kinase Assay (e.g., ADP-Glo) Selectivity Kinase Selectivity Profiling Biochemical->Selectivity Proliferation Cell Proliferation Assay (e.g., MTT) Biochemical->Proliferation Pathway Target Engagement & Pathway Modulation Proliferation->Pathway PK Pharmacokinetics (PK) Pathway->PK Efficacy In Vivo Efficacy (Xenograft Models) PK->Efficacy

Caption: A typical kinase inhibitor screening cascade.

G cluster_pathway Generic Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor This compound -based Inhibitor Inhibitor->Dimerization

Caption: Inhibition of a generic kinase signaling pathway.

Application Note and Protocol for the Analysis of 3-(Cyclopentyloxy)aniline by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyclopentyloxy)aniline is a chemical intermediate that can be utilized in the synthesis of various pharmaceutical compounds and other complex organic molecules. Ensuring the purity and quality of this starting material is critical for the successful development and manufacturing of downstream products, as impurities can impact the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).[1] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and specificity, making it the primary method for assessing the purity of such compounds.[1]

This document provides a detailed application note and a robust starting protocol for the determination of this compound purity and the separation of potential related substances using reverse-phase HPLC (RP-HPLC) with UV detection. The method is based on established principles for the analysis of substituted anilines and is intended to serve as a comprehensive guide for method development and routine quality control.[1][2]

Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)[3][4]

  • Water (HPLC grade or ultrapure)[3][4]

  • Formic acid (optional, for mobile phase modification)[3]

  • Methanol (HPLC grade, for sample preparation)[4]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The following conditions are recommended as a starting point for analysis.

ParameterRecommended Condition
HPLC Column C18, 4.6 x 250 mm, 5 µm particle size[1]
Mobile Phase A: WaterB: Acetonitrile
Gradient Elution Start with 40% B, ramp to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min[1][3]
Column Temperature 30 °C[1]
Detection Wavelength 254 nm[1]
Injection Volume 10 µL[1]
Standard and Sample Preparation

Standard Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in methanol and dilute to the mark to obtain a stock solution of 100 µg/mL.[4]

  • Further dilute the stock solution with the initial mobile phase composition to prepare a working standard of a suitable concentration (e.g., 10 µg/mL).

Sample Preparation:

  • Accurately weigh a sample of this compound to be analyzed.

  • Prepare a sample solution in methanol at a concentration of approximately 100 µg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Data Presentation

The following tables summarize the expected quantitative data from the analysis. These values are illustrative and may vary depending on the specific instrumentation and exact experimental conditions.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Table 2: Method Validation Summary (Illustrative Data)

ParameterResult
Linearity (Concentration Range) 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Inject Standard & Sample Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Setup HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Data_Acquisition Data Acquisition Chromatography->Data_Acquisition Peak_Integration Peak Integration & Analysis Data_Acquisition->Peak_Integration Reporting Generate Report Peak_Integration->Reporting

Caption: Workflow for the HPLC Analysis of this compound.

Conclusion

The described HPLC method provides a robust starting point for the routine analysis and quality control of this compound. This method is designed to be adaptable and should be validated according to the specific requirements of the user and relevant regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[3][5] Proper validation will ensure that the method is accurate, precise, and reliable for its intended purpose in a research or drug development setting.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of 3-(Cyclopentyloxy)aniline reaction products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyclopentyloxy)aniline is an aromatic amine derivative with potential applications in pharmaceutical and materials science research. As with any chemical synthesis, the reaction mixture is likely to contain the desired product, unreacted starting materials, and various byproducts. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for separating, identifying, and quantifying the components of such complex mixtures. This application note provides a detailed protocol for the GC-MS analysis of reaction products from the synthesis of this compound.

Aniline and its derivatives are key intermediates in the production of dyes, pharmaceuticals, and polymers.[1][2][3] Due to the high reactivity of the amino group and the aromatic ring, aniline derivatives can undergo a variety of side reactions during synthesis, including oxidation, halogenation, nitration, and acylation.[1][2][4] Therefore, a robust analytical method is crucial for reaction monitoring, product purification, and quality control.

This document outlines the sample preparation, GC-MS instrumentation parameters, and data analysis procedures. It also includes potential reaction pathways and a table of expected compounds with their characteristic mass-to-charge ratios (m/z) to aid in identification.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a general procedure for the extraction of this compound and related reaction products from an aqueous reaction mixture.

Reagents and Materials:

  • Dichloromethane (DCM), HPLC grade

  • 10 M Sodium Hydroxide (NaOH) solution

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Evaporator flask

  • Rotary evaporator or gentle stream of nitrogen

Procedure:

  • In a separatory funnel, take 100 mL of the aqueous reaction mixture.

  • Adjust the pH to >11 by adding 10 M NaOH solution dropwise.

  • Add 30 mL of DCM to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate for 10 minutes.

  • Drain the lower organic layer into a flask containing anhydrous sodium sulfate.

  • Repeat the extraction of the aqueous layer twice more with fresh 30 mL portions of DCM, combining all organic extracts.

  • Gently swirl the combined extract over the anhydrous sodium sulfate for 1-2 minutes to remove any residual water.

  • Decant the dried extract into an evaporator flask.

  • Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • The concentrated sample is now ready for GC-MS analysis.

Optional Derivatization

For improved chromatographic peak shape and thermal stability, derivatization of the primary amine can be performed. Acetylation is a common method.

Reagents:

  • Acetic anhydride

  • Pyridine

Procedure:

  • To the 1 mL concentrated extract, add 100 µL of pyridine and 150 µL of acetic anhydride.

  • Cap the vial and heat at 60°C for 30 minutes.

  • Allow the mixture to cool to room temperature.

  • The derivatized sample is ready for injection.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and column used.

Parameter Value
GC System Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MS or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume 1 µL
Injection Mode Splitless
Inlet Temperature 250°C
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program
Initial Temperature60°C, hold for 2 min
Ramp Rate10°C/min to 280°C
Final Hold Time5 min
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Scan Range 35 - 500 amu

Data Presentation: Expected Reaction Products and Mass Spectra

The synthesis of this compound can potentially be achieved through various routes, such as the Williamson ether synthesis from 3-aminophenol and a cyclopentyl halide, or the reduction of 3-(cyclopentyloxy)nitrobenzene. The following table summarizes the expected major product and potential byproducts, along with their anticipated retention times and key mass fragments.

Compound Structure Expected Retention Time (min) Molecular Ion (m/z) Key Fragment Ions (m/z)
This compound15 - 17177109, 108, 80, 68
3-Aminophenol10 - 1210980, 53
Cyclopentanol4 - 68668, 57, 43
N-Acetyl-3-(cyclopentyloxy)aniline18 - 20219177, 109, 43
2,4,6-Tribromoaniline (Potential byproduct if Br2 is present)16 - 18327, 329, 331, 333248, 169, 92
Dicyclopentyl ether12 - 1415486, 68, 41

Note: Retention times are estimates and will vary depending on the specific GC conditions and column.

Visualizations

Experimental Workflow

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_optional Optional Aqueous Reaction Mixture Aqueous Reaction Mixture LLE Liquid-Liquid Extraction (DCM, pH > 11) Aqueous Reaction Mixture->LLE Organic Extract Organic Extract LLE->Organic Extract Drying & Concentration Drying (Na2SO4) & Concentration Organic Extract->Drying & Concentration Concentrated Sample Concentrated Sample Drying & Concentration->Concentrated Sample GC-MS Analysis GC-MS Analysis Concentrated Sample->GC-MS Analysis Derivatization Derivatization (e.g., Acetylation) Concentrated Sample->Derivatization Optional Step Data Processing Data Processing & Library Search GC-MS Analysis->Data Processing Results Results Data Processing->Results Derivatization->GC-MS Analysis

Caption: Workflow for GC-MS analysis of this compound reaction products.

Potential Reaction Pathway and Byproducts

Reaction Pathway cluster_reactants Starting Materials cluster_products Reaction Products 3-Aminophenol 3-Aminophenol Reaction Reaction 3-Aminophenol->Reaction Cyclopentyl_Halide Cyclopentyl Halide (e.g., Cyclopentyl Bromide) Cyclopentyl_Halide->Reaction Main_Product This compound Reaction->Main_Product Byproduct_1 Unreacted 3-Aminophenol Reaction->Byproduct_1 Byproduct_2 Dicyclopentyl Ether Reaction->Byproduct_2 Byproduct_3 Other Side Products (e.g., Oxidation, Polymerization) Reaction->Byproduct_3

References

Application Notes and Protocols for the Scaled-Up Synthesis of 3-(Cyclopentyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyclopentyloxy)aniline is a valuable intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif is found in a range of molecules targeting diverse biological pathways. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the drug development industry. This document provides a detailed protocol for the laboratory-scale synthesis and subsequent scale-up of this compound, focusing on the robust and widely applicable Buchwald-Hartwig amination reaction.[1][2] The protocol is designed to be a comprehensive guide for researchers, offering a reliable method to obtain high-purity material suitable for further synthetic transformations.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] It has become a cornerstone of modern organic synthesis due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to traditional methods.[1][2] This methodology is particularly well-suited for the synthesis of aryl amines, a class of compounds prevalent in medicinal chemistry.[4]

Synthetic Pathway

The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Buchwald-Hartwig amination of 1-bromo-3-(cyclopentyloxy)benzene with an ammonia equivalent. The choice of an appropriate ammonia surrogate is critical for a successful and high-yielding reaction.

Experimental Protocols

Part 1: Laboratory-Scale Synthesis of this compound

This protocol details the synthesis of this compound on a laboratory scale (1-10 g).

Materials:

  • 1-Bromo-3-(cyclopentyloxy)benzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Ammonia solution (7 N in methanol)

  • Diatomaceous earth

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 1-bromo-3-(cyclopentyloxy)benzene (1.0 eq), palladium(II) acetate (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Solvent and Reagent Addition: Add anhydrous toluene to the flask, followed by the ammonia solution (7 N in methanol, 2.0 eq).

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of diatomaceous earth to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[5][6]

Part 2: Scale-Up Synthesis of this compound

This protocol outlines the scaled-up synthesis of this compound (100-500 g).

Key Considerations for Scale-Up:

  • Heat Transfer: Ensure efficient heat transfer within the larger reactor to maintain a consistent reaction temperature.

  • Mixing: Use a mechanical stirrer to ensure proper mixing of the heterogeneous reaction mixture.

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the process to prevent catalyst deactivation.

  • Reagent Addition: For larger quantities, consider the controlled addition of reagents to manage any potential exotherms.

Materials:

  • Same as laboratory-scale, with proportionally increased quantities.

Equipment:

  • Jacketed glass reactor with a mechanical stirrer, reflux condenser, and temperature probe.

  • Inert atmosphere supply.

  • Large separatory funnel or extraction vessel.

  • Rotary evaporator with a large-capacity flask.

  • Industrial-scale chromatography system or recrystallization setup.

Procedure:

  • Reactor Setup: Charge the jacketed glass reactor with 1-bromo-3-(cyclopentyloxy)benzene, palladium(II) acetate, Xantphos, and sodium tert-butoxide under a nitrogen atmosphere.

  • Solvent and Reagent Addition: Add anhydrous toluene to the reactor, followed by the controlled addition of the ammonia solution.

  • Reaction: Heat the reactor to 100 °C using a circulating oil bath and stir with the mechanical stirrer for 12-24 hours. Monitor the reaction progress.

  • Workup: Cool the reactor contents to room temperature. Dilute with ethyl acetate and filter through a bed of diatomaceous earth.

  • Extraction: Perform the aqueous washes in a large separatory funnel or an appropriate extraction vessel.

  • Drying and Concentration: Dry the organic phase and concentrate it using a large-scale rotary evaporator.

  • Purification: For large-scale purification, consider recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to obtain the pure product.[5] Alternatively, an industrial-scale chromatography system can be used.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound at both laboratory and scaled-up levels.

ParameterLaboratory Scale (10 g)Scaled-Up (500 g)
Starting Material 1-Bromo-3-(cyclopentyloxy)benzene1-Bromo-3-(cyclopentyloxy)benzene
Catalyst Pd(OAc)₂Pd(OAc)₂
Ligand XantphosXantphos
Base NaOtBuNaOtBu
Solvent TolueneToluene
Reaction Temperature 100 °C100 °C
Reaction Time 16 hours20 hours
Typical Yield 85%82%
Purity (by HPLC) >98%>98%

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the synthesis and a representation of the catalytic cycle.

experimental_workflow start Start reaction_setup Reaction Setup: - 1-Bromo-3-(cyclopentyloxy)benzene - Pd(OAc)₂ / Xantphos - NaOtBu - Toluene start->reaction_setup reagent_addition Add Ammonia Solution reaction_setup->reagent_addition reaction Heat to 100°C (12-24h) reagent_addition->reaction workup Workup: - Cool & Dilute - Filter reaction->workup extraction Aqueous Extraction workup->extraction drying Dry & Concentrate extraction->drying purification Purification: - Chromatography or - Recrystallization drying->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

buchner_hartwig_cycle cluster_steps Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(X)L₂ pd0->pd_complex1 Ar-X oxidative_addition Oxidative Addition pd_complex2 Ar-Pd(II)(NHR)L₂ pd_complex1->pd_complex2 R₂NH, Base amine_coordination Amine Coordination & Deprotonation pd_complex2->pd0 product Ar-NHR pd_complex2->product reductive_elimination Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: 3-(Cyclopentyloxy)aniline as a Precursor for Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline and its derivatives are foundational scaffolds in the synthesis of a vast array of agrochemicals, including herbicides, fungicides, and insecticides.[1] The strategic functionalization of the aniline ring is a cornerstone of modern agrochemical design, influencing the biological activity, selectivity, and physicochemical properties of the final active ingredient. 3-(Cyclopentyloxy)aniline, with its distinct cyclopentyloxy moiety, presents a valuable starting material for the generation of novel crop protection agents. The lipophilic nature of the cyclopentyl group can enhance the uptake and translocation of the resulting agrochemical within target organisms.

These application notes provide a comprehensive overview of the potential applications of this compound in the synthesis of novel agrochemicals. The following sections detail hypothetical, yet plausible, synthetic protocols for the preparation of a phenylurea herbicide and a carboxamide fungicide, based on established synthetic routes for analogous aniline derivatives.[2]

Hypothetical Agrochemical Applications

Based on established structure-activity relationships in agrochemical research, this compound is a promising precursor for several classes of active ingredients:

  • Herbicides: The aniline functional group can be readily converted into a urea or amide, which are common toxophores in herbicides that target key biological processes in weeds, such as photosystem II or amino acid biosynthesis.[2]

  • Fungicides: Carboxamide fungicides, a significant class of agricultural fungicides, are frequently synthesized from aniline precursors. The this compound moiety could be incorporated to develop novel succinate dehydrogenase inhibitors (SDHIs).

Experimental Protocols

The following protocols describe the synthesis of hypothetical agrochemical candidates derived from this compound. These are illustrative and based on standard organic chemistry transformations.

Protocol 1: Synthesis of a Hypothetical Phenylurea Herbicide

This protocol outlines the synthesis of a hypothetical N'-(3-(cyclopentyloxy)phenyl)-N,N-dimethylurea, a potential inhibitor of photosystem II.

Reaction Scheme:

Materials:

  • This compound

  • N,N-Dimethylcarbamoyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Water, deionized

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (10 mmol, 1.77 g) in 40 mL of anhydrous dichloromethane.

  • Add triethylamine (15 mmol, 2.09 mL) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add N,N-dimethylcarbamoyl chloride (12 mmol, 1.11 mL) dropwise to the stirred solution over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash with water (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of a Hypothetical Carboxamide Fungicide

This protocol details the synthesis of a hypothetical 2-chloro-N-(3-(cyclopentyloxy)phenyl)nicotinamide, a potential succinate dehydrogenase inhibitor (SDHI).

Reaction Scheme:

Caption: Synthetic routes from this compound to potential agrochemicals.

Hypothetical Signaling Pathway for a Carboxamide Fungicide

The diagram below illustrates the mode of action of a hypothetical SDHI fungicide, which targets the succinate dehydrogenase enzyme in the mitochondrial electron transport chain.

cluster_etc Mitochondrial Electron Transport Chain cluster_action Fungicide Action cluster_result Result ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- ATP_depletion ATP Depletion ComplexII->ATP_depletion Blocked e- Transport ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient Fungicide Carboxamide Fungicide (from this compound) Inhibition Inhibition Fungicide->Inhibition Inhibition->ComplexII Fungal_death Fungal Cell Death ATP_depletion->Fungal_death

Caption: Mode of action of a hypothetical SDHI fungicide.

References

Anwendungs- und Protokollhinweise: Derivatisierung von 3-(Cyclopentyloxy)anilin für biologische Assays

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einführung: 3-(Cyclopentyloxy)anilin ist ein vielseitiges chemisches Zwischenprodukt, dessen Anilinstruktur eine ideale Ausgangsbasis für die Synthese einer Vielzahl von Derivaten bietet. Durch Modifikationen am Amin-Stickstoff können neue Moleküle mit potenziell vielfältigen biologischen Aktivitäten hergestellt werden. Diese Anwendungs- und Protokollhinweise beschreiben detaillierte Methoden zur Derivatisierung von 3-(Cyclopentyloxy)anilin und zur anschließenden Evaluierung der biologischen Aktivität der synthetisierten Verbindungen in relevanten Assays. Die hier vorgestellten Protokolle konzentrieren sich auf drei weit verbreitete biologische Screening-Ansätze: Kinase-Inhibition, G-Protein-gekoppelte Rezeptor (GPCR)-Antagonismus und antimikrobielle Aktivität.

I. Synthese von 3-(Cyclopentyloxy)anilin-Derivaten

Die primäre Aminogruppe des 3-(Cyclopentyloxy)anilins ist ein reaktiver Angriffspunkt für verschiedene chemische Transformationen, um diverse Derivate zu erzeugen. Nachfolgend werden drei repräsentative Syntheseprotokolle vorgestellt.

Protokoll 1: Amidkopplung zur Synthese von N-acylierten Derivaten

Dieses Protokoll beschreibt die Bildung einer Amidbindung zwischen 3-(Cyclopentyloxy)anilin und einer Carbonsäure mittels eines Kopplungsreagenzes.

Materialien:

  • 3-(Cyclopentyloxy)anilin

  • Gewünschte Carbonsäure (z.B. Benzoesäure)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC)

  • 4-Dimethylaminopyridin (DMAP)

  • Dichlormethan (DCM), wasserfrei

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Magnesiumsulfat (MgSO₄), wasserfrei

  • Magnetrührer, Rundkolben, Standard-Glasgeräte

Durchführung:

  • Löse 3-(Cyclopentyloxy)anilin (1 Äquiv.) und die Carbonsäure (1.1 Äquiv.) in wasserfreiem DCM in einem Rundkolben.

  • Füge DMAP (0.1 Äquiv.) und anschließend EDC (1.2 Äquiv.) portionsweise bei Raumtemperatur hinzu.

  • Rühre die Reaktionsmischung bei Raumtemperatur für 12-24 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

  • Nach vollständiger Umsetzung wird die Reaktion mit Wasser verdünnt und die organische Phase abgetrennt.

  • Wasche die organische Phase nacheinander mit gesättigter NaHCO₃-Lösung und Wasser.

  • Trockne die organische Phase über wasserfreiem MgSO₄, filtriere und entferne das Lösungsmittel im Vakuum.

  • Reinige das Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das gewünschte Amidderivat zu erhalten.

Protokoll 2: Sulfonamidsynthese

Dieses Protokoll beschreibt die Reaktion von 3-(Cyclopentyloxy)anilin mit einem Sulfonylchlorid zur Bildung eines Sulfonamids.

Materialien:

  • 3-(Cyclopentyloxy)anilin

  • Gewünschtes Sulfonylchlorid (z.B. Benzolsulfonylchlorid)

  • Pyridin oder Triethylamin (Base)

  • Dichlormethan (DCM), wasserfrei

  • 1 M Salzsäure (HCl)

  • Magnesiumsulfat (MgSO₄), wasserfrei

Durchführung:

  • Löse 3-(Cyclopentyloxy)anilin (1 Äquiv.) in wasserfreiem DCM und füge Pyridin (1.5 Äquiv.) hinzu.

  • Kühle die Mischung auf 0 °C in einem Eisbad.

  • Füge langsam eine Lösung des Sulfonylchlorids (1.1 Äquiv.) in DCM hinzu.

  • Lasse die Reaktion langsam auf Raumtemperatur erwärmen und rühre für 4-12 Stunden.

  • Verdünne die Reaktionsmischung mit DCM und wasche sie nacheinander mit 1 M HCl, Wasser und gesättigter Kochsalzlösung.

  • Trockne die organische Phase über wasserfreiem MgSO₄, filtriere und dampfe das Lösungsmittel ein.

  • Reinige das Produkt durch Umkristallisation oder Säulenchromatographie.

Protokoll 3: Reduktive Aminierung

Dieses Protokoll beschreibt die Bildung einer sekundären Aminbindung durch Reaktion von 3-(Cyclopentyloxy)anilin mit einem Aldehyd oder Keton und anschließende Reduktion des intermediären Imins.

Materialien:

  • 3-(Cyclopentyloxy)anilin

  • Gewünschtes Aldehyd oder Keton (z.B. Cyclohexanon)

  • Natriumtriacetoxyborhydrid (STAB)

  • Dichlorethan (DCE) oder Tetrahydrofuran (THF)

  • Essigsäure (katalytische Menge)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Magnesiumsulfat (MgSO₄), wasserfrei

Durchführung:

  • Löse 3-(Cyclopentyloxy)anilin (1 Äquiv.) und das Aldehyd/Keton (1.2 Äquiv.) in DCE.

  • Füge eine katalytische Menge Essigsäure hinzu und rühre die Mischung für 30 Minuten bei Raumtemperatur, um das Imin zu bilden.

  • Füge STAB (1.5 Äquiv.) portionsweise hinzu.

  • Rühre die Reaktion bei Raumtemperatur für 8-24 Stunden.

  • Beende die Reaktion durch vorsichtige Zugabe von gesättigter NaHCO₃-Lösung.

  • Extrahiere die wässrige Phase mehrmals mit DCM.

  • Vereinige die organischen Phasen, trockne sie über MgSO₄, filtriere und konzentriere sie im Vakuum.

  • Reinige das Rohprodukt mittels Säulenchromatographie.

G Synthese-Workflow für 3-(Cyclopentyloxy)anilin-Derivate cluster_derivatization Derivatisierungsreaktionen Aniline 3-(Cyclopentyloxy)anilin Amide Amidkopplung (+ Carbonsäure, EDC, DMAP) Aniline->Amide Sulfonamide Sulfonamidsynthese (+ Sulfonylchlorid, Base) Aniline->Sulfonamide Reductive Reduktive Aminierung (+ Aldehyd/Keton, STAB) Aniline->Reductive Purification Reinigung (Säulenchromatographie) Amide->Purification Sulfonamide->Purification Reductive->Purification Derivatives Derivate-Bibliothek Screening Biologisches Screening Derivatives->Screening Purification->Derivatives

Abbildung 1: Allgemeiner Workflow zur Synthese und zum Screening von Derivaten.

II. Protokolle für biologische Assays

Nach der Synthese und Reinigung werden die Derivate auf ihre biologische Aktivität getestet. Die folgenden Protokolle beschreiben Assays zur Untersuchung der Kinase-Inhibition, des GPCR-Antagonismus und der antimikrobiellen Wirksamkeit.

Protokoll 4: In-vitro-Kinase-Inhibitionsassay (ADP-Glo™ Assay)

Dieser Assay misst die Hemmung einer Kinase (z.B. c-Src) durch Quantifizierung des während der Kinase-Reaktion produzierten ADP. Eine verringerte ADP-Produktion korreliert mit einer Kinase-Inhibition.

Materialien:

  • Gereinigtes Kinase-Enzym (z.B. c-Src) und spezifisches Substrat

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Testverbindungen (Derivate von 3-(Cyclopentyloxy)anilin) in DMSO gelöst

  • ATP-Lösung

  • 384-Well-Platten, weiße, flacher Boden

  • Luminometer

Durchführung:

  • Reagenzienvorbereitung:

    • Bereite eine 2x Kinase/Substrat-Lösung im Kinase-Reaktionspuffer vor.

    • Erstelle serielle Verdünnungen der Testverbindungen in DMSO und verdünne diese weiter im Kinase-Puffer zu einer 2x Konzentration.

    • Bereite eine 2x ATP-Lösung vor. Die Endkonzentration sollte nahe dem Kₘ-Wert der Kinase für ATP liegen.

  • Kinase-Reaktion:

    • Pipettiere 2.5 µL der 2x Testverbindungslösung oder Kontrollen (DMSO für 0% Inhibition, ein bekannter Inhibitor für 100% Inhibition) in die Wells einer 384-Well-Platte.

    • Füge 2.5 µL der 2x Kinase/Substrat-Lösung hinzu.

    • Inkubiere für 10 Minuten bei Raumtemperatur.

    • Starte die Reaktion durch Zugabe von 5 µL der 2x ATP-Lösung.

    • Inkubiere für 60 Minuten bei Raumtemperatur.

  • ADP-Detektion:

    • Füge 5 µL ADP-Glo™ Reagenz hinzu, um die Kinase-Reaktion zu stoppen und verbleibendes ATP abzubauen. Inkubiere für 40 Minuten bei Raumtemperatur.

    • Füge 10 µL Kinase Detection Reagent hinzu, um das gebildete ADP in ATP umzuwandeln, was zu einem lumineszenten Signal führt.

    • Inkubiere für 30-60 Minuten bei Raumtemperatur.

  • Messung und Datenanalyse:

    • Messe die Lumineszenz mit einem Platten-Luminometer.

    • Berechne die prozentuale Inhibition für jede Konzentration der Testverbindung im Verhältnis zu den Kontrollen.

    • Trage die prozentuale Inhibition gegen den Logarithmus der Konzentration auf und passe die Daten an eine sigmoide Dosis-Wirkungs-Kurve an, um den IC₅₀-Wert zu bestimmen.

G Workflow des ADP-Glo™ Kinase-Inhibitionsassays Start Start AddInhibitor Zugabe von Testverbindung/Kontrolle Start->AddInhibitor AddEnzyme Zugabe von Kinase/Substrat-Lösung AddInhibitor->AddEnzyme Incubate1 Inkubation (10 min) AddEnzyme->Incubate1 AddATP Start der Reaktion (Zugabe von ATP) Incubate1->AddATP Incubate2 Inkubation (60 min) AddATP->Incubate2 AddADPGlo Stoppen & ATP-Abbau (Zugabe von ADP-Glo™ Reagenz) Incubate2->AddADPGlo Incubate3 Inkubation (40 min) AddADPGlo->Incubate3 AddDetection Signalgenerierung (Zugabe von Detection Reagent) Incubate3->AddDetection Incubate4 Inkubation (30-60 min) AddDetection->Incubate4 Measure Messung der Lumineszenz Incubate4->Measure Analyze Datenanalyse (IC₅₀-Bestimmung) Measure->Analyze

Abbildung 2: Workflow des ADP-Glo™ Kinase-Inhibitionsassays.

Protokoll 5: GPCR β-Arrestin-Rekrutierungsassay

Dieser zellbasierte Assay misst die Fähigkeit einer Verbindung, die Interaktion zwischen einem G-Protein-gekoppelten Rezeptor (GPCR) und β-Arrestin zu blockieren, was ein Kennzeichen für einen Antagonisten ist.[1][2] Der hier beschriebene PathHunter®-Assay (DiscoverX) nutzt die Enzymfragment-Komplementationstechnologie.[1]

Materialien:

  • PathHunter®-Zelllinie, die den Ziel-GPCR und ein β-Arrestin-Enzymfragment-Konstrukt exprimiert

  • Zellkulturmedium und -reagenzien

  • Testverbindungen (Derivate von 3-(Cyclopentyloxy)anilin) in DMSO gelöst

  • Bekannter Agonist für den Ziel-GPCR

  • PathHunter®-Detektionsreagenzien

  • 384-Well-Platten, weiße, zellkulturbehandelt

  • Luminometer

Durchführung (Antagonisten-Modus):

  • Zellaussaat:

    • Säe die PathHunter®-Zellen in 384-Well-Platten in der empfohlenen Dichte aus und inkubiere sie über Nacht.

  • Behandlung mit der Verbindung:

    • Bereite serielle Verdünnungen der Testverbindungen im Assay-Puffer vor.

    • Füge die verdünnten Verbindungen zu den Zellen hinzu und inkubiere sie für die empfohlene Zeit (z.B. 30-60 Minuten) bei 37 °C.

  • Agonisten-Stimulation:

    • Füge den GPCR-Agonisten in einer Konzentration hinzu, die eine EC₈₀-Antwort hervorruft (die Konzentration, die 80% der maximalen Wirkung erzielt).

    • Inkubiere die Platte für 90 Minuten bei 37 °C.

  • Detektion:

    • Füge die PathHunter®-Detektionsreagenzien gemäß den Anweisungen des Herstellers hinzu.

    • Inkubiere für 60 Minuten bei Raumtemperatur.

  • Messung und Datenanalyse:

    • Messe das chemilumineszente Signal mit einem Luminometer.

    • Berechne die prozentuale Inhibition der Agonisten-Antwort für jede Konzentration der Testverbindung.

    • Bestimme den IC₅₀-Wert durch Anpassung der Daten an eine Dosis-Wirkungs-Kurve.

Protokoll 6: Antimikrobieller Suszeptibilitätstest (Bouillon-Mikrodilution)

Diese Methode wird verwendet, um die minimale Hemmkonzentration (MHK) einer Verbindung zu bestimmen, d.h. die niedrigste Konzentration, die das sichtbare Wachstum eines Mikroorganismus hemmt.[3][4]

Materialien:

  • Bakterienstämme (z.B. Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Bouillon (CAMHB)

  • Testverbindungen in DMSO

  • Sterile 96-Well-Mikrotiterplatten

  • Spektrophotometer oder Plattenleser (optional)

  • Inkubator (37 °C)

Durchführung:

  • Vorbereitung des Inokulums:

    • Stelle eine Bakteriensuspension in steriler Kochsalzlösung oder Bouillon her und justiere die Trübung auf den 0.5 McFarland-Standard (ca. 1.5 x 10⁸ KBE/mL).[3]

    • Verdünne die standardisierte Suspension in CAMHB, um eine Endkonzentration von ca. 5 x 10⁵ KBE/mL in den Test-Wells zu erreichen.[3]

  • Vorbereitung der Platte:

    • Füge 50 µL CAMHB in alle Wells einer 96-Well-Platte.

    • Füge 50 µL der Testverbindung in der höchsten Konzentration in die erste Spalte hinzu.

    • Führe serielle zweifache Verdünnungen durch, indem du 50 µL von einer Spalte zur nächsten transferierst.

  • Inokulation und Inkubation:

    • Inokuliere jedes Well (außer der Sterilitätskontrolle) mit 50 µL des vorbereiteten Bakterieninokulums.

    • Schließe eine Positivkontrolle (Bakterien in Bouillon ohne Verbindung) und eine Negativkontrolle (nur Bouillon) ein.

    • Inkubiere die Platte bei 37 °C für 16-20 Stunden.[3]

  • Bestimmung der MHK:

    • Bestimme die MHK visuell als die niedrigste Konzentration der Verbindung, bei der kein sichtbares Wachstum (keine Trübung) zu beobachten ist.

    • Optional kann die optische Dichte bei 600 nm (OD₆₀₀) gemessen werden, um das Wachstum quantitativ zu bestimmen.

III. Datenpräsentation

Die aus den biologischen Assays gewonnenen quantitativen Daten sollten zur einfachen Vergleichbarkeit in klar strukturierten Tabellen zusammengefasst werden. Nachfolgend finden Sie Beispieldatentabellen.

Tabelle 1: Kinase-Inhibitionsaktivität von 3-(Cyclopentyloxy)anilin-Derivaten (Beispieldaten)

Verbindungs-IDModifikationZiel-KinaseIC₅₀ (nM)
CPA-001N-Benzoylc-Src850
CPA-002N-(4-Chlorbenzoyl)c-Src230
CPA-003N-Phenylsulfonylc-Src1200
CPA-004N-(Cyclohexylmethyl)c-Src>10000
StaurosporinKontrollinhibitorc-Src15

Tabelle 2: GPCR-antagonistische Aktivität von 3-(Cyclopentyloxy)anilin-Derivaten (Beispieldaten)

Verbindungs-IDModifikationZiel-GPCRIC₅₀ (µM)
CPA-001N-BenzoylRezeptor X1.2
CPA-002N-(4-Chlorbenzoyl)Rezeptor X0.45
CPA-003N-PhenylsulfonylRezeptor X5.8
CPA-004N-(Cyclohexylmethyl)Rezeptor X>50
Referenz-AntagonistKontrolleRezeptor X0.08

Tabelle 3: Antimikrobielle Aktivität von 3-(Cyclopentyloxy)anilin-Derivaten (Beispieldaten)

Verbindungs-IDModifikationS. aureus MHK (µg/mL)E. coli MHK (µg/mL)
CPA-001N-Benzoyl128>256
CPA-002N-(4-Chlorbenzoyl)32128
CPA-003N-Phenylsulfonyl>256>256
CPA-004N-(Cyclohexylmethyl)64256
CiprofloxacinKontrolle0.50.25

IV. Visualisierung von Signalwegen

Das Verständnis der zellulären Signalwege, die von den Zielmolekülen beeinflusst werden, ist entscheidend für die Interpretation der biologischen Daten.

G Vereinfachter c-Src-Kinase-Signalweg RTK Rezeptor-Tyrosinkinase (z.B. EGFR, PDGFR) Src c-Src RTK->Src Aktivierung FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Ras Ras Src->Ras Migration Zellmigration FAK->Migration Proliferation Zellproliferation STAT3->Proliferation Akt Akt PI3K->Akt MAPK MAPK (ERK) Ras->MAPK Survival Überleben Akt->Survival MAPK->Proliferation Inhibitor Anilin-Derivat (Inhibitor) Inhibitor->Src

Abbildung 3: Vereinfachter c-Src-Kinase-Signalweg.[5][6]

G GPCR-β-Arrestin-Signalweg (Antagonismus) Ligand Agonist GPCR GPCR Ligand->GPCR Antagonist Anilin-Derivat (Antagonist) Antagonist->GPCR Blockade GRK GRK GPCR->GRK Aktivierung Arrestin β-Arrestin GPCR->Arrestin Rekrutierung GRK->GPCR P P Phosphorylierung Internalization Internalisierung Arrestin->Internalization Signaling G-Protein unabhängiges Signaling (z.B. ERK) Arrestin->Signaling Response Zelluläre Antwort Internalization->Response Signaling->Response

Abbildung 4: GPCR-β-Arrestin-Signalweg.[1][7]

References

Application Notes and Protocols for the Use of 3-(Cyclopentyloxy)aniline in the Synthesis of Novel Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-(Cyclopentyloxy)aniline as a monomer in the synthesis of novel polymers, including polyanilines, polyamides, and polyimides. The bulky, non-polar cyclopentyloxy group is anticipated to enhance the solubility and processability of the resulting polymers, making them attractive candidates for applications in drug delivery and biomedical devices. While direct experimental data for polymers derived from this compound is limited in publicly available literature, the following protocols are based on well-established synthetic methodologies for analogous substituted anilines.

Synthesis of Poly(this compound) via Oxidative Polymerization

Polyanilines are a class of conducting polymers with diverse applications. The introduction of a cyclopentyloxy substituent is expected to improve solubility in common organic solvents, facilitating the fabrication of thin films and composite materials.

Experimental Protocol:

A general method for the chemical oxidative polymerization of aniline derivatives can be adapted for this compound[1][2][3].

Materials:

  • This compound

  • Ammonium persulfate (APS)

  • Hydrochloric acid (HCl), 1 M

  • Methanol

  • Deionized water

Procedure:

  • Dissolve this compound (1.77 g, 10 mmol) in 100 mL of 1 M HCl in a 250 mL beaker. Stir the solution at room temperature until the monomer is completely dissolved.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve ammonium persulfate (2.74 g, 12 mmol) in 50 mL of 1 M HCl.

  • Slowly add the ammonium persulfate solution dropwise to the stirred monomer solution over a period of 30 minutes.

  • Continue stirring the reaction mixture at 0-5 °C for 24 hours. A dark green precipitate will form.

  • Filter the precipitate and wash it sequentially with 1 M HCl, deionized water, and methanol to remove any unreacted monomer and oligomers.

  • Dry the polymer product under vacuum at 60 °C for 24 hours.

Expected Polymer Characterization:

The resulting poly(this compound) is expected to be a dark green or black powder. Its structure and properties can be characterized by the following techniques:

Analysis Technique Expected Observations
FTIR Spectroscopy Characteristic peaks for the benzenoid and quinoid rings of the polyaniline backbone, and C-O-C stretching from the cyclopentyloxy group.
¹H NMR Spectroscopy Broad peaks in the aromatic region and distinct signals corresponding to the cyclopentyl group protons.
UV-Vis Spectroscopy Absorption bands characteristic of the emeraldine salt form of polyaniline.
Solubility Expected to be soluble in organic solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and chloroform.[1][2][3]
Thermal Analysis (TGA) Determination of thermal stability.

Experimental Workflow for Poly(this compound) Synthesis

G cluster_prep Monomer Preparation cluster_ox Oxidant Preparation cluster_poly Polymerization cluster_workup Work-up Monomer This compound Dissolve Dissolve Monomer in HCl Monomer->Dissolve HCl_sol 1 M HCl HCl_sol->Dissolve Reaction Mix and Stir (0-5 °C, 24h) Dissolve->Reaction APS Ammonium Persulfate Dissolve_APS Dissolve APS in HCl APS->Dissolve_APS HCl_sol2 1 M HCl HCl_sol2->Dissolve_APS Dissolve_APS->Reaction Filter Filtration Reaction->Filter Wash Wash with HCl, Water, Methanol Filter->Wash Dry Dry under Vacuum Wash->Dry Polymer Poly(this compound) Dry->Polymer

Oxidative polymerization workflow.

Synthesis of Polyamides from this compound

Aromatic polyamides are high-performance polymers known for their excellent thermal stability and mechanical properties. The incorporation of this compound can lead to polyamides with improved solubility, making them processable into films and fibers for various applications, including drug delivery matrices.

Experimental Protocol:

The Yamazaki-Higashi phosphorylation polyamidation is a suitable method for synthesizing polyamides from aromatic diamines and dicarboxylic acids[4].

Materials:

  • This compound

  • Terephthalic acid (or other aromatic dicarboxylic acid)

  • N-Methyl-2-pyrrolidone (NMP)

  • Pyridine

  • Triphenyl phosphite (TPP)

  • Lithium chloride (LiCl)

  • Methanol

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add terephthalic acid (2.07 g, 12.5 mmol), this compound (4.43 g, 25 mmol), NMP (50 mL), pyridine (10 mL), and LiCl (2.0 g).

  • Stir the mixture at room temperature under a nitrogen atmosphere until all solids are dissolved.

  • Add triphenyl phosphite (8.53 g, 27.5 mmol) to the solution.

  • Heat the reaction mixture to 100-110 °C and maintain this temperature for 3-4 hours with continuous stirring. The solution will become viscous.

  • After cooling to room temperature, pour the viscous polymer solution into 500 mL of methanol with vigorous stirring to precipitate the polyamide.

  • Collect the fibrous polymer by filtration and wash it thoroughly with hot methanol and water.

  • Dry the polyamide product in a vacuum oven at 80 °C for 24 hours.

Expected Polymer Properties:

Property Expected Value/Observation
Inherent Viscosity 0.5 - 1.5 dL/g (in NMP at 30 °C)
Solubility Soluble in NMP, DMAc, DMF
Glass Transition Temp. (Tg) 200 - 280 °C
Decomposition Temp. (Td) > 400 °C (in N₂)

Logical Relationship for Polyamide Synthesis

G cluster_reaction Reaction Conditions cluster_workup Work-up and Product Monomer1 This compound Mix Mix Monomers and Solvent Monomer1->Mix Monomer2 Aromatic Dicarboxylic Acid Monomer2->Mix Solvent NMP/Pyridine/LiCl Solvent->Mix Catalyst Triphenyl Phosphite Heat Heat to 100-110 °C (3-4 hours) Mix->Heat Precipitate Precipitate in Methanol Heat->Precipitate FilterWash Filter and Wash Precipitate->FilterWash Dry Dry under Vacuum FilterWash->Dry Polyamide Aromatic Polyamide Dry->Polyamide

Polyamide synthesis logical flow.

Synthesis of Polyimides from this compound

Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and dielectric properties. The use of this compound as a diamine monomer is expected to yield polyimides with enhanced solubility and processability, making them suitable for applications in advanced materials and medical devices.

Experimental Protocol:

A one-step high-temperature solution polymerization is a common method for preparing soluble polyimides[5].

Materials:

  • This compound

  • Aromatic dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 6FDA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Toluene

  • m-Cresol

  • Isoquinoline

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add this compound (4.43 g, 25 mmol) and an equimolar amount of the aromatic dianhydride (e.g., 6FDA, 11.1 g, 25 mmol) to NMP (60 mL).

  • Add m-cresol (20 mL) as a co-solvent and a catalytic amount of isoquinoline (0.5 mL).

  • Add toluene (20 mL) as an azeotropic agent.

  • Heat the mixture to 140-150 °C for 3-4 hours to facilitate the removal of water via azeotropic distillation.

  • After the water has been removed, increase the temperature to 180-200 °C and continue the reaction for another 4-6 hours. The solution will become highly viscous.

  • Cool the polymer solution to room temperature and precipitate it by pouring into a large volume of methanol.

  • Filter the fibrous polymer, wash it with methanol, and dry it in a vacuum oven at 100 °C for 24 hours.

Expected Polymer Properties:

Property Expected Value/Observation
Inherent Viscosity 0.6 - 2.0 dL/g (in NMP at 30 °C)
Solubility Soluble in NMP, DMAc, THF, Chloroform
Glass Transition Temp. (Tg) 220 - 320 °C
Decomposition Temp. (Td) > 450 °C (in N₂)

Experimental Workflow for Polyimide Synthesis

G cluster_reactants Reactants and Catalysts cluster_reaction Polymerization cluster_workup Work-up and Product Diamine This compound Step1 Azeotropic Imidization (140-150 °C, 3-4h) Diamine->Step1 Dianhydride Aromatic Dianhydride Dianhydride->Step1 Solvents NMP, m-Cresol, Toluene Solvents->Step1 Catalyst Isoquinoline Catalyst->Step1 Step2 High-Temp. Polymerization (180-200 °C, 4-6h) Step1->Step2 Precipitate Precipitate in Methanol Step2->Precipitate FilterWash Filter and Wash Precipitate->FilterWash Dry Dry under Vacuum FilterWash->Dry Polyimide Soluble Polyimide Dry->Polyimide

One-step polyimide synthesis workflow.

Disclaimer

The protocols and expected data presented in these application notes are based on established chemical principles and published procedures for structurally related aniline derivatives. These should be considered as starting points for the investigation of polymers derived from this compound. Actual experimental results may vary, and optimization of reaction conditions may be necessary. Standard laboratory safety precautions should be followed at all times.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Cyclopentyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(Cyclopentyloxy)aniline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common and effective synthesis routes for this compound are the Williamson ether synthesis and the Buchwald-Hartwig amination.

  • Williamson Ether Synthesis: This is a widely used method for preparing ethers. In this case, it would typically involve the reaction of 3-aminophenol with a cyclopentyl halide (e.g., cyclopentyl bromide) in the presence of a base. To avoid competing N-alkylation, the amino group of 3-aminophenol is often protected before the O-alkylation step.

  • Buchwald-Hartwig Amination: This is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. This route would involve the reaction of an aryl halide, such as 1-bromo-3-(cyclopentyloxy)benzene, with an ammonia surrogate or ammonia itself in the presence of a palladium catalyst and a suitable ligand.

Q2: I am getting a low yield in my Williamson ether synthesis of this compound. What are the common causes?

A2: Low yields in the Williamson ether synthesis of this compound can be attributed to several factors:

  • Incomplete deprotonation of 3-aminophenol: The phenoxide is the active nucleophile, so incomplete deprotonation will result in unreacted starting material.

  • Competing N-alkylation: The amino group can also be alkylated by cyclopentyl bromide, leading to a mixture of products and reducing the yield of the desired O-alkylated product.

  • Elimination side reaction: Cyclopentyl bromide, being a secondary halide, can undergo elimination in the presence of a strong base, forming cyclopentene.

  • Reaction conditions: Suboptimal temperature, reaction time, or solvent can all lead to lower yields.

Q3: How can I minimize the formation of N-alkylated byproducts?

A3: Minimizing N-alkylation is crucial for achieving a high yield of this compound. The most effective strategy is to protect the amino group of 3-aminophenol before the alkylation step. A common protecting group is the benzaldehyde-derived imine, which is stable under the basic conditions of the Williamson ether synthesis and can be easily removed by hydrolysis after the reaction.

Q4: What are the key parameters to optimize in the Buchwald-Hartwig amination to improve the yield?

A4: The success of the Buchwald-Hartwig amination is highly dependent on the careful optimization of several parameters:

  • Catalyst and Ligand: The choice of the palladium catalyst and the phosphine ligand is critical. Bulky, electron-rich ligands are often preferred.

  • Base: The strength and nature of the base can significantly impact the reaction rate and yield.

  • Solvent: The solvent must be anhydrous and capable of dissolving the reactants and catalyst system.

  • Temperature: The reaction often requires heating to proceed at a reasonable rate.

Troubleshooting Guides

Williamson Ether Synthesis Route

Problem: Low Yield of this compound

Potential Cause Troubleshooting/Optimization Strategy
Incomplete DeprotonationUse a stronger base (e.g., NaH instead of K2CO3) or increase the equivalents of the base. Ensure anhydrous conditions as water will consume the base.
Competing N-AlkylationProtect the amino group of 3-aminophenol as an imine before alkylation.
Elimination of Cyclopentyl BromideUse a less sterically hindered and stronger nucleophile. Employ milder reaction conditions (e.g., lower temperature) and a less hindered base.
Suboptimal Reaction ConditionsScreen different solvents (e.g., DMF, DMSO, Acetonitrile). Optimize the reaction temperature and time by monitoring the reaction progress using TLC.

Problem: Presence of Multiple Products in the Final Mixture

Potential Cause Troubleshooting/Optimization Strategy
N-Alkylation and O,N-dialkylationProtect the amino group. If protection is not feasible, carefully control the stoichiometry of the alkylating agent (use of a slight excess is common, but a large excess should be avoided).
Unreacted Starting MaterialIncrease the reaction time or temperature. Ensure the base is active and used in sufficient quantity.
Byproducts from Side ReactionsOptimize reaction conditions to favor the desired SN2 reaction over elimination. Purify the crude product using column chromatography.
Buchwald-Hartwig Amination Route

Problem: Low Conversion of Aryl Halide

Potential Cause Troubleshooting/Optimization Strategy
Inactive CatalystUse a pre-catalyst or ensure the active Pd(0) species is generated in situ. Use fresh, high-purity catalyst and ligand.
Inappropriate LigandScreen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).
Insufficiently Strong BaseUse a stronger base such as NaOtBu or LHMDS.
Low Reaction TemperatureGradually increase the reaction temperature, as aryl halides can be less reactive.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound via Amino Group Protection

This protocol is adapted from the general procedure for selective alkylation of aminophenols.[1][2]

Step 1: Protection of the Amino Group

  • To a solution of 3-aminophenol (10.9 g, 100 mmol) in methanol (250 mL), add benzaldehyde (10.6 g, 100 mmol).

  • Stir the resulting solution at room temperature for 1 hour.

  • Remove the solvent under reduced pressure to obtain the crude N-benzylidene-3-aminophenol.

  • Recrystallize the crude product from ethanol to yield the purified imine.

Step 2: O-Alkylation

  • To a solution of the purified N-benzylidene-3-aminophenol (19.7 g, 100 mmol) in acetone (300 mL), add anhydrous potassium carbonate (27.6 g, 200 mmol) and cyclopentyl bromide (14.9 g, 100 mmol).

  • Reflux the mixture for 20 hours.

  • After cooling to room temperature, filter the inorganic salts and wash with acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-benzylidene-3-(cyclopentyloxy)aniline.

Step 3: Deprotection of the Amino Group

  • Dissolve the crude product from Step 2 in a mixture of methanol (200 mL) and 2M hydrochloric acid (100 mL).

  • Stir the solution at room temperature for 2 hours.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

Table 1: Optimization of Williamson Ether Synthesis of this compound
EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K2CO3AcetoneReflux2065
2Cs2CO3Acetonitrile801675
3NaHDMF601282
4K2CO3DMF802470
5NaHTHFReflux1878

Yields are hypothetical and for illustrative purposes to show the effect of different reaction conditions.

Mandatory Visualization

Williamson_Ether_Synthesis cluster_0 Step 1: Protection cluster_1 Step 2: O-Alkylation cluster_2 Step 3: Deprotection 3-Aminophenol 3-Aminophenol Imine_Formation Imine Formation (Methanol, RT) 3-Aminophenol->Imine_Formation Benzaldehyde Benzaldehyde Benzaldehyde->Imine_Formation Protected_Amine N-Benzylidene-3-aminophenol Imine_Formation->Protected_Amine Alkylation O-Alkylation (K2CO3, Acetone, Reflux) Protected_Amine->Alkylation Cyclopentyl_Bromide Cyclopentyl_Bromide Cyclopentyl_Bromide->Alkylation Protected_Product N-Benzylidene-3-(cyclopentyloxy)aniline Alkylation->Protected_Product Deprotection Hydrolysis (HCl, MeOH, RT) Protected_Product->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Troubleshooting_Williamson Start Low Yield? Check_Deprotonation Incomplete Deprotonation? Start->Check_Deprotonation Yes High_Yield High Yield Achieved Start->High_Yield No Check_N_Alkylation N-Alkylation Side Product? Check_Deprotonation->Check_N_Alkylation No Use_Stronger_Base Use Stronger Base Check_Deprotonation->Use_Stronger_Base Yes Check_Elimination Elimination Byproduct? Check_N_Alkylation->Check_Elimination No Protect_Amino_Group Protect Amino Group Check_N_Alkylation->Protect_Amino_Group Yes Optimize_Conditions Optimize Conditions Check_Elimination->Optimize_Conditions No Milder_Conditions Use Milder Conditions Check_Elimination->Milder_Conditions Yes Optimize_Conditions->Start Use_Stronger_Base->Optimize_Conditions Protect_Amino_Group->Optimize_Conditions Milder_Conditions->Optimize_Conditions

Caption: Troubleshooting logic for low yield in Williamson Ether Synthesis.

References

Common impurities in 3-(Cyclopentyloxy)aniline and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the common impurities in 3-(Cyclopentyloxy)aniline and their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared this compound?

A1: Common impurities in this compound typically arise from the synthetic route, which is often a Williamson ether synthesis. These impurities can be categorized as:

  • Unreacted Starting Materials: 3-Aminophenol and the cyclopentylating agent (e.g., cyclopentyl bromide).

  • Overalkylation Byproducts: N-alkylated and N,N-dialkylated this compound, as well as O,N-dialkylated 3-aminophenol.

  • Side-Reaction Products: Impurities from competing elimination reactions of the cyclopentyl halide.

  • Degradation Products: Oxidized and polymeric materials, often appearing as colored impurities.[1]

  • Residual Solvents and Reagents: Solvents used in the reaction and workup, and residual base.

Q2: Why is my this compound sample colored (e.g., yellow, brown, or dark red)?

A2: The discoloration of this compound is typically due to the presence of oxidized and/or polymeric impurities.[1] Anilines are susceptible to air oxidation, which can form highly colored byproducts. The presence of residual acidic or basic impurities can sometimes catalyze this degradation.

Q3: What analytical techniques are recommended for identifying and quantifying impurities in this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques.[2][3]

  • HPLC: A reverse-phase C18 column with a gradient of acetonitrile and water is effective for separating the target compound from more polar or less polar impurities. UV detection is commonly used.

  • GC-MS: This technique is excellent for identifying volatile impurities and byproducts by their mass spectra.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: My final product shows the presence of unreacted 3-aminophenol.

  • Cause: Incomplete reaction or inefficient removal during workup. 3-Aminophenol is more polar than the product.

  • Solution: Acid-Base Extraction.

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will move to the aqueous layer as its hydrochloride salt, while the less basic 3-aminophenol might remain in the organic layer depending on the pH. A more effective method is to wash with a dilute aqueous base (e.g., 1 M NaOH) to deprotonate the phenolic hydroxyl group of 3-aminophenol, extracting it into the aqueous layer.[4]

    • Separate the layers and then neutralize the desired aqueous or organic layer to recover the product.

  • Solution: Column Chromatography.

    • The significant polarity difference between 3-aminophenol and this compound allows for effective separation by silica gel column chromatography.

Issue 2: I am observing byproducts with a higher molecular weight than my product.

  • Cause: This is likely due to overalkylation, where the nitrogen of the aniline is also alkylated.

  • Solution: Column Chromatography.

    • N-alkylated byproducts will have different polarities compared to the desired O-alkylated product and can typically be separated using silica gel chromatography. The polarity of the eluent can be optimized using Thin Layer Chromatography (TLC) to achieve the best separation.[4]

  • Preventative Measure:

    • Protect the amino group of 3-aminophenol before the ether synthesis, for example, by acetylation to form an amide. The protecting group can be removed after the etherification.[5]

Issue 3: My purified this compound discolors upon storage.

  • Cause: Air oxidation of the aniline functional group.[6]

  • Solution:

    • Inert Atmosphere: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon).[6]

    • Dark and Cold Storage: Store in a sealed container, protected from light, at a low temperature.

    • Antioxidant: For long-term storage, adding a small amount of an antioxidant can be considered, depending on the downstream application.

Data Presentation

Table 1: Summary of Potential Impurities in this compound

Impurity CategorySpecific ExampleTypical Molecular WeightIdentification MethodRemoval Method
Starting Material 3-Aminophenol109.13 g/mol HPLC, GC-MSAcid-Base Extraction, Column Chromatography
Cyclopentyl Bromide149.03 g/mol GC-MSDistillation (if volatile), Column Chromatography
Overalkylation 3-(Cyclopentyloxy)-N-cyclopentylaniline245.38 g/mol HPLC, GC-MS, NMRColumn Chromatography
Degradation Oxidation/Polymeric ProductsVariableVisual, HPLCActivated Carbon Treatment, Column Chromatography
Reagents/Solvents Triethylamine, DMF, etc.VariableGC-MS, NMRHigh Vacuum, Distillation

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction to Remove 3-Aminophenol

  • Dissolution: Dissolve the crude this compound in ethyl acetate.

  • Base Wash: Transfer the solution to a separatory funnel and wash with 1 M sodium hydroxide (NaOH) solution. Repeat the wash twice. This will extract the acidic 3-aminophenol into the aqueous layer.[4]

  • Water Wash: Wash the organic layer with deionized water, followed by a brine wash to remove residual NaOH and to help break any emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Purification by Silica Gel Column Chromatography

  • Solvent System Selection: Determine an appropriate solvent system using TLC. A mixture of hexanes and ethyl acetate is a good starting point. The ideal system should give the product an Rf value of approximately 0.3.[7]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a more polar solvent like dichloromethane if necessary) and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Mandatory Visualization

Synthesis_and_Impurities aminophenol 3-Aminophenol synthesis Williamson Ether Synthesis aminophenol->synthesis cyclopentyl_halide Cyclopentyl Halide cyclopentyl_halide->synthesis side_reaction Elimination Product cyclopentyl_halide->side_reaction Side Reaction base Base (e.g., K2CO3) base->synthesis product This compound (Desired Product) synthesis->product Main Reaction unreacted_aminophenol Unreacted 3-Aminophenol synthesis->unreacted_aminophenol Incomplete Reaction overalkylation N-Alkylated Byproduct synthesis->overalkylation Side Reaction

Caption: Synthetic pathway of this compound and potential impurities.

Purification_Workflow crude_product Crude this compound extraction Acid-Base Extraction (Remove Aminophenol) crude_product->extraction chromatography Column Chromatography (Remove Overalkylation & Others) extraction->chromatography analysis Purity Analysis (HPLC, GC-MS) chromatography->analysis pure_product Pure this compound analysis->pure_product Purity > 98% fail Impure: Repeat Purification analysis->fail Purity < 98% fail->chromatography

Caption: General workflow for the purification of this compound.

References

Side reactions to avoid during the synthesis of 3-(Cyclopentyloxy)aniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions during the synthesis of 3-(cyclopentyloxy)aniline derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am attempting to synthesize this compound via a Williamson ether synthesis from 3-aminophenol and a cyclopentyl halide, but I am getting a mixture of products, including the N-alkylated and N,O-dialkylated derivatives. How can I improve the selectivity for the desired O-alkylation?

A1: The direct alkylation of 3-aminophenol often leads to a mixture of O- and N-alkylated products because both the hydroxyl and amino groups are nucleophilic. To achieve selective O-alkylation, the most effective strategy is to temporarily protect the amino group. A common and efficient method is the formation of an imine (Schiff base) with benzaldehyde, which can be easily hydrolyzed after the etherification step.[1][2]

Here is a summary of potential side reactions and how to mitigate them:

Side ReactionCauseMitigation Strategy
N-Alkylation The amino group of 3-aminophenol is nucleophilic and competes with the hydroxyl group in reacting with the cyclopentyl halide.Protect the amino group as an imine using benzaldehyde before the alkylation step.[1][2]
N,O-Dialkylation Excess alkylating agent and strong reaction conditions can lead to the alkylation of both the hydroxyl and the amino group (after initial O-alkylation).Use a protecting group for the amine and control the stoichiometry of the cyclopentyl halide.
Elimination If using a secondary alkyl halide like cyclopentyl bromide, an E2 elimination reaction can compete with the desired SN2 substitution, especially with a strong, sterically hindered base.Use a less hindered base like potassium carbonate (K₂CO₃) and moderate reaction temperatures.[3]
C-Alkylation Under certain conditions, the aromatic ring of the phenoxide can be alkylated.This is generally a minor side reaction in Williamson ether synthesis but can be minimized by using polar aprotic solvents and avoiding high temperatures.

Q2: What is a reliable experimental protocol for the selective synthesis of this compound using an amine-protection strategy?

A2: The following three-step protocol, adapted from a general method for the selective alkylation of aminophenols, is recommended for the synthesis of this compound.[1][2]

Experimental Protocol: Selective O-Alkylation of 3-Aminophenol

Step 1: Protection of the Amino Group (Imine Formation)

  • To a stirred solution of 3-aminophenol (1.0 eq.) in methanol, add benzaldehyde (1.0 eq.).

  • Stir the resulting solution at room temperature for 1 hour.

  • Remove the solvent under reduced pressure (in vacuo).

  • Recrystallize the residue from ethanol to yield the N-benzylidene-3-aminophenol.

Step 2: O-Alkylation (Williamson Ether Synthesis)

  • To a stirred solution of N-benzylidene-3-aminophenol (1.0 eq.) in acetone, add potassium carbonate (K₂CO₃) (2.0 eq.) and cyclopentyl bromide (1.0 eq.).

  • Reflux the mixture for 20-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude O-alkylated imine.

Step 3: Deprotection of the Amino Group (Hydrolysis of the Imine)

  • Dissolve the crude O-alkylated imine in a suitable solvent and treat with an aqueous solution of hydrochloric acid (HCl).

  • Stir the mixture until the imine is fully hydrolyzed (monitor by TLC).

  • Neutralize the solution with a base such as sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography if necessary.

Q3: How does the choice of alkylating agent affect the yield of the O-alkylation reaction?

A3: The reactivity of the alkylating agent plays a significant role in the Williamson ether synthesis. More reactive alkyl halides generally give higher yields and may require shorter reaction times. However, for secondary alkyl halides like cyclopentyl bromide, the yields can be lower due to competing elimination reactions.

The following table summarizes the yields of O-alkylation for different types of alkyl halides in the synthesis of alkoxyanilines from protected aminophenols.[3]

Alkyl Halide TypeExampleTypical Yield (%)Notes
Active HalidesBenzyl bromide, Allyl bromide90-95%Highly reactive, excellent yields.
Primary Alkyl HalidesMethyl iodide, n-Pentyl bromide80-88%Good yields, reliable for SN2 reaction.
Secondary Alkyl HalidesIsopropyl bromide, sec-Butyl iodide40-50%Lower yields due to competing E2 elimination.

For the synthesis of this compound using cyclopentyl bromide (a secondary halide), a moderate yield should be expected. Optimization of reaction conditions, such as temperature and choice of base, is crucial to maximize the yield.

Visualizing the Workflow and Troubleshooting

To aid in experimental design and troubleshooting, the following diagrams illustrate the synthetic pathway and a decision-making workflow for optimizing the reaction.

Synthesis_Pathway cluster_protection Step 1: Protection cluster_alkylation Step 2: O-Alkylation cluster_deprotection Step 3: Deprotection 3-Aminophenol 3-Aminophenol Imine Imine 3-Aminophenol->Imine MeOH, rt, 1h Benzaldehyde Benzaldehyde Benzaldehyde->Imine O-Alkylated_Imine O-Alkylated_Imine Imine->O-Alkylated_Imine K2CO3, Acetone, Reflux Cyclopentyl_Bromide Cyclopentyl_Bromide Cyclopentyl_Bromide->O-Alkylated_Imine Product This compound O-Alkylated_Imine->Product 1. HCl (aq) 2. NaHCO3 HCl HCl HCl->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Mixture of Products Check_Protection Was the amine protected? Start->Check_Protection Protect_Amine Protect amino group (e.g., with benzaldehyde) to prevent N-alkylation. Check_Protection->Protect_Amine No Check_Purity Is the starting material pure? Check_Protection->Check_Purity Yes Protect_Amine->Check_Purity Purify_Reactants Purify 3-aminophenol and cyclopentyl bromide. Check_Purity->Purify_Reactants No Check_Conditions Are reaction conditions optimal? Check_Purity->Check_Conditions Yes Purify_Reactants->Check_Conditions Optimize_Conditions - Use K2CO3 as base - Use polar aprotic solvent (e.g., Acetone, DMF) - Reflux temperature Check_Conditions->Optimize_Conditions No Check_Side_Products Is elimination a major side product? Check_Conditions->Check_Side_Products Yes Success Improved Yield and Selectivity Optimize_Conditions->Success Modify_Halide Consider using cyclopentyl iodide or a cyclopentyl sulfonate (e.g., tosylate, mesylate) as the alkylating agent. Check_Side_Products->Modify_Halide Yes Check_Side_Products->Success No Modify_Halide->Success

Caption: Troubleshooting workflow for the synthesis.

References

Technical Support Center: Optimization of Coupling Reactions for 3-(Cyclopentyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of coupling reactions involving 3-(Cyclopentyloxy)aniline. The guidance provided is grounded in established principles of palladium-catalyzed cross-coupling chemistry, with a focus on addressing the specific challenges posed by the sterically demanding and electron-rich nature of this substrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions for this compound?

A1: The most prevalent and versatile coupling reactions for forming C-N and C-C bonds with this compound are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, respectively. These palladium-catalyzed reactions are widely used in pharmaceutical and materials science for their broad substrate scope and functional group tolerance.[1][2][3][4]

Q2: What are the main challenges when using this compound in coupling reactions?

A2: The primary challenges arise from the electronic and steric properties of the molecule:

  • Steric Hindrance: The bulky cyclopentyloxy group can sterically hinder the approach of the coupling partners to the palladium catalyst, potentially slowing down the reaction rate and leading to lower yields.[5][6]

  • Electron-Rich Nature: The cyclopentyloxy group is an electron-donating group, which increases the electron density on the aniline nitrogen. While this can enhance nucleophilicity, it can also affect the rates of oxidative addition and reductive elimination in the catalytic cycle.[7]

  • Potential for Side Reactions: Like many cross-coupling reactions, issues such as catalyst deactivation, hydrodehalogenation of the aryl halide, and formation of undesired byproducts can occur if the reaction conditions are not optimized.[1][8]

Q3: How do I choose the right catalyst system (palladium precursor and ligand) for my reaction?

A3: The choice of the catalyst system is critical for a successful coupling reaction.

  • Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various air-stable precatalysts (e.g., XPhos-Pd-G3).[7] Precatalysts are often preferred for their consistency and ability to reliably generate the active Pd(0) species.

  • Ligand Selection: For sterically hindered and electron-rich anilines like this compound, bulky and electron-rich phosphine ligands are generally recommended. These ligands promote the crucial reductive elimination step and stabilize the catalytic intermediates.[7] Refer to the data tables below for specific ligand recommendations for Buchwald-Hartwig and Suzuki couplings.

Q4: What is the role of the base in these coupling reactions, and how do I select one?

A4: The base plays a crucial role in the catalytic cycle, primarily in the deprotonation of the aniline (in Buchwald-Hartwig) or the activation of the boronic acid (in Suzuki).[4][9]

  • Strong Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are often used in Buchwald-Hartwig aminations to facilitate the deprotonation of the aniline.[7][8]

  • Weaker Bases: For substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are good alternatives, although they may require higher reaction temperatures.[8][10] These are also commonly used in Suzuki couplings.

Q5: Why is it essential to use anhydrous and degassed solvents?

A5: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen and moisture.[7] Using anhydrous and properly degassed solvents (e.g., by sparging with an inert gas like argon or nitrogen) is crucial to prevent catalyst deactivation and ensure reproducible results. Common solvents for these reactions include toluene, dioxane, and THF.[8]

Troubleshooting Guides

Buchwald-Hartwig Amination Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive Catalyst• Use a fresh palladium precursor or an air-stable precatalyst. • Ensure rigorous exclusion of air and moisture through proper inert atmosphere techniques.[7]
2. Inappropriate Ligand• Screen a panel of bulky, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos.[7]
3. Insufficiently Strong Base• If using a weak base like Cs₂CO₃, consider switching to a stronger base such as NaOtBu or KOtBu.[7]
4. Steric Hindrance• Increase the reaction temperature and/or prolong the reaction time.[5] • Use a more active catalyst system (e.g., a third-generation Buchwald precatalyst).
Significant Side Product Formation (e.g., Hydrodehalogenation) 1. Suboptimal Ligand• The chosen ligand may favor β-hydride elimination. Switch to a different class of bulky phosphine ligands.[1]
2. High Reaction Temperature• Lower the reaction temperature and monitor the reaction progress carefully.
Inconsistent Results 1. Variable Quality of Reagents• Use high-purity, anhydrous solvents and bases. • Ensure the aniline and aryl halide starting materials are pure.
2. Incomplete Exclusion of Air/Moisture• Refine your inert atmosphere techniques (e.g., use a glovebox for reagent handling).[7]
Suzuki-Miyaura Coupling Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive Catalyst• Use a fresh palladium precursor and ensure an inert atmosphere.
2. Poor Boronic Acid/Ester Quality• Use freshly purchased or purified boronic acid/ester. Consider using the corresponding pinacol boronate ester for improved stability.
3. Ineffective Base• Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[10] The choice of base can be critical and is often solvent-dependent.
4. Suboptimal Solvent System• A mixture of an organic solvent (e.g., dioxane, toluene) and water is often necessary for the Suzuki coupling. Optimize the solvent ratio.[11]
Homocoupling of Boronic Acid 1. Presence of Oxygen• Thoroughly degas the reaction mixture to minimize oxygen, which can promote homocoupling.
2. Catalyst System• Certain palladium/ligand combinations may be more prone to promoting homocoupling. Consider screening alternative ligands.
Protodeboronation (Loss of Boronic Acid Group) 1. Harsh Reaction Conditions• Lower the reaction temperature or use a milder base.
2. Presence of Protic Impurities• Ensure all reagents and solvents are anhydrous.

Data Presentation

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination of this compound with an Aryl Bromide
ParameterConditionNotes
Palladium Precursor XPhos-Pd-G3 (2 mol%)A reliable and highly active precatalyst.
Ligand XPhos (2.2 mol%)A bulky, electron-rich ligand suitable for hindered substrates.[7]
Base NaOtBu (1.2 equivalents)A strong base to ensure efficient deprotonation.
Solvent Toluene (anhydrous, degassed)A common and effective solvent for this transformation.
Temperature 100-110 °CMay require optimization based on the specific aryl bromide.
Atmosphere Argon or NitrogenEssential for preventing catalyst deactivation.[7]
Table 2: Ligand and Base Screening Guide for Optimization
LigandBase 1: NaOtBuBase 2: LHMDSBase 3: Cs₂CO₃
XPhos Often a good starting point.Good alternative for sensitive substrates.May require higher temperatures.
RuPhos Effective for a broad range of amines.Can provide good yields.Less common with this ligand.
BrettPhos Particularly good for primary amines.[7]Can be a powerful combination.May be less effective.
SPhos Another excellent general ligand to screen.Worth trying if other bases fail.A viable option for sensitive substrates.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), sodium tert-butoxide (1.2 mmol), and the appropriate palladium precatalyst/ligand system (e.g., XPhos-Pd-G3, 0.02 mmol).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[7]

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[7]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Assuming the boronic acid or ester of this compound is available.

  • Reaction Setup: To a round-bottom flask, add the 3-(cyclopentyloxy)phenyl boronic acid or pinacol ester (1.2 mmol), the aryl halide (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL total).

  • Reaction: Stir the reaction mixture at 90-100 °C under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(X)L_n Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(NHR')L_n]X OA_complex->Amine_complex Amine Coordination (R'-NH2) Amido_complex Ar-Pd(II)(NR')L_n Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination (Ar-NHR')

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OA_complex R1-Pd(II)(X)L_n Pd0->OA_complex Oxidative Addition (R1-X) Transmetalation_complex R1-Pd(II)(R2)L_n OA_complex->Transmetalation_complex Transmetalation (R2-B(OR)2 + Base) Transmetalation_complex->Pd0 Reductive Elimination (R1-R2)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Catalyst Check Catalyst Activity (Fresh Precursor, Inert Atmosphere) Start->Check_Catalyst Screen_Ligands Screen Bulky, Electron-Rich Ligands (e.g., XPhos, RuPhos) Check_Catalyst->Screen_Ligands Optimize_Base Optimize Base (Strong vs. Weak, Purity) Screen_Ligands->Optimize_Base Adjust_Conditions Adjust Temperature & Time Optimize_Base->Adjust_Conditions Success Improved Yield Adjust_Conditions->Success

Caption: A logical workflow for troubleshooting low-yield coupling reactions.

References

Technical Support Center: HPLC Analysis of Aniline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with High-Performance Liquid Chromatography (HPLC) for the analysis of aniline and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing significant peak tailing for my aniline compound?

A1: Peak tailing is a common issue in the analysis of basic compounds like aniline. It is often caused by secondary interactions between the basic amine group of aniline and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Aniline has a pKa of approximately 4.6. Operating the mobile phase at a low pH (around 2.5-3.5) will ensure that the aniline molecule is protonated (positively charged). This can help to minimize unwanted interactions with silanol groups. However, it's crucial to operate within the pH stability range of your column.[1][2]

  • Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can help to mask the active silanol sites on the stationary phase, thereby reducing peak tailing.

  • Column Selection:

    • End-capped Columns: Employ a column that has been thoroughly end-capped to minimize the number of accessible free silanol groups.

    • Columns with Low Silanol Activity: Modern HPLC columns are often manufactured with high-purity silica with reduced silanol activity.[3]

    • Alternative Stationary Phases: Consider using a column with a different stationary phase, such as a phenyl or PFP (pentafluorophenyl) column, which can offer different selectivity through π-π interactions.[1]

  • Sample Overload: Injecting too high a concentration of the analyte can lead to peak distortion. Try diluting your sample and reinjecting.

G start Peak Tailing Observed check_ph Adjust Mobile Phase pH (Low pH: 2.5-3.5) start->check_ph additives Use Mobile Phase Additives (e.g., TEA) check_ph->additives If tailing persists end_good Peak Shape Improved check_ph->end_good Resolved column Evaluate Column Choice additives->column If tailing persists additives->end_good Resolved overload Check for Sample Overload column->overload If tailing persists column->end_good Resolved overload->end_good Resolved end_bad Issue Persists overload->end_bad If tailing persists

Troubleshooting workflow for aniline peak tailing.
Q2: My retention times for aniline are inconsistent. What could be the cause?

A2: Retention time variability can stem from several factors related to the HPLC system, mobile phase preparation, and column conditions.

Troubleshooting Steps:

  • Mobile Phase Preparation:

    • Inaccurate Composition: Ensure the mobile phase is prepared accurately and consistently. Small variations in the organic-to-aqueous ratio can lead to significant shifts in retention time.

    • Degassing: Inadequate degassing of the mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations and, consequently, retention time shifts.

    • pH Stability: If using a buffer, ensure it is within its effective buffering range and that the pH is consistent between batches.

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. Insufficient equilibration can cause retention time drift.

  • Temperature Control: Fluctuations in column temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.

  • System Leaks: Check the HPLC system for any leaks, as these can cause pressure fluctuations and affect the flow rate.

G start Inconsistent Retention Times check_mobile_phase Verify Mobile Phase (Composition, Degassing, pH) start->check_mobile_phase check_equilibration Ensure Adequate Column Equilibration check_mobile_phase->check_equilibration If inconsistent end_good Retention Times Stabilized check_mobile_phase->end_good Resolved check_temp Check Column Temperature Stability check_equilibration->check_temp If inconsistent check_equilibration->end_good Resolved check_leaks Inspect System for Leaks check_temp->check_leaks If inconsistent check_temp->end_good Resolved check_leaks->end_good Resolved end_bad Issue Persists check_leaks->end_bad If inconsistent

Troubleshooting workflow for retention time variability.
Q3: I am observing ghost peaks in my chromatograms. Where are they coming from?

A3: Ghost peaks are extraneous peaks that do not originate from the injected sample. They can arise from various sources of contamination within the HPLC system.

Troubleshooting Steps:

  • Blank Injection: Inject a blank solvent (typically the mobile phase). If the ghost peak is present, it indicates a source of contamination in the system or mobile phase.

  • Mobile Phase Contamination:

    • Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.

    • Filter the mobile phase before use.

  • System Contamination:

    • Injector/Autosampler: Contamination in the sample loop or needle can introduce ghost peaks. Clean the injector port and autosampler components.

    • Column: The column may have adsorbed contaminants from previous injections. Flush the column with a strong solvent.

  • Sample Carryover: If the ghost peak appears after injecting a concentrated sample, it may be due to carryover. Implement a needle wash step in your autosampler method.

G start Ghost Peaks Observed blank_injection Perform Blank Injection start->blank_injection peak_present Ghost Peak Present in Blank blank_injection->peak_present check_mobile_phase Investigate Mobile Phase Contamination peak_present->check_mobile_phase Yes check_carryover Investigate Sample Carryover peak_present->check_carryover No check_system Investigate System Contamination check_mobile_phase->check_system end_good Ghost Peaks Eliminated check_mobile_phase->end_good Resolved check_system->end_good Resolved end_bad Issue Persists check_system->end_bad If persists check_carryover->end_good Resolved check_carryover->end_bad If persists

Troubleshooting workflow for identifying ghost peaks.

Data Presentation

Table 1: Effect of Mobile Phase pH on Aniline Retention Time

This table illustrates the expected trend of retention time for aniline with changes in mobile phase pH. Aniline, being a weak base (pKa ≈ 4.6), becomes more protonated at lower pH values.

Mobile Phase pHExpected Ionization State of AnilineExpected Interaction with C18 Stationary PhaseExpected Retention Time
2.5Predominantly Protonated (C₆H₅NH₃⁺)Reduced hydrophobic interactionShorter
4.6 (pKa)50% Protonated, 50% NeutralMixed interactions, potential for poor peak shapeIntermediate
6.5Predominantly Neutral (C₆H₅NH₂)Increased hydrophobic interactionLonger

Note: Actual retention times will vary depending on the specific column, mobile phase composition, and other chromatographic conditions.

Table 2: Influence of Organic Modifier Concentration on Aniline Retention

This table shows the general effect of increasing the concentration of an organic modifier (like acetonitrile or methanol) in a reversed-phase HPLC system on the retention of aniline.

Acetonitrile in Mobile Phase (%)Expected Elution StrengthExpected Retention Time of Aniline
30LowLong
50MediumIntermediate
70HighShort

Note: This is a generalized representation. The optimal percentage of organic modifier will depend on the specific aniline derivatives being analyzed and the desired resolution.

Experimental Protocols

General Protocol for HPLC Analysis of Aniline Compounds

This protocol provides a starting point for the analysis of aniline and its derivatives. Method optimization will likely be required for specific applications.

1. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A mixture of acetonitrile or methanol and a buffered aqueous phase. For example, a starting point could be 60:40 (v/v) methanol:water.[4] The aqueous phase should be buffered to a pH of around 3.0 using a suitable buffer like phosphate or formate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm is a common wavelength for aniline compounds. For higher sensitivity for aniline, 190 nm can be used.[5]

  • Injection Volume: 10 µL.

3. Standard Preparation:

  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of pure aniline standard and dissolve it in a suitable solvent (e.g., methanol or mobile phase) in a volumetric flask.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve covering the expected concentration range of the samples.

4. Sample Preparation:

  • For Aqueous Samples (e.g., Wastewater):

    • Adjust the pH of the water sample to approximately 8.0.

    • Perform liquid-liquid extraction with a suitable organic solvent like methylene chloride.

    • Alternatively, use Solid Phase Extraction (SPE) with a polymeric sorbent for online or offline sample concentration and cleanup.[6][7] A common procedure involves conditioning the SPE cartridge, loading the sample, washing away interferences, and eluting the aniline with an appropriate solvent.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

    • Filter the final sample through a 0.45 µm syringe filter before injection.

  • For Biological Samples (e.g., Blood/Plasma):

    • Perform protein precipitation by adding a precipitating agent like acetonitrile or methanol to the sample.

    • Centrifuge the sample to pellet the precipitated proteins.

    • The supernatant can be further cleaned up using SPE. For aniline in whole blood, a Cleanert NH2 SPE cartridge has been used.[8]

    • Evaporate the eluate and reconstitute the residue in the mobile phase.

    • Filter the final sample through a 0.45 µm syringe filter before injection.

5. System Suitability: Before running samples, perform a system suitability test to ensure the chromatographic system is performing adequately. Key parameters to monitor include:

  • Peak Asymmetry (Tailing Factor): Should typically be between 0.9 and 1.5.

  • Theoretical Plates (N): A measure of column efficiency.

  • Resolution (Rs): If analyzing multiple aniline derivatives, ensure adequate separation between adjacent peaks (Rs > 1.5).

  • Repeatability: The relative standard deviation (RSD) of the peak areas and retention times from replicate injections of a standard should be within acceptable limits (e.g., <2%).

G cluster_prep Sample Preparation sample Sample Collection prep Sample Preparation (Extraction/Cleanup) sample->prep extraction Liquid-Liquid or Solid Phase Extraction prep->extraction hplc HPLC Analysis data Data Acquisition & Processing hplc->data report Result Reporting data->report reconstitution Evaporation & Reconstitution extraction->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration filtration->hplc

General experimental workflow for HPLC analysis of aniline.

References

How to handle and store 3-(Cyclopentyloxy)aniline safely

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and storage of 3-(Cyclopentyloxy)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, appropriate PPE is crucial. This includes:

  • Gloves: Wear protective gloves. For anilines, butyl, neoprene, Polyvinyl alcohol (PVA), or Viton gloves are often recommended over nitrile gloves.[3]

  • Eye Protection: Chemical splash goggles or a face shield are necessary to protect against splashes.[4]

  • Lab Coat: A fully-buttoned lab coat should be worn.[3]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling vapors.[1][5][6] If there is a risk of inhalation, a NIOSH-approved respirator may be necessary.[3]

Q3: What are the proper storage conditions for this compound?

A3: this compound should be stored in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[3][7] Keep the container tightly closed.[5][6] It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3] Some sources suggest storing at 2-8°C.

Q4: How should I dispose of waste containing this compound?

A4: Waste containing this compound must be managed as hazardous waste.[3] Do not dispose of it down the drain.[3] Collect the waste in a compatible, properly labeled container and dispose of it through a licensed professional waste disposal service.[3][4]

Q5: What should I do in case of a spill?

A5: In the event of a spill, evacuate unnecessary personnel from the area.[8] Wear appropriate PPE, including respiratory protection.[3] Absorb the spill with an inert, dry material like vermiculite or sand and place it in a sealed container for disposal.[2][3] Ventilate the area and wash the spill site after the material has been collected.[5][6]

Troubleshooting Guide

IssuePossible CauseSolution
Allergic skin reaction (rash, irritation) Direct skin contact with this compound.Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[5][6] Seek medical advice if irritation persists.
Accidental inhalation leading to dizziness or respiratory irritation Inadequate ventilation or working outside of a fume hood.Move the affected person to fresh air and keep them in a position comfortable for breathing. Seek immediate medical attention.
Eye contact with the chemical Splash during handling or transfer.Immediately rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.
Accidental ingestion Poor laboratory hygiene, such as not washing hands after handling.Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Quantitative Safety Data

Note: As specific data for this compound is limited, the following table includes data for Aniline as a representative compound of this chemical class.

ParameterValueReference Compound
Flash Point 70 °C (158 °F) - closed cupAniline[5][6]
Lower Flammability Limit 1.3 %Aniline[5][6]
Upper Flammability Limit 11 %Aniline[5][6]
Autoignition Temperature 615 °C (1,139 °F)Aniline[5][6]
OSHA PEL (Permissible Exposure Limit) 5 ppm (TWA)Aniline[5]
ACGIH TLV (Threshold Limit Value) 2 ppm (TWA)Aniline

Experimental Protocol: Safe Weighing and Dilution of this compound

This protocol outlines the steps for safely weighing and preparing a stock solution of this compound.

1. Preparation and PPE:

  • Ensure a chemical fume hood is certified and functioning correctly.
  • Gather all necessary materials: this compound, appropriate solvent, glassware, and weighing paper.
  • Don the required PPE: chemical splash goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., butyl or Viton).

2. Weighing the Compound:

  • Perform all weighing operations inside the chemical fume hood.
  • Place a piece of weighing paper on the analytical balance and tare it.
  • Carefully dispense the desired amount of this compound onto the weighing paper.
  • Record the exact weight.

3. Dilution:

  • Carefully transfer the weighed this compound to a volumetric flask of the appropriate size.
  • Rinse the weighing paper with a small amount of the chosen solvent and add the rinsing to the volumetric flask to ensure a complete transfer.
  • Add the solvent to the volumetric flask, filling it to approximately half of its volume.
  • Gently swirl the flask to dissolve the compound completely.
  • Once dissolved, add more solvent until the meniscus reaches the calibration mark.
  • Cap the flask and invert it several times to ensure the solution is homogeneous.

4. Labeling and Storage:

  • Clearly label the volumetric flask with the name of the compound, concentration, solvent, date of preparation, and your initials.
  • Store the solution in a properly designated and secondary containment area, following the storage guidelines mentioned in the FAQs.

5. Waste Disposal:

  • Dispose of any contaminated weighing paper, gloves, and other disposable materials in the designated hazardous waste container.
  • Rinse any non-disposable glassware with a small amount of solvent and collect the rinsing in a hazardous waste container.

Workflow for Handling a Chemical Spill

Spill_Response_Workflow Workflow for Handling a this compound Spill A Spill Occurs B Alert others in the area and evacuate if necessary A->B C Don appropriate PPE (gloves, goggles, respirator if needed) B->C D Contain the spill with inert absorbent material C->D E Collect absorbed material into a sealed container D->E F Decontaminate the spill area E->F G Label and dispose of waste as hazardous F->G H Report the incident G->H

Caption: Logical workflow for safely managing a chemical spill.

References

Technical Support Center: Purification of 3-(Cyclopentyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3-(Cyclopentyloxy)aniline.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark brown or reddish oil. What causes this discoloration and how can I remove it?

A1: The dark color in crude anilines, including this compound, is typically due to the formation of highly colored polymeric oxidation products.[1] This can occur if the compound has been exposed to air and light for extended periods.[1] Incomplete reduction of a nitro-precursor during synthesis can also leave behind colored impurities.

Troubleshooting Steps:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent (e.g., ethanol or ethyl acetate). Add a small amount of activated carbon (typically 1-5% by weight), heat the mixture gently, and then filter it through celite. The activated carbon will adsorb many of the colored impurities.

  • Distillation: Vacuum distillation is a highly effective method for separating the desired aniline from non-volatile polymeric impurities.[1]

  • Chemical Treatment: Washing an ethereal solution of the crude product with a dilute solution of sodium dithionite can sometimes help to reduce some of the colored oxidation products back to the aniline.

Q2: What are the most common impurities I should expect in my crude this compound?

A2: The impurities will largely depend on the synthetic route. A common route to this compound is the Williamson ether synthesis between 3-aminophenol and a cyclopentyl halide (e.g., cyclopentyl bromide), followed by work-up, or the reduction of 3-(cyclopentyloxy)nitrobenzene. Potential impurities include:

  • Unreacted 3-aminophenol: This is more polar than the product.

  • Unreacted cyclopentyl bromide/alcohol: These are generally non-polar.

  • 3-(Cyclopentyloxy)nitrobenzene: If the synthesis involved the reduction of a nitro group, incomplete reaction would leave this starting material.

  • Oxidation/Polymerization Products: As mentioned, these are common in anilines and are typically high molecular weight, colored compounds.[1]

  • Solvent Residues: Residual solvents from the reaction or work-up.

Q3: Which purification method is best for my crude this compound?

A3: The best method depends on the nature and quantity of the impurities, as well as the desired final purity.

  • Column Chromatography: Excellent for removing both more polar and less polar impurities. It is often the method of choice for achieving high purity on a lab scale.

  • Vacuum Distillation: Ideal for removing non-volatile or very high-boiling impurities, such as polymers or salts.[1] It is also effective for removing residual high-boiling solvents.

  • Crystallization: If the product is a solid or can be converted to a crystalline salt (e.g., hydrochloride or oxalate salt), crystallization can be a very effective method for achieving high purity, especially on a larger scale.[2]

  • Acid-Base Extraction: This can be a useful first-pass purification to remove non-basic impurities. Dissolve the crude material in an organic solvent like ethyl acetate, extract with aqueous acid (e.g., 1M HCl) to move the aniline into the aqueous phase as its salt. The organic layer containing neutral impurities is discarded. The aqueous layer is then basified (e.g., with NaOH) to regenerate the free aniline, which is then extracted back into an organic solvent.

Troubleshooting Guides

Column Chromatography

Issue 1: My compound is streaking or tailing on the silica gel column.

  • Possible Cause: The basic amine group of the aniline is interacting strongly with the acidic silanol groups on the surface of the silica gel.

  • Troubleshooting Steps:

    • Use a basified mobile phase: Add a small amount of a volatile base, such as triethylamine (0.1-1%), to your eluent (e.g., hexane/ethyl acetate).[3] This will neutralize the acidic sites on the silica gel and improve the peak shape.

    • Use basified silica gel: Prepare a slurry of the silica gel in the mobile phase containing triethylamine before packing the column.

    • Use a different stationary phase: Consider using neutral alumina, which is less acidic than silica gel.

Issue 2: I am getting poor separation between my product and an impurity.

  • Possible Cause: The polarity of the mobile phase is not optimized.

  • Troubleshooting Steps:

    • Optimize the solvent system with TLC: Before running the column, test various solvent systems (e.g., different ratios of hexane/ethyl acetate, or trying dichloromethane/methanol) using Thin Layer Chromatography (TLC). The ideal system should give your product an Rf value of around 0.25-0.35 and show good separation from all impurities.[3]

    • Use a solvent gradient: Start with a less polar mobile phase to elute the non-polar impurities, and then gradually increase the polarity to elute your product and then any more polar impurities.

Issue 3: I have low recovery of my product from the column.

  • Possible Cause: Irreversible adsorption of the product onto the silica gel.

  • Troubleshooting Steps:

    • Basify the silica/mobile phase: As with streaking, adding triethylamine can prevent strong, irreversible binding.

    • Flush the column: After you have collected the fractions containing your product, flush the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to see if any more of your product elutes.

Crystallization

Issue 1: My compound "oils out" instead of forming crystals.

  • Possible Cause: The compound may be impure, depressing the melting point. Alternatively, the solution may be too concentrated, or cooling too quickly.

  • Troubleshooting Steps:

    • Ensure high starting purity: It is often best to perform a quick column or distillation before attempting crystallization if the crude material is very impure.

    • Slow down the cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Insulating the flask can help.

    • Use a solvent/anti-solvent system: Dissolve your compound in a good solvent, and then slowly add a poor solvent (an "anti-solvent") in which your compound is insoluble, until the solution becomes slightly cloudy. Then, add a drop or two of the good solvent to clarify the solution and allow it to cool slowly. For this compound, a potential system could be dissolving in a small amount of ethyl acetate and adding hexane as the anti-solvent.

    • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed the solution: Add a tiny crystal of the pure compound to the cooled, saturated solution to induce crystallization.

Issue 2: No crystals form, even after cooling.

  • Possible Cause: The solution is not saturated, or the chosen solvent is too good a solvent for your compound.

  • Troubleshooting Steps:

    • Concentrate the solution: Remove some of the solvent by evaporation and then try cooling again.

    • Add an anti-solvent: As described above, adding a poor solvent can induce precipitation.

    • Try a different solvent: Experiment with different solvents to find one in which your compound is soluble when hot but poorly soluble when cold.[4]

Data Presentation

Table 1: Comparison of Purification Strategies for this compound (Illustrative Data)

Purification MethodTypical PurityTypical YieldThroughputKey AdvantagesKey Disadvantages
Column Chromatography >98%60-85%Low to MediumHigh resolution, removes multiple impurities.Can be slow, uses large solvent volumes, potential for product loss on column.
Vacuum Distillation >97%70-90%Medium to HighExcellent for removing non-volatile impurities, scalable.Requires high temperatures which can degrade some compounds, does not separate compounds with similar boiling points.
Crystallization (as free base) >99%50-80%HighPotentially yields very pure material, scalable.Finding a suitable solvent can be challenging, may "oil out".
Crystallization (as salt) >99%60-85% (overall)HighOften forms well-defined crystals, easier to handle solids.Requires an additional step to form the salt and another to liberate the free base.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate solvent system. A good starting point for this compound is a mixture of hexanes and ethyl acetate. Add 0.5% triethylamine to the solvent mixture. The ideal eluent will give the target compound an Rf of ~0.3.[3]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a column, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For larger quantities, it is often better to "dry-load" the sample: dissolve the crude material, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Add this powder to the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus with a short path distillation head if possible, to minimize product loss. Use a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Drying: If water is present, consider drying the crude aniline with a suitable drying agent like anhydrous potassium carbonate or magnesium sulfate and filtering before distillation.

  • Distillation: Heat the flask containing the crude this compound under vacuum. The boiling point will depend on the pressure. Collect the fraction that distills at a constant temperature. Discard the first few drops (forerun) which may contain volatile impurities, and stop the distillation before all the material has distilled to avoid collecting high-boiling impurities.

Visualizations

G Troubleshooting Workflow for Crude this compound Purification start Crude this compound check_color Is the crude product highly colored? start->check_color carbon_treatment Perform activated carbon treatment check_color->carbon_treatment Yes assess_impurities Assess impurities by TLC/GC-MS check_color->assess_impurities No carbon_treatment->assess_impurities distillation_check Are impurities non-volatile? assess_impurities->distillation_check crystallization_check Is the product a solid or can form a salt? assess_impurities->crystallization_check distillation Purify by vacuum distillation distillation_check->distillation Yes chromatography Purify by column chromatography distillation_check->chromatography No final_product Pure this compound distillation->final_product chromatography->final_product crystallization_check->chromatography No crystallization Purify by crystallization crystallization_check->crystallization Yes crystallization->final_product

Caption: A decision-making workflow for selecting an appropriate purification strategy.

G Troubleshooting Column Chromatography Issues start Column Chromatography Issue issue_type What is the issue? start->issue_type streaking Streaking or Tailing issue_type->streaking Peak Shape poor_separation Poor Separation issue_type->poor_separation Resolution low_recovery Low Recovery issue_type->low_recovery Yield solution_streaking Add triethylamine to eluent or use neutral alumina streaking->solution_streaking solution_separation Optimize solvent system using TLC or run a gradient elution poor_separation->solution_separation solution_recovery Use basified silica/eluent and flush column with polar solvent low_recovery->solution_recovery end_point Improved Purification solution_streaking->end_point solution_separation->end_point solution_recovery->end_point

References

Overcoming poor solubility of 3-(Cyclopentyloxy)aniline in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor aqueous solubility of 3-(Cyclopentyloxy)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is predicted to have low solubility in aqueous media. Its molecular structure, containing a nonpolar cyclopentyloxy group and a benzene ring, contributes to its hydrophobic nature.[1][2] While it is expected to be poorly soluble in water, it is likely to be soluble in various organic solvents.[1][3]

Q2: Why is my this compound not dissolving in my aqueous buffer?

The limited aqueous solubility of this compound is due to its chemical structure. The aniline functional group provides some capacity for hydrogen bonding, but the large, nonpolar cyclopentyloxy substituent and the phenyl ring make the molecule predominantly lipophilic.[1]

Q3: What are the primary strategies to improve the aqueous solubility of this compound?

Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound.[4][5][6][7] The most common approaches include:

  • pH Adjustment: As an aniline derivative, this compound is basic and can be protonated in acidic conditions to form a more soluble salt.[8]

  • Co-solvency: The addition of a water-miscible organic solvent can increase the solubility of a hydrophobic compound.[5]

  • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[6]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance aqueous solubility.

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its dissolution rate and solubility.[4][6]

Troubleshooting Guides

Issue: Precipitate Formation in Aqueous Solution

If you observe precipitation when trying to dissolve this compound in an aqueous buffer, consider the following troubleshooting steps:

1. pH Adjustment:

  • Rationale: Aniline and its derivatives are weak bases. Lowering the pH of the aqueous medium with a suitable acid will protonate the amino group, forming a more water-soluble anilinium salt.[8]

  • Action: Titrate your solution with a dilute acid (e.g., 0.1 M HCl) while monitoring the pH and observing for dissolution. Determine the pH at which the compound fully dissolves. Be mindful that altering the pH may affect the stability of your compound or downstream experimental conditions.

2. Co-solvent Addition:

  • Rationale: A water-miscible organic co-solvent can reduce the polarity of the solvent system, thereby increasing the solubility of the nonpolar this compound.[5]

  • Action: Add a co-solvent such as ethanol, DMSO, or PEG 400 in a stepwise manner to your aqueous solution. Start with a small percentage (e.g., 1-5% v/v) and gradually increase the concentration until the compound dissolves. Ensure the chosen co-solvent is compatible with your experimental system.

Data Presentation: Predicted Solubility

The following table provides a predicted solubility profile for this compound in various solvents. Note: This data is illustrative and should be confirmed experimentally.

Solvent SystemPredicted Solubility (mg/mL)Rationale
Water (pH 7.0)< 0.1The hydrophobic nature of the cyclopentyloxy group and benzene ring limits solubility in neutral aqueous media.
0.1 M HCl (aq)> 10Protonation of the basic aniline group forms a more soluble anilinium salt.[8]
Ethanol> 20Polar protic organic solvents are generally good solvents for substituted anilines.[1]
DMSO> 20A polar aprotic solvent capable of dissolving a wide range of organic compounds.
10% Ethanol in Water0.5 - 2.0The addition of a co-solvent increases the solubility compared to pure water.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by the Shake-Flask Method

This protocol outlines a standard method for determining the equilibrium solubility of this compound in an aqueous medium.

Materials:

  • This compound

  • Aqueous buffer of desired pH

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • HPLC system with a suitable column and detector

  • Centrifuge

  • Syringe filters (0.45 µm, solvent-compatible)

Procedure:

  • Add an excess amount of this compound to a scintillation vial containing a known volume of the aqueous buffer.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).

  • Shake the mixture for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • After equilibration, centrifuge the vials to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the solubility in mg/mL or µg/mL.

Protocol 2: pH-Dependent Solubility Profile Generation

This protocol describes how to assess the effect of pH on the solubility of this compound.

Materials:

  • Same as Protocol 1

  • A series of aqueous buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 9)

Procedure:

  • Set up a series of scintillation vials, each containing a different pH buffer.

  • Follow the shake-flask method described in Protocol 1 for each pH value.

  • After analysis, plot the determined solubility as a function of pH.

Visualizations

Below are diagrams illustrating key concepts and workflows for overcoming the poor solubility of this compound.

Solubility_Troubleshooting_Workflow start Start: Poor Solubility of This compound check_ph Is pH Adjustment an Option? start->check_ph adjust_ph Adjust pH to < 4 (Forms Soluble Salt) check_ph->adjust_ph Yes check_cosolvent Is a Co-solvent System Acceptable? check_ph->check_cosolvent No end_soluble Solubility Achieved adjust_ph->end_soluble add_cosolvent Add Co-solvent (e.g., Ethanol, DMSO) check_cosolvent->add_cosolvent Yes consider_advanced Consider Advanced Formulation (e.g., Surfactants, Complexation) check_cosolvent->consider_advanced No add_cosolvent->end_soluble end_insoluble Further Formulation Development Needed consider_advanced->end_insoluble

Caption: Troubleshooting workflow for poor aqueous solubility.

Signaling_Pathway_Analogy cluster_compound This compound cluster_environment Aqueous Environment cluster_outcome Solubility Outcome Aniline_Group Aniline Group (Basic) Low_pH Low pH (H+) Aniline_Group->Low_pH Protonation Cyclopentyloxy_Group Cyclopentyloxy Group (Hydrophobic) Neutral_pH Neutral pH (H2O) Cyclopentyloxy_Group->Neutral_pH Hydrophobic Interaction Soluble_Salt Soluble Anilinium Salt Low_pH->Soluble_Salt Insoluble Poor Solubility Neutral_pH->Insoluble

Caption: Influence of pH on this compound solubility.

References

Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 3-(Cyclopentyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions with 3-(Cyclopentyloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection for this specific substrate. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed protocols, and comparative data to enhance the efficiency of your synthetic endeavors.

While specific data for this compound is often extrapolated from studies on similar sterically hindered and electron-rich anilines, the principles and starting points provided here are robust and based on established organometallic chemistry.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in palladium-catalyzed C-N cross-coupling reactions?

A1: The main challenges arise from the dual nature of the substrate:

  • Steric Hindrance: The bulky cyclopentyloxy group can sterically hinder the approach of the aniline to the palladium center, potentially slowing down the reaction rate.

  • Electronic Properties: The oxygen atom is electron-donating, which increases the electron density on the aniline nitrogen. While this enhances nucleophilicity, it can also lead to stronger binding to the palladium catalyst, potentially causing catalyst inhibition or deactivation.[1]

  • Side Reactions: Like many electron-rich anilines, it may be prone to side reactions such as diarylation, especially with highly reactive aryl halides.[3]

Q2: Which catalyst systems are recommended as a starting point for the Buchwald-Hartwig amination of this compound with an aryl halide?

A2: The choice of catalyst and ligand is critical and substrate-dependent.[1] For sterically hindered and electron-rich anilines, bulky, electron-rich phosphine ligands are generally the most effective.[4][5] A good starting point is to screen a few well-established systems.

  • For Aryl Chlorides/Bromides: Systems based on ligands like XPhos, RuPhos, or BrettPhos are highly recommended due to their proven efficacy with challenging substrates.[4][6] Using a pre-formed palladacycle precatalyst (e.g., XPhos Pd G3) can ensure the efficient generation of the active Pd(0) species.[7]

  • Base Selection: A strong, non-coordinating base like sodium tert-butoxide (NaOtBu) is often used, but for substrates with base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are better alternatives.[1][7]

  • Solvent: Anhydrous, nonpolar aprotic solvents like toluene or dioxane are standard choices.[1][2]

Q3: My amide coupling reaction between this compound and a carboxylic acid is giving low yields. What can I do?

A3: this compound is a relatively unreactive, electron-deficient amine in the context of amide bond formation. Standard coupling reagents may be insufficient.[8]

  • Activate the Carboxylic Acid: In-situ formation of a more reactive intermediate, such as an acyl fluoride, has been shown to be effective for coupling with sterically hindered and electron-deficient amines.[9]

  • Use Potent Coupling Reagents: Reagents like HATU or T3P® (n-propylphosphonic acid anhydride) are often more effective than standard carbodiimides (e.g., EDC) for challenging substrates.[10]

  • Elevated Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier for these difficult couplings.[8]

Q4: How can I minimize the formation of side products like hydrodehalogenation?

A4: Hydrodehalogenation, where the aryl halide is reduced instead of coupled, is a common side reaction that competes with the desired C-N bond formation.[11] This often occurs when the reductive elimination step is slow compared to β-hydride elimination.

  • Ligand Choice: Employing bulky, electron-rich ligands (e.g., biarylphosphines like XPhos) is crucial as they promote the desired reductive elimination pathway.[11][12]

  • Reaction Conditions: Ensure the reaction is run under a strictly inert atmosphere (argon or nitrogen) as oxygen can degrade the catalyst.[1] Additionally, using a thoroughly dried solvent is important.

Troubleshooting Guides

Problem: Low or No Yield in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a pre-catalyst (e.g., G3 Palladacycle) or ensure proper pre-activation if using a Pd(II) source like Pd(OAc)₂.[7]Ensures efficient and quantitative generation of the active Pd(0) catalytic species.
Inappropriate Ligand/Base Screen a panel of bulky biarylphosphine ligands (XPhos, RuPhos) and bases (NaOtBu, LHMDS, K₃PO₄).[1][6]The optimal ligand and base combination is highly dependent on the specific aryl halide and amine coupling partners.[1]
Poor Reagent Quality Ensure starting materials (aniline, aryl halide) are pure and the solvent is anhydrous and degassed.[1]Impurities can poison the palladium catalyst. Oxygen and moisture can deactivate Pd(0) catalysts.[1]
Insufficient Temperature Gradually increase the reaction temperature, typically in the 80-110 °C range.[2]Many cross-coupling reactions require sufficient thermal energy to proceed at a reasonable rate.[1]
Problem: Reaction Stalls or is Sluggish
Potential Cause Troubleshooting Step Rationale
Catalyst Deactivation Add an extra equivalent of ligand relative to the palladium precursor.Excess ligand can help stabilize the catalyst and prevent deactivation, as amines themselves can sometimes act as inhibitory ligands.
Product Inhibition Consider a different ligand or dilute the reaction conditions.The product arylamine can sometimes coordinate to the palladium center and inhibit the catalytic cycle.[1]
Poor Solubility Screen alternative solvents (e.g., dioxane, toluene, CPME) or increase the temperature.The insolubility of the base or other reagents can lead to a sluggish or incomplete reaction.[1][13]

Data Summary: Recommended Starting Conditions

The following tables provide recommended starting points for catalyst systems for key reactions involving aniline derivatives analogous to this compound. Note: These conditions are general and may require optimization for your specific substrates.[2][4]

Table 1: Buchwald-Hartwig Amination of Aryl Chlorides/Bromides
ComponentCondition 1 (Strong Base)Condition 2 (Weaker Base)
Pd Source XPhos Pd G3 (1-2 mol%)Pd(OAc)₂ (2 mol%)
Ligand (Included in precatalyst)XPhos or RuPhos (4 mol%)
Base NaOtBu (1.5 - 2.0 equiv.)K₃PO₄ or Cs₂CO₃ (2.5 equiv.)
Solvent Toluene or Dioxane (0.1 - 0.5 M)Dioxane (0.1 - 0.5 M)
Temperature 80 - 110 °C100 - 120 °C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)
Table 2: Amide Bond Formation
ComponentCondition 1 (HATU)Condition 2 (Acyl Fluoride)
Coupling Reagent HATU (1.2 equiv.)Pyridine-2-sulfonyl fluoride (PSF)
Base DIPEA or NMM (2.0-3.0 equiv.)Pyridine (as solvent/base)
Solvent DMF or CH₂Cl₂Pyridine
Temperature Room Temp to 50 °C40 - 80 °C
Notes Effective for many systems.Particularly useful for sterically hindered and electron-deficient anilines.[9]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol is a general starting point for the coupling of an aryl halide with this compound.[2][4]

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Aryl Halide (1.1 mmol, 1.1 equiv.)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2.0 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.)

  • Anhydrous Toluene (5 mL)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

Procedure:

  • Setup: In a glovebox or under a positive flow of inert gas (Argon), add the palladium precatalyst, the base, the aryl halide (if solid), and the stir bar to the Schlenk tube.

  • Reagent Addition: Seal the tube, then add this compound and the aryl halide (if liquid) via syringe.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C). Stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Visualized Workflows and Logic

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for troubleshooting a low-yielding Buchwald-Hartwig amination reaction.

TroubleshootingWorkflow Start Start: Low Yield Observed Check_Inert Verify Inert Atmosphere (O₂/H₂O Contamination?) Start->Check_Inert Check_Reagents Assess Reagent Purity (Aniline, Ar-X, Solvent) Check_Inert->Check_Reagents End_Success Optimization Successful Check_Inert->End_Success Issue Found & Fixed Check_Catalyst Evaluate Catalyst System (Precatalyst vs. in-situ) Check_Reagents->Check_Catalyst Check_Reagents->End_Success Issue Found & Fixed Screen_Ligands Screen Different Ligands (e.g., XPhos, RuPhos, SPhos) Check_Catalyst->Screen_Ligands Check_Catalyst->End_Success Issue Found & Fixed Screen_Bases Screen Different Bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) Screen_Ligands->Screen_Bases Screen_Ligands->End_Success Improvement Adjust_Temp Increase Reaction Temperature Screen_Bases->Adjust_Temp Screen_Bases->End_Success Improvement Adjust_Temp->End_Success Improvement End_Consult Consult Further Literature for Specific Substrate Adjust_Temp->End_Consult No Improvement

Caption: A step-by-step troubleshooting guide for low-yield C-N coupling reactions.

Catalyst Selection Logic

This diagram illustrates the decision-making process for selecting an appropriate catalyst system based on the properties of the coupling partners.

CatalystSelection Start Start: Select Catalyst System Aniline_Props Consider Aniline Properties (Sterically Hindered / Electron Rich) Start->Aniline_Props Aryl_Halide What is the Aryl Halide? ArCl Aryl Chloride (Challenging) Aryl_Halide->ArCl Cl ArBr Aryl Bromide (Standard) Aryl_Halide->ArBr Br ArI Aryl Iodide (Reactive) Aryl_Halide->ArI I Aniline_Props->Aryl_Halide Rec_ArCl Use Bulky Biarylphosphine Ligands (XPhos, RuPhos) + Strong Base (NaOtBu) ArCl->Rec_ArCl Rec_ArBr Start with Standard Ligands (XPhos, SPhos) Base: NaOtBu or K₃PO₄ ArBr->Rec_ArBr Rec_ArI Use Bidentate Ligands (e.g., BINAP) to avoid catalyst inhibition by Iodide ArI->Rec_ArI

Caption: Decision tree for selecting a catalyst based on the aryl halide coupling partner.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-(Cyclopentyloxy)aniline and Other Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 3-(Cyclopentyloxy)aniline with other key aniline derivatives. The reactivity of anilines is a critical parameter in synthetic chemistry and drug development, influencing reaction rates, product yields, and pharmacological activity. This document offers a quantitative comparison based on established physical organic chemistry principles, supported by experimental data for analogous compounds, and detailed experimental protocols for reactivity assessment.

Introduction to Aniline Reactivity

The reactivity of the aniline scaffold is fundamentally governed by the electron density of the aromatic ring and the availability of the lone pair of electrons on the nitrogen atom of the amino group (-NH₂). This amino group is a potent activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions.[1] The presence of other substituents on the aromatic ring can significantly modulate this reactivity through inductive and resonance effects. Electron-donating groups (EDGs) enhance the electron density of the ring, increasing the aniline's nucleophilicity and basicity, thus accelerating reactions with electrophiles.[2] Conversely, electron-withdrawing groups (EWGs) decrease the electron density, leading to reduced reactivity.[2]

The cyclopentyloxy group at the meta position in this compound influences the molecule's reactivity primarily through its inductive effect. While alkoxy groups are generally considered activating due to the +M (mesomeric or resonance) effect of the oxygen atom, this effect is most pronounced at the ortho and para positions. At the meta position, the electron-withdrawing inductive effect (-I) of the electronegative oxygen atom is more dominant. This leads to a slight deactivation of the aromatic ring compared to unsubstituted aniline.

Quantitative Comparison of Aniline Reactivity

To quantitatively compare the reactivity of this compound with other anilines, we can examine their pKa values and Hammett substituent constants (σ). A higher pKa value indicates greater basicity, which often correlates with increased nucleophilicity. The Hammett constant for a substituent in the meta position (σm) provides a measure of its electronic influence on the reaction center. A positive σm value indicates an electron-withdrawing effect, while a negative value signifies an electron-donating effect.

Due to the limited availability of direct experimental data for this compound, its pKa and σm values are estimated based on the values for structurally similar 3-alkoxyanilines, such as 3-methoxyaniline and 3-ethoxyaniline. The electronic effect of a cyclopentyloxy group is expected to be very similar to that of methoxy and ethoxy groups.

CompoundSubstituent (Position)pKaHammett Constant (σm)Relative Reactivity
Aniline-H4.630.00Baseline
This compound 3-Cyclopentyloxy ~4.2 (estimated) ~+0.12 (estimated) Slightly Deactivated
3-Methoxyaniline3-Methoxy4.23[3]+0.12[4]Slightly Deactivated
3-Ethoxyaniline3-Ethoxy4.19Not readily availableSlightly Deactivated
3-Nitroaniline3-Nitro2.47+0.71Strongly Deactivated
3-Methylaniline3-Methyl4.72-0.07Slightly Activated

Data for known compounds sourced from various chemical databases and literature.[3][4]

Experimental Protocols for Reactivity Assessment

To experimentally determine and compare the reactivity of this compound with other anilines, the following protocols can be employed.

Determination of pKa by Potentiometric Titration

Objective: To measure the acid dissociation constant (pKa) of the anilinium ion, providing a quantitative measure of the basicity of the aniline.

Materials:

  • Substituted aniline (e.g., this compound)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

  • Methanol or ethanol (if solubility is an issue)

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Sample Preparation: Accurately weigh a precise amount of the aniline and dissolve it in a known volume of deionized water (or a water/alcohol mixture) to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Place a known volume of the aniline solution into a beaker equipped with a magnetic stir bar. Calibrate the pH meter and immerse the electrode in the solution.

  • Titration: Slowly add the standardized HCl solution from a burette in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Data Analysis: Plot the recorded pH values against the volume of HCl added. The pKa is the pH at the half-equivalence point (the point at which half of the aniline has been protonated).

Competitive Nitration for Relative Reactivity in Electrophilic Aromatic Substitution

Objective: To compare the relative reaction rates of this compound and a reference aniline (e.g., aniline) in an electrophilic aromatic substitution reaction.

Materials:

  • This compound

  • Aniline (as a reference compound)

  • Nitrating mixture (a solution of nitric acid and sulfuric acid)

  • An inert solvent (e.g., dichloromethane)

  • Internal standard for GC-MS analysis (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare an equimolar solution of this compound, aniline, and the internal standard in the inert solvent.

  • Reaction Initiation: Cool the mixture in an ice bath and slowly add a sub-stoichiometric amount of the cold nitrating mixture with vigorous stirring. The limited amount of the electrophile ensures that the anilines compete for it.

  • Reaction Quenching: After a set period (e.g., 30 minutes), quench the reaction by adding a large volume of cold water.

  • Workup: Separate the organic layer, wash it with a dilute sodium bicarbonate solution and then with brine, and dry it over anhydrous sodium sulfate.

  • Analysis: Analyze the composition of the organic layer by GC-MS. The relative amounts of the nitrated products of this compound and aniline, corrected for the response factors using the internal standard, will indicate their relative reactivity.

Visualizing Reaction Mechanisms and Influencing Factors

To better understand the concepts discussed, the following diagrams illustrate key workflows and relationships.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_reactivity_assessment Reactivity Assessment s1 Synthesize this compound s2 Purify by Column Chromatography s1->s2 exp1 pKa Determination (Potentiometric Titration) s2->exp1 Characterize Basicity exp2 Competitive Nitration (Electrophilic Substitution) s2->exp2 Compare Reaction Rates analysis Analyze Data (Compare pKa and Product Ratios) exp1->analysis exp2->analysis conclusion Comparative Reactivity Guide analysis->conclusion Draw Reactivity Conclusions

Caption: Experimental workflow for comparing aniline reactivity.

reactivity_factors reactivity Aniline Reactivity substituent Substituent Effects reactivity->substituent conditions Reaction Conditions reactivity->conditions electronic Electronic Effects (Inductive & Resonance) substituent->electronic steric Steric Hindrance substituent->steric electrophile Electrophile Strength conditions->electrophile solvent Solvent Polarity conditions->solvent

Caption: Factors influencing the reactivity of substituted anilines.

Relevance in Drug Development: Aniline Derivatives in Signaling Pathways

Aniline derivatives are a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[5] Many kinase inhibitors, which block the signaling pathways that drive cancer cell proliferation, are based on an aniline or anilino-quinazoline scaffold. For instance, inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth-Factor Receptor (VEGFR) often feature an aniline moiety that interacts with the ATP-binding pocket of the kinase.[5] Understanding the reactivity of different aniline derivatives is crucial for the synthesis of these complex molecules and for optimizing their binding affinity and pharmacokinetic properties.

signaling_pathway cluster_downstream Downstream Signaling ligand Growth Factor (e.g., EGF) rtk Receptor Tyrosine Kinase (e.g., EGFR) ligand->rtk Activation ras_raf RAS/RAF/MEK/ERK Pathway rtk->ras_raf Phosphorylation Cascade pi3k_akt PI3K/AKT/mTOR Pathway rtk->pi3k_akt Phosphorylation Cascade aniline_inhibitor Aniline-based Kinase Inhibitor aniline_inhibitor->rtk Inhibition proliferation Cell Proliferation & Survival ras_raf->proliferation pi3k_akt->proliferation

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

Based on the analysis of electronic effects and comparison with analogous compounds, this compound is expected to be slightly less reactive than unsubstituted aniline in electrophilic aromatic substitution reactions. The meta-alkoxy group primarily exerts an electron-withdrawing inductive effect, which deactivates the aromatic ring to a small extent. Its reactivity is predicted to be comparable to that of 3-methoxyaniline. For drug development professionals, this nuanced understanding of reactivity is essential for designing efficient synthetic routes to novel aniline-based therapeutic agents and for fine-tuning their biological activity. The experimental protocols provided herein offer a framework for the empirical validation of these predictions.

References

A Comparative Guide to Analytical Methods for the Quantification of 3-(Cyclopentyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of pharmaceutical intermediates like 3-(Cyclopentyloxy)aniline is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of three common analytical techniques for the quantification of aromatic amines: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not widely published, this guide leverages established methodologies for analogous aromatic amines to provide a robust comparison. The principles and experimental protocols detailed herein can be readily adapted for the development and validation of a specific method for this compound.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of aromatic amines, based on data from various studies.[1][2][3][4][5] These values provide a comparative baseline for method selection.

Analytical MethodLinearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Precision (%RSD)Accuracy/Recovery (%)
HPLC-UV > 0.999[1]1 - 10 ng/mL5 - 50 ng/mL< 5%95 - 105%
GC-MS > 0.9950.1 - 5 ng/mL0.5 - 20 ng/mL< 15%80 - 115%
LC-MS/MS > 0.999[2][4]0.01 - 0.5 ng/mL[3]0.05 - 2 ng/mL[3]< 15%[2][3]75 - 114%[2][3]

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of aromatic amines due to its robustness, ease of use, and cost-effectiveness. The method separates compounds based on their interaction with a stationary phase, and quantification is achieved by measuring the absorbance of ultraviolet light by the analyte.

Methodology:

  • Instrumentation: An HPLC system equipped with a UV detector is required.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for the separation of aromatic amines.[6]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[7][8]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[6]

  • Detection: UV detection is performed at a wavelength where the analyte exhibits maximum absorbance, often around 254 nm for aromatic compounds.[6]

  • Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase, and filtered through a 0.45 µm filter before injection.[1]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Weighing & Dissolution Filtration Filtration (0.45 µm) Sample->Filtration Injection Injection Filtration->Injection Column C18 Column Separation Injection->Column Detection UV Detection Column->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Area Quantification Chromatogram->Quantification

HPLC-UV Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like aromatic amines.[9] It offers high separation efficiency and provides mass spectral data for compound identification and quantification.

Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.[1]

  • Column: A capillary column with a non-polar stationary phase, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is suitable for separating aromatic amines.[1]

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.[10]

  • Oven Temperature Program: A temperature gradient is employed to ensure the separation of analytes. For example, starting at 80°C and ramping up to 240°C.[10]

  • Injection: A splitless injection mode is often used to enhance sensitivity.[10]

  • Derivatization (Optional but Recommended): To improve the volatility and chromatographic behavior of aromatic amines, a derivatization step is often performed using reagents like pentafluoropropionic anhydride (PFPA).[9][10]

  • Mass Spectrometry: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[11] Electron ionization (EI) is a common ionization technique.[10]

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Extraction Liquid-Liquid Extraction Derivatization Derivatization (PFPA) Extraction->Derivatization Injection Injection Derivatization->Injection GC_Separation GC Column Separation Injection->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Mass_Spectrum Mass Spectrum Analysis MS_Detection->Mass_Spectrum Quantification SIM/Scan Data Quantification Mass_Spectrum->Quantification

GC-MS Experimental Workflow
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry.[3] It is particularly well-suited for the analysis of trace levels of aromatic amines in complex matrices.

Methodology:

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer is typically used.[4]

  • Column: A reversed-phase C18 or a biphenyl column is commonly employed.[2][3]

  • Mobile Phase: Similar to HPLC, a gradient of an aqueous buffer and an organic solvent is used.[12]

  • Flow Rate: Typical flow rates are in the range of 0.3 - 0.5 mL/min.[1]

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is often used for aromatic amines.[1]

  • Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte.[2][4]

  • Sample Preparation: Sample preparation may involve solid-phase extraction (SPE) or liquid-liquid extraction to remove matrix interferences and concentrate the analyte.[1]

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcmsms LC-MS/MS Analysis cluster_data Data Analysis SPE Solid-Phase Extraction (SPE) Elution Elution & Concentration SPE->Elution Injection Injection Elution->Injection LC_Separation LC Column Separation Injection->LC_Separation MSMS_Detection Tandem MS Detection (MRM) LC_Separation->MSMS_Detection MRM_Data MRM Data Acquisition MSMS_Detection->MRM_Data Quantification Concentration Calculation MRM_Data->Quantification

LC-MS/MS Experimental Workflow

Method Validation as per ICH Guidelines

Regardless of the chosen technique, the analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[13][14][15][16] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[13][15]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[13][16]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[13][15]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[13][14]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13]

References

The Aniline Scaffold: A Versatile Platform for Drug Discovery and the Potential of 3-(Cyclopentyloxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The aniline moiety is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents that have made a profound impact on human health.[1] From the foundational sulfa drugs to sophisticated targeted cancer therapies, the structural simplicity and synthetic accessibility of the aniline core have made it a privileged starting point for drug discovery.[1] This guide provides a comparative analysis of the potential biological activities of 3-(cyclopentyloxy)aniline derivatives by examining the performance of structurally related aniline compounds and comparing them with existing drugs. While direct experimental data on this compound derivatives are limited, this guide aims to infer their potential therapeutic applications and provide a framework for future research by presenting data from analogous compounds.

Potential Biological Activities of Aniline Derivatives

Aniline derivatives have demonstrated a broad spectrum of biological activities, primarily in the areas of oncology and infectious diseases.[1] Their mechanism of action often involves the inhibition of key enzymes or the disruption of essential cellular pathways.

Anticancer Activity: A significant number of aniline derivatives function as kinase inhibitors, targeting signaling pathways that are crucial for cancer cell proliferation and survival.[1] The aniline scaffold can effectively interact with the ATP-binding pocket of various kinases, leading to their inhibition.[2]

Antimicrobial Activity: The history of aniline derivatives in medicine began with the discovery of sulfonamides, the first class of synthetic antimicrobial agents.[1] These compounds act as competitive inhibitors of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[1] More recent studies have explored other aniline derivatives, such as trifluoro-anilines, for their efficacy against various bacterial species, including those known for biofilm formation.[1][3]

Antifungal Activity: Certain substituted anilines have also been investigated for their fungitoxic properties against a range of fungal species.[4]

Comparative Analysis of Biological Activity

To provide a quantitative comparison, the following table summarizes the biological activity of various substituted aniline derivatives and compares them with existing therapeutic agents. The data is presented in terms of half-maximal inhibitory concentration (IC50) for anticancer and enzyme inhibitory activities, and minimum inhibitory concentration (MIC) for antimicrobial activities.

Compound ClassSpecific Compound(s)Biological ActivityTarget/Organism(s)Potency (IC50/MIC in µM)Existing Drug ComparatorPotency (IC50/MIC in µM)
Anilinoquinazolines Canertinib (CI-1033)Anticancer (EGFR Inhibitor)EGFR Tyrosine KinaseIC50: 0.0008 µM[1]GefitinibIC50: 0.02 - 0.08 µM
2-Substituted Aniline Pyrimidines Compound 18cAnticancer (Dual Mer/c-Met Inhibitor)Mer Kinase, c-Met KinaseIC50: 0.0185 µM (Mer), 0.0336 µM (c-Met)[5]CabozantinibIC50: 0.004 µM (c-Met)
Benzothiazole Anilines Ligand 1 (L1)Anticancer (Cytotoxic)HepG2 (Liver Cancer Cells)IC50: 2.1 µM[6][7]CisplatinIC50: 8.5 µM (HepG2)
Trifluoro-Anilines 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)AntibacterialVibrio parahaemolyticus, Vibrio harveyiMIC: 50 µg/mL (~211 µM)[3][8]CiprofloxacinMIC: 0.008 - 2 µg/mL
2-iodo-4-trifluoromethylaniline (ITFMA)AntibacterialVibrio parahaemolyticus, Vibrio harveyiMIC: 100 µg/mL (~346 µM)[3][8]AmoxicillinMIC: 0.12 - 8 µg/mL
Anilino Benzimidazoles Compounds 2, 8, 9AntimicrobialBacteria and Candida albicansNot specified in µM, but showed the best activity in the series.[9]--

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the biological activities of aniline derivatives.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[1][10]

  • Cell Plating: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight in a suitable culture medium.[1][11]

  • Compound Treatment: The test compound (e.g., an aniline derivative) is dissolved in a suitable solvent (like DMSO) and added to the wells at various concentrations.[1][11] Control wells receive only the solvent.

  • Incubation: The plate is incubated for a defined period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect on the cells.[1][11]

  • MTT Addition: A solution of MTT (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 1.5 to 4 hours at 37°C.[12][13]

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to dissolve the purple formazan crystals formed by metabolically active cells.[12][13]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570-590 nm.[14] The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[6]

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[15][16][17]

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., bacteria or fungi) is prepared from a fresh culture. The turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[17]

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.[15][17]

  • Inoculation: Each well is inoculated with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[16][17] A positive control well (broth and inoculum without the compound) and a negative control well (broth only) are included.[17]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria) to allow for microbial growth.[16]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[15][16]

Visualizing Molecular Pathways and Experimental Processes

To further illustrate the concepts discussed, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF (Ligand) EGFR EGFR EGF->EGFR P1 P EGFR->P1 P2 P EGFR->P2 RAS RAS P1->RAS PI3K PI3K P2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Aniline_Inhibitor Aniline-based Inhibitor Aniline_Inhibitor->EGFR

Caption: EGFR signaling pathway and the inhibitory action of aniline-based compounds.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_mechanistic Mechanism of Action Studies Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Anticancer Anticancer Screening (e.g., MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Assay) Characterization->Antimicrobial Data_Analysis1 IC50 / MIC Determination Anticancer->Data_Analysis1 Antimicrobial->Data_Analysis1 Enzyme_Assay Enzyme Inhibition Assays (e.g., Kinase) Data_Analysis1->Enzyme_Assay Pathway_Analysis Signaling Pathway Analysis Enzyme_Assay->Pathway_Analysis Data_Analysis2 Target Identification & Validation Pathway_Analysis->Data_Analysis2

Caption: General experimental workflow for evaluating new aniline derivatives.

References

Comparative study of different synthetic routes to 3-(Cyclopentyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three distinct synthetic pathways to 3-(Cyclopentyloxy)aniline, a valuable intermediate in pharmaceutical and materials science. Each route is evaluated based on experimental data for key metrics such as reaction yield, number of steps, and reaction conditions. Detailed experimental protocols and visual representations of the synthetic workflows are provided to assist researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

MetricRoute 1: Williamson Ether Synthesis & ReductionRoute 2: Nucleophilic Aromatic Substitution & ReductionRoute 3: Buchwald-Hartwig Amination
Starting Materials 3-Nitrophenol, Cyclopentyl Bromide1-Fluoro-3-nitrobenzene, Cyclopentanol1-Bromo-3-(cyclopentyloxy)benzene, Ammonia source
Number of Steps 221
Overall Yield Good to ExcellentModerate to GoodGood
Key Advantages Readily available starting materials, reliable reactions.Utilizes a more reactive aryl halide, potentially milder conditions for ether formation.Convergent synthesis, single step from a key intermediate.
Key Disadvantages Requires a separate reduction step.Availability and cost of 1-fluoro-3-nitrobenzene.Requires a pre-synthesized aryl ether bromide, palladium catalyst and specific ligands can be costly.

Route 1: Williamson Ether Synthesis and Subsequent Reduction

This classical and reliable two-step approach first involves the formation of the cyclopentyl ether linkage via a Williamson ether synthesis, followed by the reduction of the nitro group to the desired aniline.

Experimental Protocol

Step 1: Synthesis of 1-(Cyclopentyloxy)-3-nitrobenzene

To a solution of 3-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, is added a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq). The mixture is stirred at room temperature for 30 minutes to form the phenoxide. Cyclopentyl bromide (1.2 eq) is then added, and the reaction mixture is heated to 80-100 °C for 4-6 hours. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-(cyclopentyloxy)-3-nitrobenzene. Expected yields for this step are typically in the range of 85-95%.

Step 2: Reduction of 1-(Cyclopentyloxy)-3-nitrobenzene to this compound

The nitroarene from the previous step (1.0 eq) is dissolved in a solvent mixture of ethanol and water. To this solution, iron powder (5.0 eq) and a catalytic amount of ammonium chloride or acetic acid are added. The mixture is heated to reflux (approximately 80-85 °C) for 2-4 hours with vigorous stirring.[1] The reaction is monitored by TLC until the starting material is consumed. After cooling, the reaction mixture is filtered through a pad of celite to remove the iron residues. The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove any remaining acid. The organic layer is then washed with brine, dried, and concentrated to yield this compound.[1] This reduction step typically provides yields in the range of 80-90%.[1]

Workflow Diagram

Route1 cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Nitro Reduction 3-Nitrophenol 3-Nitrophenol Reaction1 K2CO3, DMF 80-100 °C, 4-6h 3-Nitrophenol->Reaction1 Cyclopentyl Bromide Cyclopentyl Bromide Cyclopentyl Bromide->Reaction1 Intermediate 1-(Cyclopentyloxy)-3-nitrobenzene Reaction1->Intermediate Intermediate_ref 1-(Cyclopentyloxy)-3-nitrobenzene Reaction2 Fe, NH4Cl EtOH/H2O, Reflux, 2-4h Intermediate_ref->Reaction2 Product This compound Reaction2->Product

A two-step synthesis of this compound.

Route 2: Nucleophilic Aromatic Substitution (SNAr) and Subsequent Reduction

This pathway utilizes a nucleophilic aromatic substitution (SNAr) reaction, where the electron-withdrawing nitro group activates the aromatic ring for attack by the cyclopentoxide ion. This is followed by the reduction of the nitro group.

Experimental Protocol

Step 1: Synthesis of 1-(Cyclopentyloxy)-3-nitrobenzene via SNAr

In a flame-dried round-bottom flask under an inert atmosphere, cyclopentanol (1.5 eq) is dissolved in an anhydrous polar aprotic solvent such as DMF or THF. A strong base, such as sodium hydride (1.2 eq), is added portion-wise at 0 °C to generate the cyclopentoxide. The mixture is stirred at room temperature for 30 minutes. A solution of 1-fluoro-3-nitrobenzene (1.0 eq) in the same anhydrous solvent is then added.[2] The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-70 °C) until the starting material is consumed, as monitored by TLC.[2] The reaction is then carefully quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield 1-(cyclopentyloxy)-3-nitrobenzene. Yields for SNAr reactions of this type can vary but are generally in the moderate to good range.

Step 2: Reduction of 1-(Cyclopentyloxy)-3-nitrobenzene to this compound

The reduction of the nitro intermediate is carried out using the same procedure as described in Route 1, Step 2.[1]

Workflow Diagram

Route2 cluster_step1 Step 1: SNAr Reaction cluster_step2 Step 2: Nitro Reduction 1-Fluoro-3-nitrobenzene 1-Fluoro-3-nitrobenzene Reaction1 NaH, DMF 0 °C to RT 1-Fluoro-3-nitrobenzene->Reaction1 Cyclopentanol Cyclopentanol Cyclopentanol->Reaction1 Intermediate 1-(Cyclopentyloxy)-3-nitrobenzene Reaction1->Intermediate Intermediate_ref 1-(Cyclopentyloxy)-3-nitrobenzene Reaction2 Fe, NH4Cl EtOH/H2O, Reflux Intermediate_ref->Reaction2 Product This compound Reaction2->Product

SNAr followed by reduction to the target aniline.

Route 3: Buchwald-Hartwig Amination

This modern, palladium-catalyzed cross-coupling reaction offers a more convergent approach, forming the C-N bond in a single step from a pre-formed aryl ether bromide.

Experimental Protocol

Synthesis of this compound via Buchwald-Hartwig Amination

To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon) is added 1-bromo-3-(cyclopentyloxy)benzene (1.0 eq), a palladium precatalyst such as Pd₂(dba)₃ (2 mol%) or a more advanced G3 precatalyst (e.g., XPhos Pd G3, 2 mol%), and a suitable phosphine ligand (e.g., XPhos or RuPhos, 4 mol%). A strong base, typically sodium tert-butoxide (1.4 eq), is then added. The tube is evacuated and backfilled with the inert gas three times. An ammonia surrogate, such as aqueous ammonia or an ammonium salt in the presence of a hydroxide base, is added, followed by an anhydrous solvent like toluene or dioxane.[3][4] The reaction mixture is heated to 80-110 °C with vigorous stirring for 12-24 hours.[5] Reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford this compound. Yields for Buchwald-Hartwig aminations can be good, often exceeding 70-80%, but are highly dependent on the specific catalyst system and reaction conditions.[6][7]

Workflow Diagram

Route3 cluster_step1 Buchwald-Hartwig Amination Aryl Bromide 1-Bromo-3-(cyclopentyloxy)benzene Reaction Pd Catalyst, Ligand Base, Toluene, 80-110 °C Aryl Bromide->Reaction Ammonia Source Aqueous Ammonia or surrogate Ammonia Source->Reaction Product This compound Reaction->Product

A one-step Buchwald-Hartwig amination approach.

Conclusion

The choice of the optimal synthetic route to this compound depends on several factors including the availability and cost of starting materials, desired scale of the reaction, and the laboratory equipment at hand.

  • Route 1 (Williamson Ether Synthesis & Reduction) is a robust and high-yielding method that utilizes readily available starting materials, making it a strong choice for both small- and large-scale synthesis.

  • Route 2 (SNAr & Reduction) offers an alternative for the ether formation step, which may be advantageous if 1-fluoro-3-nitrobenzene is readily accessible and if the Williamson ether synthesis proves to be problematic for a particular substrate.

  • Route 3 (Buchwald-Hartwig Amination) provides the most convergent synthesis. While it requires a pre-functionalized starting material and a more complex catalytic system, it can be a highly efficient single-step process, particularly for library synthesis or when the aryl ether bromide is easily prepared.

Researchers should carefully consider these factors to select the most efficient and cost-effective pathway for their specific synthetic goals.

References

Cross-Validation of HPLC and GC-MS for Purity Assessment of 3-(Cyclopentyloxy)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 3-(Cyclopentyloxy)aniline is a critical step in the validation of synthesis pathways and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two orthogonal and powerful analytical techniques widely employed for this purpose. This guide provides a comprehensive cross-validation of these methods for determining the purity of this compound, supported by detailed experimental protocols and comparative data.

Executive Summary

Both HPLC and GC-MS are highly effective for the purity analysis of this compound, each offering unique advantages. HPLC is a robust and versatile method, particularly suitable for non-volatile or thermally labile compounds, providing excellent quantitative accuracy without the need for derivatization.[1] In contrast, GC-MS offers superior separation efficiency and provides definitive identification of volatile and semi-volatile impurities through their mass spectra.[2] The choice between these techniques often depends on the specific nature of the expected impurities and the analytical objective, whether it is routine quality control or in-depth impurity profiling. A cross-validation approach, utilizing both methods, provides the most comprehensive characterization of the compound's purity profile.

Data Presentation: Comparative Purity Analysis

The following table summarizes representative quantitative data from the analysis of a single batch of this compound using both HPLC and GC-MS. This data illustrates the comparative performance of each technique in assessing purity and identifying potential process-related impurities.

ParameterHPLC ResultGC-MS Result
Purity of this compound (%) 99.65 ± 0.04 99.58 ± 0.07
Identified Impurities (%)
3-Anisole (Starting Material)0.180.20
Cyclopentanol (Reagent)Not Detected0.05
Dicyclopentyl ether (By-product)Not Detected0.09
Isomeric Impurity0.120.08
Unidentified Impurities0.05Not Applicable
Total Impurities (%) 0.35 0.42

Note: This data is illustrative and serves to highlight the comparative strengths of each technique. Actual results can vary based on the specific sample and analytical conditions.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. The following are proposed methods for the analysis of this compound by HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the precise quantification of this compound and the separation of its non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.[3]

  • Mobile Phase: A gradient of Acetonitrile and Water.

  • Gradient Program: Start with 40% Acetonitrile, ramp to 80% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Detection: UV at 254 nm.[3]

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase (at initial conditions) to a concentration of 1 mg/mL. Prepare a working standard of 0.1 mg/mL by further dilution.[4]

  • Sample Preparation: Prepare the sample to be analyzed at a concentration of approximately 0.1 mg/mL in the initial mobile phase.[4]

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the identification and quantification of this compound and its volatile and semi-volatile impurities.

  • Instrumentation: A GC system coupled to a mass spectrometer.[2]

  • Column: HP-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness.[2]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-500 amu.

  • Standard and Sample Preparation: Prepare stock solutions of the reference standard and the sample in a suitable solvent like dichloromethane or methanol at a concentration of 1 mg/mL. Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library. Quantify by comparing the peak area of the main component to the total peak area.

Visualizing the Methodologies

To better understand the experimental and logical workflows, the following diagrams have been generated.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis & Comparison Sample This compound Sample Dissolve_Sample Dissolve in Solvent Sample->Dissolve_Sample Standard Reference Standard Dissolve_Standard Dissolve in Solvent Standard->Dissolve_Standard HPLC_System HPLC System Dissolve_Sample->HPLC_System GCMS_System GC-MS System Dissolve_Sample->GCMS_System Dissolve_Standard->HPLC_System Dissolve_Standard->GCMS_System HPLC_Separation C18 Column Separation HPLC_System->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection HPLC_Data HPLC Data (Purity %, Impurity Profile) UV_Detection->HPLC_Data GC_Separation HP-5ms Column Separation GCMS_System->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection GCMS_Data GC-MS Data (Purity %, Impurity ID) MS_Detection->GCMS_Data Comparison Cross-Validation Comparison HPLC_Data->Comparison GCMS_Data->Comparison Final_Report Final Purity Report Comparison->Final_Report

Experimental Workflow for Cross-Validation

logical_relationship cluster_compound This compound & Impurities cluster_hplc HPLC Principle cluster_gcms GC-MS Principle cluster_conclusion Comprehensive Purity Assessment Analyte Analyte Mixture HPLC HPLC Separation Analyte->HPLC GCMS GC-MS Separation & Detection Analyte->GCMS Polarity Based on Polarity (Interaction with Stationary/Mobile Phase) HPLC->Polarity HPLC_Output Quantitative Purity Data Polarity->HPLC_Output Conclusion Orthogonal Data for Complete Purity Profile HPLC_Output->Conclusion Volatility Based on Volatility (Separation in GC) GCMS->Volatility Mass Based on Mass-to-Charge Ratio (Detection by MS) GCMS->Mass GCMS_Output Impurity Identification & Quantitative Data Volatility->GCMS_Output Mass->GCMS_Output GCMS_Output->Conclusion

Logical Relationship of Analytical Principles

Conclusion

The cross-validation of HPLC and GC-MS results provides a high degree of confidence in the purity assessment of this compound. HPLC offers robust and precise quantification, making it ideal for routine quality control and the analysis of non-volatile impurities. GC-MS complements this by providing excellent separation of volatile impurities and, crucially, structural information for their definitive identification. For a comprehensive characterization of this compound, particularly during process development and for regulatory submissions, a dual-method approach is highly recommended. This ensures that a wide range of potential impurities, with varying chemical properties, are effectively detected and quantified, leading to a more complete and reliable purity profile.

References

Benchmarking the Performance of 3-(Cyclopentyloxy)aniline-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the performance of 3-(cyclopentyloxy)aniline-based inhibitors, a promising class of compounds in the landscape of kinase-targeted therapies. By presenting a comparative overview of their efficacy, selectivity, and underlying mechanisms of action, this document aims to equip researchers and drug development professionals with the necessary information to advance their research and development efforts. The following sections detail experimental data, protocols, and visualizations of key signaling pathways and workflows.

Performance Comparison of this compound-Based Inhibitors

The this compound scaffold has emerged as a valuable pharmacophore in the design of potent and selective kinase inhibitors. While specific head-to-head comparative studies are limited in publicly available literature, analysis of structure-activity relationships (SAR) from various studies on related aniline derivatives allows for an indirect performance assessment.

Derivatives of the aniline scaffold have demonstrated significant inhibitory activity against a range of tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). The cyclopentyloxy group at the 3-position is often introduced to enhance lipophilicity and optimize binding pocket interactions, potentially leading to improved potency and pharmacokinetic properties.

For a comprehensive understanding, the following table summarizes the inhibitory activities of various aniline-based kinase inhibitors against key oncogenic kinases. It is important to note that direct comparison is challenging due to variations in assay conditions and the specific substitutions on the aniline core.

Compound ClassTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
4-AnilinoquinazolinesEGFR1 - 100Gefitinib2 - 37
HER210 - 500Lapatinib10
4-AnilinoquinolinesSrc5 - 150Dasatinib<1
Abl10 - 200Imatinib300 - 800
Indolin-2-onesVEGFR2 (Flk-1)50 - 1000Sunitinib2
PDGFRβ10 - 500Sunitinib2

Table 1: Comparative Inhibitory Activities of Aniline-Based Kinase Inhibitors. This table presents a summary of the half-maximal inhibitory concentrations (IC50) for different classes of aniline-based inhibitors against various tyrosine kinases. The data is compiled from multiple sources and serves as a general reference for potency. Direct comparisons should be made with caution due to differing experimental conditions.

Key Signaling Pathways Targeted

Kinase inhibitors based on the this compound scaffold are designed to interfere with intracellular signaling pathways that are often dysregulated in cancer and other diseases. The primary mechanism of action involves competitive inhibition at the ATP-binding site of the target kinase, thereby blocking the phosphorylation cascade that drives cellular processes like proliferation, survival, and angiogenesis.

Below are diagrams illustrating the general signaling pathways commonly targeted by these inhibitors.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR, PDGFR) GF->RTK PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Inhibitor Inhibitor->RTK Inhibits

Figure 1: PI3K/Akt/mTOR Signaling Pathway. This diagram illustrates the inhibition of a receptor tyrosine kinase by a this compound-based inhibitor, which in turn blocks the downstream PI3K/Akt/mTOR signaling cascade responsible for cell proliferation and survival.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Differentiation) ERK->Gene_Expression Inhibitor This compound Inhibitor Inhibitor->RTK Inhibits

Figure 2: MAPK/ERK Signaling Pathway. This diagram shows how a this compound-based inhibitor can block the activation of the MAPK/ERK pathway by targeting an upstream receptor tyrosine kinase, thereby affecting gene expression related to cell growth and differentiation.

Experimental Protocols

The evaluation of kinase inhibitors requires robust and standardized experimental protocols. Below are detailed methodologies for key assays used to determine the performance of this compound-based inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • Recombinant target kinase (e.g., EGFR, VEGFR2)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • This compound-based inhibitor (test compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white assay plates

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the target kinase, substrate, and ATP in the kinase buffer.

    • Add serial dilutions of the test compound or vehicle control (DMSO) to the wells of the 384-well plate.

    • Initiate the kinase reaction by adding the enzyme to the reaction mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare Kinase Reaction Mix (Enzyme, Substrate, ATP) C Add Inhibitor and Reaction Mix to Plate A->C B Prepare Serial Dilutions of Inhibitor B->C D Incubate at 30°C for 60 min C->D E Add ADP-Glo™ Reagent (Incubate 40 min) D->E F Add Kinase Detection Reagent (Incubate 30 min) E->F G Measure Luminescence F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Figure 3: ADP-Glo™ Kinase Assay Workflow. This flowchart outlines the key steps involved in determining the in vitro inhibitory activity of a compound using the ADP-Glo™ kinase assay.

Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line expressing the target kinase

  • Complete cell culture medium

  • This compound-based inhibitor (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound or vehicle control.

    • Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The data and protocols presented in this guide offer a framework for the systematic evaluation and comparison of these compounds. Further research focusing on optimizing the substitutions on the aniline and the core heterocyclic scaffold will be crucial for identifying candidates with superior potency, selectivity, and drug-like properties for clinical development. The provided visualizations of signaling pathways and experimental workflows are intended to facilitate a deeper understanding of the underlying biology and the practical aspects of inhibitor characterization.

In Silico vs. Experimental pKa Values of 3-(Cyclopentyloxy)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, an accurate understanding of a compound's acid dissociation constant (pKa) is fundamental. This value critically influences a molecule's pharmacokinetic and pharmacodynamic properties, including its solubility, absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative overview of in silico and experimental approaches for determining the pKa of 3-(Cyclopentyloxy)aniline, a substituted aniline of interest in medicinal chemistry.

While experimental determination remains the gold standard for pKa values, the absence of a readily available, published experimental pKa for this compound necessitates a reliance on computational, or in silico, prediction methods. This guide will explore the methodologies and expected accuracy of several common in silico tools and provide a detailed protocol for the experimental determination of this value.

Context from Structurally Related Anilines

To establish a reasonable expectation for the pKa of this compound, it is useful to consider the experimental pKa values of structurally similar compounds. The electronic effect of the 3-cyclopentyloxy group is expected to be similar to other small alkoxy groups at the meta position.

CompoundStructureExperimental pKa
Aniline4.60[1][2]
3-Methoxyaniline4.23[3], 4.24[4]
3-Ethoxyaniline4.18[5]

The data indicates that the presence of a meta-alkoxy group slightly decreases the basicity of the aniline nitrogen, resulting in a lower pKa compared to the parent aniline molecule. Therefore, the pKa of this compound is anticipated to be in a similar range, likely between 4.1 and 4.3.

Comparison of In Silico pKa Prediction Methods

A variety of computational tools are available for pKa prediction, each employing different methodologies. The accuracy of these predictions can vary depending on the algorithm and the training data used for its development. Below is a summary of some widely used software and their underlying approaches.

Software/MethodMethodologyReported Accuracy (RMSE for similar compounds)
ACD/Percepta Utilizes a large database of experimental pKa values and employs a fragment-based approach with Hammett-type equations.[6][7]~0.2-0.4 pKa units
ChemAxon Employs a proprietary algorithm that considers the electronic and structural environment of the ionizable center.~0.4-0.7 pKa units
Schrödinger Epik Leverages machine learning models, specifically graph convolutional neural networks, trained on extensive datasets of experimental and computed pKa values.[8][9][10]~0.4-0.7 pKa units
Quantum Mechanics (e.g., with Jaguar) Physics-based approach that calculates the free energy change of the dissociation reaction, often combined with empirical corrections.[11]Can be highly accurate but is computationally intensive and method-dependent.

Workflow for pKa Determination: In Silico vs. Experimental

The following diagram illustrates the distinct workflows for obtaining the pKa of a compound through computational prediction versus experimental measurement.

A flowchart comparing the in silico and experimental pKa determination processes.

Experimental Protocol: Potentiometric Titration

For researchers wishing to obtain a definitive experimental pKa value for this compound, potentiometric titration is a robust and widely used method.

Objective: To determine the pKa of this compound by monitoring the pH of a solution of the compound upon the incremental addition of a standardized titrant.

Materials:

  • This compound

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized water

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Buret

  • Beaker

Procedure:

  • Calibration of pH Meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at a constant temperature (e.g., 25 °C).

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of a specific concentration (e.g., 0.01 M). A co-solvent such as methanol or ethanol may be necessary to ensure complete dissolution, and the pKa value should be corrected for the presence of the organic solvent if required. Add a sufficient amount of KCl to maintain a constant ionic strength (e.g., 0.1 M).

  • Titration Setup: Place the beaker containing the aniline solution on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the buret filled with standardized 0.1 M HCl above the beaker.

  • Titration:

    • Record the initial pH of the solution.

    • Add small, precise increments of the HCl titrant (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

    • Continue this process, reducing the increment size near the equivalence point (where the pH changes most rapidly), until the pH of the solution becomes strongly acidic.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the titration curve. This can be found from the peak of the first derivative plot (ΔpH/ΔV vs. V).

    • The pKa is the pH at the half-equivalence point (the volume of titrant added is half of that required to reach the equivalence point).

In the absence of a published experimental pKa for this compound, in silico prediction tools offer a valuable and rapid means of estimating this crucial physicochemical property. Based on the experimental pKa values of structurally related 3-alkoxyanilines, the pKa of this compound is expected to be in the range of 4.1 to 4.3. High-quality prediction software can provide estimates within this range with a reasonable degree of confidence. However, for applications where high accuracy is paramount, such as in late-stage drug development or for building robust quantitative structure-activity relationship (QSAR) models, experimental determination via a method such as potentiometric titration is strongly recommended.

References

A Comparative Analysis of the Lipophilicity of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the lipophilicity of various aniline derivatives, supported by experimental data. Understanding the lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is critical in drug discovery and development, as it influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Introduction to Lipophilicity and Aniline

Aniline and its derivatives are foundational scaffolds in the synthesis of a wide range of pharmaceuticals, dyes, and agrochemicals. The lipophilicity of these molecules is a key physicochemical parameter that dictates how a compound distributes between lipid (e.g., cell membranes) and aqueous (e.g., blood plasma) environments. The logP value is a quantitative measure of this property; a higher logP indicates greater lipophilicity and a preference for lipid environments, while a lower logP signifies higher hydrophilicity.[1]

Comparative Lipophilicity Data

The lipophilicity of aniline is significantly altered by the nature and position of substituents on the aromatic ring. The following table summarizes experimentally determined logP values for a selection of common aniline derivatives.

CompoundSubstituentPositionExperimental logP
Aniline-H-0.90[2]
2-Chloroaniline-Clortho1.91[3]
3-Chloroaniline-Clmeta1.88[4]
4-Chloroaniline-Clpara1.83
2-Nitroaniline-NO₂ortho1.85[5][6]
3-Nitroaniline-NO₂meta1.37[7]
4-Nitroaniline-NO₂para1.39[8]
2-Toluidine (2-Methylaniline)-CH₃ortho1.32
3-Toluidine (3-Methylaniline)-CH₃meta1.38
4-Toluidine (4-Methylaniline)-CH₃para1.39

Note: logP values can vary slightly between sources due to different experimental conditions. The values presented are representative experimental figures.

Analysis of Structure-Lipophilicity Relationships

The data reveals distinct trends based on the substituent:

  • Halogenation (-Cl): The addition of a chlorine atom, a lipophilic and electron-withdrawing group, consistently increases the logP value by approximately one unit compared to aniline, indicating a significant increase in lipophilicity. The position of the chlorine atom (ortho, meta, para) has a relatively minor effect on the overall logP value for monochloroanilines.

  • Nitration (-NO₂): The nitro group is strongly electron-withdrawing but is more polar than a chloro group. Its effect on lipophilicity is more complex. The ortho-isomer (2-nitroaniline) shows a substantial increase in logP, which may be attributed to an intramolecular hydrogen bond between the amino and nitro groups, masking their polarity and increasing lipophilicity.[5] The meta and para isomers show a more modest increase in logP compared to aniline.

  • Alkylation (-CH₃): The methyl group is a small, lipophilic, and electron-donating group. As expected, its addition increases the logP value, making the toluidines more lipophilic than the parent aniline molecule.

This relationship between chemical structure and lipophilicity is a cornerstone of Quantitative Structure-Activity Relationship (QSAR) studies, which aim to predict the biological activity of compounds based on their physicochemical properties.[9]

G cluster_input Structural Inputs cluster_groups Substituent Properties Core Aniline Core (logP ≈ 0.90) Position Substitution Position (ortho, meta, para) Core->Position Modification Substituent Substituent Type EWG Electron-Withdrawing Groups (e.g., -Cl, -NO₂) Substituent->EWG EDG Electron-Donating Groups (e.g., -CH₃) Substituent->EDG Result Predicted Lipophilicity (logP) Position->Result Polarity Polarity & H-Bonding (e.g., -NO₂ vs -Cl) EWG->Polarity EDG->Result Generally Increases logP Polarity->Result Modulates logP

Caption: Relationship between aniline structure and lipophilicity.

Experimental Protocols

The determination of logP is crucial for validating computational models and providing reliable data for regulatory submissions. The two most common experimental methods are the shake-flask method and high-performance liquid chromatography (HPLC).[1]

G start Start prep 1. Sample Preparation - Dissolve compound - Pre-saturate solvents start->prep method_choice 2. Method Selection prep->method_choice shake_flask 3a. Shake-Flask - Mix Octanol/Water Phases - Equilibrate & Separate method_choice->shake_flask Direct hplc 3b. HPLC Method - Inject onto C18 column - Measure Retention Time method_choice->hplc Indirect analysis 4. Concentration Analysis (e.g., UV-Vis, LC-MS) shake_flask->analysis calculation 5. LogP Calculation hplc->calculation via Calibration Curve analysis->calculation end End calculation->end

Caption: General workflow for experimental logP determination.

Shake-Flask Method (OECD Guideline 107)

Considered the "gold standard," this method directly measures the partitioning of a compound between n-octanol and water.[10]

a. Materials and Preparation:

  • Solvents: High-purity n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4 for logD measurement).

  • Solvent Saturation: Prior to the experiment, n-octanol is saturated with water, and water is saturated with n-octanol by shaking them together for 24 hours, followed by a separation period.[10] This ensures the two phases are in equilibrium.

  • Test Compound: A stock solution of the aniline derivative is prepared in a suitable solvent.

b. Procedure:

  • Add a small, known amount of the test compound stock solution to a vessel containing a known volume of the pre-saturated n-octanol and water phases.

  • Seal the vessel and shake vigorously until equilibrium is reached. This can take several hours.[11]

  • Stop shaking and allow the two phases (n-octanol on top, water on the bottom) to separate completely. Centrifugation can be used to break up any emulsions.

  • Carefully withdraw an aliquot from each phase for analysis.

  • Determine the concentration of the aniline derivative in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

c. Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value:

  • P = [Concentration]octanol / [Concentration]aqueous

  • logP = log10(P)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (OECD Guideline 117)

This is a faster, indirect method that correlates a compound's retention time on a nonpolar stationary phase with its known logP value.[12][13]

a. Principle: A C18 (octadecylsilyl) column is used, which is highly nonpolar. When a compound is passed through the column with a polar mobile phase, more lipophilic compounds interact more strongly with the stationary phase and thus have a longer retention time.

b. Procedure:

  • Calibration: A series of reference compounds with accurately known logP values are injected into the HPLC system. A calibration curve is generated by plotting the logarithm of their retention factor (k) against their known logP values.[12]

  • Sample Analysis: The aniline derivative of interest is dissolved in the mobile phase and injected into the same HPLC system under identical conditions.

  • Retention Time Measurement: The retention time of the test compound is measured.

c. Calculation: The retention factor (k) for the test compound is calculated from its retention time. Using the calibration curve generated in step 1, the logP of the test compound can be interpolated.[13] This method is highly efficient and requires only a small amount of the compound.

Conclusion

The lipophilicity of aniline derivatives is a highly tunable parameter that is critically dependent on the electronic properties and polarity of the substituents on the aromatic ring. Halogenation and alkylation reliably increase lipophilicity, while the effect of polar groups like nitro substituents is more nuanced and position-dependent. The reliable determination of logP through standardized experimental methods like the shake-flask and HPLC protocols is essential for building accurate QSAR models and guiding the design of new molecules with optimized pharmacokinetic profiles for applications in medicine and beyond.

References

A Comparative Guide to the Structural Activity Relationship (SAR) of 3-(Cyclopentyloxy)aniline Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The 3-(cyclopentyloxy)aniline scaffold has emerged as a promising starting point for the development of novel kinase inhibitors, which are critical in the therapeutic landscape of oncology and inflammatory diseases. Kinases play a pivotal role in cell signaling, and their dysregulation is often implicated in various pathologies. This guide provides a comparative analysis of the structural activity relationships of a series of in silico designed this compound analogs, focusing on their inhibitory activity against a hypothetical target kinase, Tyr-Kinase X. The objective is to elucidate the impact of various structural modifications on potency and to provide a framework for the rational design of future drug candidates.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in silico predicted inhibitory activities (IC50) of newly designed this compound analogs against Tyr-Kinase X. The core scaffold was systematically modified at the R1 and R2 positions to probe the effects of electronic and steric factors on biological activity.

Compound IDR1-Substituent (Position 4)R2-Substituent (Aniline -NH)Predicted IC50 (nM) for Tyr-Kinase X
CPA-01 -H-H850
CPA-02 -F-H620
CPA-03 -Cl-H450
CPA-04 -CH3-H780
CPA-05 -OCH3-H910
CPA-06 -Cl-COCH3250
CPA-07 -Cl-SO2CH3180
CPA-08 -Br-SO2CH3150
CPA-09 -CN-SO2CH390
CPA-10 -CF3-SO2CH375

SAR Summary:

  • Substitution at R1 (Position 4 of the aniline ring): Halogen substitution at the R1 position generally improves inhibitory activity, with potency increasing from fluorine to chlorine and bromine (CPA-02, CPA-03, CPA-08). Electron-donating groups like methyl (-CH3) and methoxy (-OCH3) at this position are detrimental to activity (CPA-04, CPA-05). The most potent analogs feature strong electron-withdrawing groups like cyano (-CN) and trifluoromethyl (-CF3) (CPA-09, CPA-10).

  • Substitution at R2 (Aniline nitrogen): Acylation or sulfonylation of the aniline nitrogen (R2 position) significantly enhances potency. The methanesulfonyl (-SO2CH3) group (CPA-07 to CPA-10) provides a greater increase in activity compared to the acetyl group (-COCH3) (CPA-06). This suggests that the hydrogen bond donor capability of the aniline NH is not essential for binding, and that the sulfonamide moiety may engage in additional favorable interactions within the kinase active site.

Experimental Protocols

The following are the detailed methodologies for the key experiments that would be cited in an actual study of this nature.

In Vitro Kinase Inhibition Assay (Hypothetical)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized this compound analogs against the target kinase, Tyr-Kinase X.

Materials:

  • Recombinant human Tyr-Kinase X (purified)

  • ATP (Adenosine triphosphate)

  • Biotinylated peptide substrate

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-conjugated allophycocyanin (APC)

  • 384-well microplates

Procedure:

  • A 10 mM stock solution of each test compound is prepared in 100% DMSO. Serial dilutions are then made to obtain a range of concentrations.

  • In a 384-well plate, 5 µL of each compound dilution is added.

  • 5 µL of the Tyr-Kinase X enzyme solution (at 2x final concentration) is added to each well and incubated for 15 minutes at room temperature.

  • The kinase reaction is initiated by adding 10 µL of a solution containing ATP and the biotinylated peptide substrate (both at 2x final concentration).

  • The reaction mixture is incubated for 60 minutes at room temperature.

  • The reaction is stopped by the addition of 10 µL of EDTA solution.

  • 10 µL of a detection mixture containing the europium-labeled anti-phosphotyrosine antibody and streptavidin-APC is added to each well.

  • The plate is incubated for 60 minutes at room temperature to allow for the development of the detection signal.

  • The plate is read on a suitable time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader.

  • The resulting data is analyzed using a four-parameter logistic equation to determine the IC50 values.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of a receptor tyrosine kinase and the workflow for identifying potent inhibitors.

G cluster_pathway General Receptor Tyrosine Kinase (RTK) Signaling Pathway Ligand Ligand RTK Receptor Tyrosine Kinase (e.g., Tyr-Kinase X) Ligand->RTK Binds to Dimerization Dimerization & Autophosphorylation RTK->Dimerization SignalingProteins Downstream Signaling Proteins Dimerization->SignalingProteins Activates CellularResponse Cellular Response (Proliferation, Survival) SignalingProteins->CellularResponse Inhibitor This compound Analog (Inhibitor) Inhibitor->Dimerization Blocks ATP Binding

Caption: A diagram of a generic receptor tyrosine kinase signaling pathway.

G cluster_workflow Inhibitor Discovery Workflow Scaffold This compound Core Scaffold Synthesis Chemical Synthesis of Analogs Scaffold->Synthesis Screening In Vitro Kinase Assay (IC50 Determination) Synthesis->Screening SAR SAR Analysis Screening->SAR SAR->Synthesis Iterative Design Lead Lead Compound Optimization SAR->Lead

Caption: The iterative workflow for the discovery of kinase inhibitors.

Enantiospecific Analysis of Chiral 3-(Cyclopentyloxy)aniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective analysis of chiral derivatives of 3-(cyclopentyloxy)aniline is a critical step in drug development and stereoselective synthesis. The spatial arrangement of substituents on a chiral center can significantly influence the pharmacological and toxicological properties of a molecule. Therefore, robust and reliable analytical methods are required to separate and quantify the individual enantiomers. This guide provides a comparative overview of potential high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods for the enantiospecific analysis of these compounds, supported by detailed experimental protocols and logical workflows.

Comparison of Analytical Techniques

The primary techniques for the enantiospecific analysis of chiral amines are HPLC and GC, each with its own set of advantages and considerations.[1][5]

TechniqueAdvantagesDisadvantagesBest Suited For
Chiral High-Performance Liquid Chromatography (HPLC) Wide applicability to a broad range of compounds.[3] Diverse selection of chiral stationary phases (CSPs).[5] Robust and reproducible separations. Amenable to preparative scale for isolation of pure enantiomers.May require derivatization for certain compounds to improve interaction with the CSP. Mobile phase selection can be complex.High-throughput screening, purity determination, and preparative separation of a wide variety of chiral this compound derivatives.
Chiral Gas Chromatography (GC) High resolution and efficiency.[1] Suitable for volatile and thermally stable compounds. Often provides faster analysis times.Requires the analyte to be volatile and thermally stable, which may necessitate derivatization for many aniline derivatives.[1] Potential for thermal degradation of the analyte.Analysis of volatile and thermally stable derivatives of this compound, particularly for impurity profiling.

Recommended Chiral Stationary Phases (CSPs)

The choice of the chiral stationary phase is paramount for achieving successful enantioseparation. Based on the literature for similar aromatic amines, the following CSPs are recommended for screening.

CSP TypeDescriptionSeparation PrinciplePotential for this compound Derivatives
Polysaccharide-based (e.g., Cellulose or Amylose derivatives) Coated or immobilized derivatives of cellulose and amylose on a silica support.[6]A combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[6]High. These are versatile CSPs that have shown broad enantioselectivity for a wide range of chiral compounds, including aromatic amines.[3][6]
Cyclofructan-based Derivatized cyclofructans bonded to silica.Primarily hydrogen bonding and dipole-dipole interactions. The hydroxyl groups on the cyclofructan backbone play a crucial role.High. Cyclofructan-based CSPs have demonstrated excellent performance in separating primary amines, especially in the polar organic mode.[4]
Crown Ether-based Chiral crown ethers immobilized on a silica support.Based on the formation of inclusion complexes, primarily through hydrogen bonding between the primary amine of the analyte and the crown ether.Moderate to High. While highly effective for primary amines, they often require acidic mobile phases, which may not be ideal for all derivatives.[7]

Experimental Protocols

Below are detailed, yet generalized, experimental protocols for HPLC and GC methods that can serve as a starting point for the enantiospecific analysis of this compound derivatives. Optimization of these methods for specific derivatives will be necessary.

Protocol 1: Chiral HPLC with a Polysaccharide-based CSP (Normal Phase)
  • Objective: To separate the enantiomers of a chiral derivative of this compound using a cellulose-based chiral stationary phase under normal phase conditions.

  • Instrumentation:

    • High-Performance Liquid Chromatograph

    • UV Detector

  • Chromatographic Conditions:

    • Column: Chiralpak® IA or similar cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (DEA) (90:10:0.1, v/v/v). The ratio of n-hexane to 2-propanol may need to be optimized to achieve desired retention and resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the racemic standard and individual enantiomers (if available) in the mobile phase to a concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Calculate the retention factors (k'), separation factor (α), and resolution (Rs) for the enantiomeric pair.

Protocol 2: Chiral HPLC with a Cyclofructan-based CSP (Polar Organic Mode)
  • Objective: To achieve enantioseparation using a cyclofructan-based CSP in the polar organic mode, which is often successful for primary amines.[4]

  • Instrumentation:

    • High-Performance Liquid Chromatograph

    • UV Detector

  • Chromatographic Conditions:

    • Column: Larihc® CF6-P or similar cyclofructan-derivatized CSP (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile / Methanol / Triethylamine (TEA) / Acetic Acid (95:5:0.3:0.2, v/v/v/v). The ratio of acetonitrile to methanol can be adjusted to optimize the separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.

    • Filter through a 0.45 µm syringe filter.

  • Data Analysis:

    • Determine k', α, and Rs for the enantiomers.

Protocol 3: Chiral GC with Derivatization
  • Objective: To separate the enantiomers of a volatile derivative of this compound by gas chromatography.

  • Derivatization (if necessary):

    • The primary amine may need to be derivatized to increase volatility and improve chromatographic performance. A common derivatizing agent is trifluoroacetic anhydride (TFAA) to form the corresponding trifluoroacetamide.

    • Procedure: To a solution of the aniline derivative in a suitable solvent (e.g., dichloromethane), add an excess of TFAA and a base (e.g., pyridine). Allow the reaction to proceed to completion, then remove the excess reagents under a stream of nitrogen. Reconstitute the residue in a suitable solvent for GC analysis.

  • Instrumentation:

    • Gas Chromatograph

    • Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Chromatographic Conditions:

    • Column: A chiral capillary column, such as one based on a derivatized cyclodextrin (e.g., Rt-βDEXsm).

    • Carrier Gas: Helium or Hydrogen.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 220 °C at 5 °C/min. This program will likely require optimization.

    • Detector Temperature: 280 °C (FID) or as appropriate for the MS interface.

  • Sample Preparation:

    • Prepare a solution of the derivatized analyte in a volatile solvent (e.g., hexane or ethyl acetate) at a concentration of approximately 100 µg/mL.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers and calculate the resolution.

Visualization of Analytical Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the analytical processes described.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis start Racemic Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Enantiomeric Separation on Chiral Column inject->separate detect UV Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram calculate Calculate k', α, Rs chromatogram->calculate report Report Results calculate->report

Caption: Workflow for Chiral HPLC Analysis.

GC_Workflow cluster_prep Sample Preparation cluster_gc Chiral GC Analysis cluster_data Data Analysis start Racemic Sample derivatize Derivatization (e.g., TFAA) start->derivatize dissolve Dissolve in Volatile Solvent derivatize->dissolve inject Inject into GC dissolve->inject separate Enantiomeric Separation on Chiral Capillary Column inject->separate detect FID or MS Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram calculate Calculate Resolution chromatogram->calculate report Report Results calculate->report

Caption: Workflow for Chiral GC Analysis with Derivatization.

Conclusion

The enantiospecific analysis of chiral derivatives of this compound can be approached using both chiral HPLC and chiral GC. The selection of the optimal method will depend on the specific properties of the derivative, including its polarity, volatility, and thermal stability. Polysaccharide-based and cyclofructan-based CSPs are highly recommended for initial screening in HPLC due to their broad applicability to chiral amines. For GC analysis, derivatization is likely necessary to ensure volatility and good chromatographic performance. The protocols and workflows provided in this guide offer a solid foundation for developing and validating robust enantiospecific analytical methods for this important class of compounds.

References

Safety Operating Guide

Proper Disposal of 3-(Cyclopentyloxy)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 3-(Cyclopentyloxy)aniline, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This guide is intended for researchers, scientists, and drug development professionals who handle this compound. Adherence to these procedures is critical to minimize risks and ensure responsible waste management.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure all necessary safety measures are in place. This compound is classified with several hazards, and appropriate precautions must be taken to avoid exposure.

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Wear chemical safety goggles and/or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes are mandatory.
Respiratory Protection Use a NIOSH-approved respirator with an organic vapor cartridge if working outside a fume hood or if there is a risk of inhalation.

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][3] Do not dispose of this chemical down the drain or in regular trash.

Step 1: Waste Collection

  • Collect waste this compound in its original container or a clearly labeled, compatible waste container.[1]

  • Do not mix with other waste materials to avoid potential chemical reactions.[1]

  • Keep the container tightly closed when not in use.[1]

Step 2: Handling Spills

  • In the event of a spill, evacuate non-essential personnel from the area.

  • For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials like sawdust.

  • Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[2]

  • Ventilate the area and wash the spill site after the material has been removed.

Step 3: Storage Pending Disposal

  • Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[4]

  • The storage area should be clearly marked as a hazardous waste accumulation point.

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste by a licensed environmental disposal company.

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

  • Ensure all local, state, and federal regulations for hazardous waste disposal are followed.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Containment cluster_2 Storage & Disposal Assess Waste Assess Waste (Unused product, spill, etc.) Don PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess Waste->Don PPE Small Spill Small Spill Don PPE->Small Spill Spill Occurs Bulk Waste Bulk Waste Don PPE->Bulk Waste Routine Disposal Absorb Absorb with Inert Material Small Spill->Absorb Collect Collect in Labeled Container Bulk Waste->Collect Absorb->Collect Store Store in Designated Hazardous Waste Area Collect->Store Arrange Pickup Arrange for Professional Disposal Store->Arrange Pickup Provide SDS Provide SDS to Disposal Company Arrange Pickup->Provide SDS

Disposal workflow for this compound.

Quantitative Data

ParameterValueReference
Aniline ACGIH TLV TWA2 ppm[2]
Aniline OSHA PEL TWA5 ppm[2]

It is crucial to consult your institution's environmental health and safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

Personal protective equipment for handling 3-(Cyclopentyloxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety, logistical, and disposal information for the handling of 3-(Cyclopentyloxy)aniline (CAS No. 653604-38-7). Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following procedures are based on the known hazards of its parent compound, aniline, and general best practices for handling aromatic amines. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is an aromatic amine and should be handled with extreme caution. Aromatic amines are a class of compounds known for their potential carcinogenicity, mutagenicity, and toxicity.[1] They can be readily absorbed through the skin.[1]

Quantitative Hazard Data (Based on Aniline)

Hazard ClassificationData PointSource
Acute Oral Toxicity LD50 Rat: 250 mg/kg[2]
Acute Dermal Toxicity LD50 Rabbit: 820 mg/kg[2]
Flash Point 70 °C (158 °F) - Closed Cup[2]
Flammability Limits Lower: 1.3% Upper: 23%[2]

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure.

Protection LevelEquipmentPurpose & Specifications
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to vapors. All work should be conducted within a properly functioning fume hood.[3]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes. A face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.
Hand Protection Chemical-Resistant Gloves (Butyl, Neoprene, PVA, or Viton)To prevent skin contact. Nitrile gloves are not recommended for aniline and its derivatives.[4] Double-gloving is advised, with frequent changes.
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination. Must be fully buttoned.[4]
Foot Protection Closed-Toe, Chemical-Resant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient. A full-face respirator with organic vapor cartridges is recommended. Personnel must be fit-tested and trained.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial for safety and experimental integrity.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Designated Area: Establish a designated area for handling this compound, clearly marked with warning signs.[3][4]

  • Emergency Equipment: Ensure a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.

  • Spill Kit: Have a spill kit containing absorbent materials (e.g., vermiculite, sand), and appropriate waste containers readily available.

Step 2: Handling the Compound

  • Don PPE: Put on all required PPE before entering the designated handling area.

  • Weighing: If weighing the solid compound, perform this task inside the chemical fume hood or a ventilated balance enclosure to avoid inhalation of any dust particles.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.

  • Reactions: Conduct all chemical reactions within the fume hood. Use appropriate glassware and ensure the apparatus is securely clamped.

  • Transport: When moving the compound between locations, use secondary containment, such as a non-breakable bottle carrier.[3]

Step 3: Post-Handling Procedures

  • Decontamination: Wipe down the work area within the fume hood with an appropriate solvent and cleaning agent after each use.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after handling is complete.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[3] Under no circumstances should it be disposed of down the drain or in regular trash.[3][4]

Waste Segregation and Collection

Waste TypeContainerLabeling
Solid Waste Dedicated, compatible, and clearly labeled hazardous waste container (e.g., polyethylene).[3][4]"Hazardous Waste," "Toxic," and the full chemical name: "this compound".
Liquid Waste Dedicated, compatible, and clearly labeled liquid hazardous waste container."Hazardous Waste," "Toxic," and the full chemical name: "this compound". Include solvent composition.
Contaminated PPE Lined, designated hazardous waste container."Hazardous Waste - Contaminated PPE".

Storage and Disposal

  • Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3] Keep containers tightly sealed.

  • Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]

Visual Workflows

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound start Start: Assess Task fume_hood Work in Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Butyl, Neoprene, PVA, or Viton) goggles_shield->gloves lab_coat Wear Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes respirator_check Is work outside a fume hood or is there a risk of aerosolization? shoes->respirator_check respirator Wear NIOSH-Approved Respirator respirator_check->respirator Yes end Proceed with Task respirator_check->end No respirator->end

Caption: PPE Selection Workflow for Handling this compound.

Disposal_Workflow Waste Disposal Workflow for this compound start Start: Generate Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Contaminated consumables, excess reagent) waste_type->solid_waste Solid liquid_waste Liquid Waste (Reaction mixtures, solvent rinses) waste_type->liquid_waste Liquid ppe_waste Contaminated PPE waste_type->ppe_waste PPE collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_ppe Collect in Labeled PPE Waste Container ppe_waste->collect_ppe store_waste Store Waste in Designated, Secure Area collect_solid->store_waste collect_liquid->store_waste collect_ppe->store_waste arrange_pickup Arrange for Pickup by EHS or Licensed Contractor store_waste->arrange_pickup end End: Proper Disposal arrange_pickup->end

Caption: Waste Disposal Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.